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  • Product: (S)-Na-Fmoc-Nw-Boc-alpha-methyllysine
  • CAS: 1202003-49-3; 1315449-94-5

Core Science & Biosynthesis

Foundational

Engineering Peptide Stability: A Technical Guide to (S)-Nα-Fmoc-Nω-Boc-α-Methyllysine

Executive Summary The transition of peptides from highly potent in vitro binders to viable in vivo therapeutics is frequently bottlenecked by poor metabolic stability and conformational flexibility[1]. To overcome these...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of peptides from highly potent in vitro binders to viable in vivo therapeutics is frequently bottlenecked by poor metabolic stability and conformational flexibility[1]. To overcome these limitations, the strategic incorporation of non-canonical, α,α-disubstituted amino acids has become a cornerstone of modern peptidomimetic drug design.

This whitepaper provides an in-depth technical analysis of (S)-Nα-Fmoc-Nω-Boc-α-methyllysine (CAS: 1202003-49-3)[2]. By replacing the α-proton of standard lysine with a methyl group, this building block fundamentally alters the peptide's physicochemical properties[3]. As an application scientist, I have utilized this specific building block to lock peptide backbones into active conformations while simultaneously shielding adjacent amide bonds from proteolytic cleavage[1][4]. This guide details its structural properties, the mechanistic causality behind its biological benefits, and field-proven protocols for its successful incorporation via Solid-Phase Peptide Synthesis (SPPS).

Chemical Identity & Structural Analysis

(S)-Nα-Fmoc-Nω-Boc-α-methyllysine is an orthogonally protected, non-canonical amino acid tailored for Fmoc-based SPPS[3].

  • Fmoc (Fluorenylmethyloxycarbonyl): Protects the α-amino group; base-labile (typically removed with 20% piperidine)[2].

  • Boc (tert-Butyloxycarbonyl): Protects the ε-amino group of the lysine side chain; acid-labile (removed during global cleavage with TFA)[3].

  • α-Methyl Group: The critical modification. The presence of a quaternary α-carbon completely prevents racemization during base-catalyzed Fmoc deprotection, as there is no α-proton to abstract[4].

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)-2-methylhexanoic acid
CAS Number 1202003-49-3[2]
Molecular Formula C27H34N2O6[2]
Molecular Weight 482.57 g/mol [3]
Appearance White to off-white powder[5]
Solubility Highly soluble in SPPS solvents (DMF, NMP, DCM, DMSO)[3]

Mechanistic Insights: The Power of α-Methylation

Why incur the higher synthetic cost of incorporating an α-methylated lysine over a standard lysine? The justification lies in two highly predictable, self-validating physical phenomena:

Conformational Restriction (The Thorpe-Ingold Effect)

Standard linear peptides exist as an ensemble of rapidly interconverting conformers, leading to a high entropic penalty upon receptor binding. The introduction of the α-methyl group creates a severe steric clash with the peptide backbone. This restricts the allowable Ramachandran dihedral angles (φ and ψ), strongly biasing the local backbone to adopt highly ordered secondary structures—most notably 310​ -helices or α-helices[1][6]. By pre-organizing the peptide into its biologically active conformation, receptor binding affinity and selectivity are often drastically improved[4].

Proteolytic Resistance

Endopeptidases require the peptide backbone to adopt specific, extended conformations to fit into their catalytic clefts. The rigid, helical constraints imposed by (S)-Nα-Fmoc-Nω-Boc-α-methyllysine physically prevent the backbone from adapting to the protease active site[1]. Furthermore, the bulky methyl group sterically shields the adjacent amide bonds from nucleophilic attack by the enzyme's catalytic triad, extending the in vivo half-life from minutes to hours or days[4][7].

Proteolytic_Mechanism Start Peptide in Serum Native Native Lysine Residue Start->Native AlphaMe Alpha-Methyllysine Residue Start->AlphaMe Protease1 Endopeptidase Binding Native->Protease1 Protease2 Endopeptidase Binding AlphaMe->Protease2 Cleavage Rapid Amide Bond Cleavage (Metabolic Degradation) Protease1->Cleavage Steric Steric Clash (Thorpe-Ingold Effect) Blocks Active Site Access Protease2->Steric Stable Intact Peptide (Extended Half-Life) Steric->Stable

Caption: Mechanism of proteolytic resistance induced by α-methylation steric hindrance.

Experimental Workflows & Protocols

The same steric hindrance that provides biological stability also makes the chemical synthesis more challenging. Standard coupling reagents (e.g., HBTU/HOBt) often fail to achieve complete coupling of α-methyl amino acids due to the crowded quaternary carbon[1].

Protocol 1: SPPS Incorporation of Sterically Hindered α-Methyllysine

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide AM resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF (5 times).

  • Activation: In a separate vial, dissolve 4.0 equivalents of (S)-Nα-Fmoc-Nω-Boc-α-methyllysine and 3.9 equivalents of HATU in a minimum volume of DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 1 minute to generate the active OAt ester.

  • Coupling: Add the activated amino acid solution to the resin.

    • Option A (Room Temperature): Agitate for 2 to 4 hours.

    • Option B (Microwave-Assisted): Heat to 75°C for 15 minutes under microwave irradiation.

  • Validation (Kaiser Test): Perform a Kaiser test. If positive (blue), perform a second coupling cycle using a different chemistry (e.g., DIC/Oxyma) to prevent sequence truncation.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) before proceeding to the next cycle.

SPPS_Workflow Resin Peptidyl-Resin (N-terminal amine) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Activate Amino Acid Activation (Fmoc-a-Me-Lys(Boc)-OH + HATU/DIPEA) Deprotect->Activate Couple Sterically Hindered Coupling (Double Couple or 75°C Microwave) Activate->Couple Wash Resin Washing (DMF/DCM) Couple->Wash Wash->Deprotect Next Cycle Cleave Global Cleavage (TFA/Scavengers) Wash->Cleave Final Step

Caption: Workflow for SPPS incorporating sterically hindered α-methyl amino acids.

Table 2: Comparative Coupling Efficiency
Coupling ConditionReagentsTime / TempExpected Yield (α-Me-Lys)
Standard HBTU / DIPEA60 min / 25°C40 - 60% (High truncation risk)
Optimized Room Temp HATU / HOAt / DIPEA180 min / 25°C> 95%
Microwave Assisted DIC / OxymaPure15 min / 75°C> 98%
Protocol 2: In Vitro Proteolytic Stability Assay

To validate the stabilizing effect of the α-methyllysine incorporation, conduct a comparative serum stability assay against the wild-type (unmodified) peptide[1].

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of both the native peptide and the α-methylated analog in sterile water or PBS.

  • Incubation: Dilute the peptides to a final concentration of 100 µM in 25% human blood serum (or a specific protease solution like Trypsin/Pronase) at 37°C.

  • Sampling: At predefined time points (0, 1, 2, 4, 8, 12, and 24 hours), extract a 50 µL aliquot.

  • Quenching: Immediately quench the enzymatic activity by adding 50 µL of ice-cold 1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Precipitation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated serum proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze via LC-MS. Integrate the area under the curve (AUC) for the intact peptide mass to calculate the degradation half-life ( t1/2​ ).

Conclusion

The integration of (S)-Nα-Fmoc-Nω-Boc-α-methyllysine into peptide sequences is a highly effective, rational design strategy for overcoming the inherent pharmacokinetic flaws of native peptides[1][4]. While the quaternary α-carbon introduces steric barriers during solid-phase synthesis, these are easily mitigated using modern uronium-based coupling reagents or microwave assistance. The resulting peptidomimetics exhibit profound resistance to enzymatic degradation and superior conformational stability, making this building block indispensable for the development of next-generation peptide therapeutics.

References

  • PubChem , "(S)-N-alpha-Fmoc-N-epsilon-boc-alpha-methyllysine", National Institutes of Health.[Link]

Sources

Exploratory

Whitepaper: The Role of (S)-Na-Fmoc-Nw-Boc-alpha-methyllysine in Peptidomimetic Drug Design

Executive Summary Native peptides possess immense therapeutic potential due to their high target specificity and low toxicity. However, their clinical translation is severely bottlenecked by two fundamental flaws: high c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Native peptides possess immense therapeutic potential due to their high target specificity and low toxicity. However, their clinical translation is severely bottlenecked by two fundamental flaws: high conformational entropy (which prevents them from adopting bioactive secondary structures in solution) and rapid proteolytic degradation in vivo[1]. To overcome these limitations, modern peptidomimetic drug design relies on the strategic incorporation of non-natural, conformationally restricted building blocks[2].

(S)-Na-Fmoc-Nw-Boc-alpha-methyllysine —an α,α-disubstituted amino acid derivative—represents a cornerstone in this engineering effort. As a Senior Application Scientist, I have structured this technical guide to dissect the structural biology, mechanistic advantages, and laboratory workflows associated with this critical building block, providing a self-validating framework for its integration into novel therapeutics.

Structural Biology & Conformational Dynamics

The defining feature of (S)-Na-Fmoc-Nw-Boc-alpha-methyllysine is the replacement of the native α-hydrogen with a methyl group. This Cα-tetrasubstitution fundamentally alters the physical chemistry of the peptide backbone.

  • The Thorpe-Ingold Effect: The bulky α-methyl group induces severe steric crowding against the adjacent carbonyl and amino groups. This steric clash restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds. Consequently, the Ramachandran dihedral angles are forced into a highly restricted conformational space, typically around φ ≈ -60° and ψ ≈ -45°[3].

  • Helix Stabilization: Because the restricted φ and ψ angles perfectly match the geometry required for α-helical and 3₁₀-helical architectures, the incorporation of α-methyllysine acts as a powerful conformational nucleator[4]. It pre-organizes the peptide backbone, drastically reducing the entropic penalty that a random-coil peptide must pay to fold into its bioactive helical state upon receptor binding[2].

Mechanistic Advantages in Therapeutics

Absolute Proteolytic Resistance

Proteases, such as trypsin, typically cleave at the C-terminal side of basic residues like lysine. To achieve this, the protease active site must tightly bind the substrate and distort the scissile amide bond to form a tetrahedral intermediate. The α-methyl group of our peptidomimetic creates a massive steric shield. It physically clashes with the S1 binding pocket of the protease, barring the scissile bond from reaching the catalytic triad and completely halting nucleophilic attack[5].

Functional Versatility via the Lysine Side-Chain

While the α-methyl group dictates the backbone geometry, the ε-amino group of the lysine side-chain (protected by the Boc group during synthesis) provides an indispensable chemical handle. Once deprotected, this primary amine can be utilized for:

  • Salt-Bridge Formation: Enhancing target receptor affinity.

  • Peptide Stapling: Serving as an anchoring point for side-chain crosslinking (e.g., lactam bridges) to further lock the α-helix[2],[6].

  • Conjugation: Attaching fluorophores, half-life extension modalities (PEGylation), or targeted degradation tags (PROTACs)[6].

Quantitative Data & Benchmarking

The following table summarizes the physicochemical improvements observed when substituting native L-Lysine with (S)-α-Methyllysine in a standard amphipathic helical sequence[4],[5].

ParameterNative L-Lysine(S)-α-MethyllysineMechanistic Causality
Conformational Space (φ, ψ) Broad (Random Coil)Restricted (~ -60°, -45°)Thorpe-Ingold effect restricts backbone flexibility[3].
Helical Propensity LowExtremely HighPre-organization minimizes the entropic penalty of folding[4].
Proteolytic Half-Life (Serum) < 2 hours> 48 hoursSteric occlusion prevents protease active site binding[5].
SPPS Coupling Time 15 - 30 mins60 - 120 minsSteric hindrance at the α-amine requires highly reactive esters.

Experimental Workflows

Protocol 1: Microwave-Assisted SPPS of α-Methylated Peptides

Coupling an amino acid onto the sterically hindered α-amine of an α-methylated residue is notoriously difficult. Standard HBTU/HOBt activation is insufficiently reactive. This self-validating protocol utilizes HATU/HOAt, which forms a highly reactive 7-aza-1-hydroxybenzotriazole ester. The nitrogen atom at position 7 of the HOAt ring exerts a neighboring group effect, acting as a hydrogen bond acceptor that pre-organizes the incoming primary amine, accelerating aminolysis.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin in DMF. Treat with 20% piperidine/DMF for 2 x 5 min.

    • Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete Fmoc removal.

  • Amino Acid Activation: Dissolve 4.0 equivalents of (S)-Na-Fmoc-Nw-Boc-alpha-methyllysine and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of DIPEA. Incubate for 2 minutes.

  • Coupling: Transfer the activated ester to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

    • Causality: Thermal energy overcomes the high activation energy barrier imposed by the α-methyl steric clash.

  • Validation (Kaiser Test): Perform a Kaiser test. A yellow bead indicates successful coupling. If blue (indicating unreacted amines), perform a second coupling cycle.

  • Capping: Treat with acetic anhydride/pyridine (1:1) in DMF for 5 minutes.

    • Causality: Caps any unreacted amines to prevent the formation of complex deletion sequences, ensuring the final product is easily purifiable.

SPPS_Workflow Resin 1. Peptide-Resin (Free N-terminus) Activation 2. Activation of Fmoc-a-Me-Lys(Boc)-OH (HATU / HOAt / DIPEA) Resin->Activation Coupling 3. Coupling Reaction (75°C, Microwave, 15 min) Activation->Coupling Test 4. Colorimetric Validation (Kaiser / Chloranil Test) Coupling->Test Capping 5. Capping (Ac2O / Pyridine) Test->Capping Positive (Incomplete) Deprotection 6. Fmoc Deprotection (20% Piperidine in DMF) Test->Deprotection Negative (Complete) Capping->Deprotection

Figure 1: SPPS workflow for sterically hindered α-methyl amino acids.

Protocol 2: Self-Validating Proteolytic Stability Assay

To empirically prove the resistance of the synthesized peptidomimetic[7], we employ a highly controlled LC-MS/MS assay.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 200 nM solution of Trypsin in 10 mM PBS (pH 7.4)[7].

  • Internal Standard Spike: Add 1 μM of a stable, D-amino acid isotope-labeled peptide to the matrix.

    • Validation: This internal standard controls for matrix effects, pipetting errors, and ionization suppression during LC-MS/MS analysis.

  • Incubation: Add the α-methylated peptidomimetic to a final concentration of 10 μM. Incubate at 37°C. Extract 50 μL aliquots at 0, 1, 2, 4, 8, 24, and 48 hours.

  • Quenching: Immediately quench each aliquot by adding 50 μL of 1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Causality: The sudden drop in pH denatures the protease, instantly stopping the enzymatic reaction.

  • Quantification: Centrifuge at 14,000 x g to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS, calculating the area under the curve (AUC) ratio of the analyte to the internal standard.

Proteolysis_Mechanism cluster_native Native Lysine Degradation cluster_mutant α-Methyllysine Resistance N1 Protease Binding N2 Tetrahedral Intermediate N1->N2 N3 Bond Cleavage N2->N3 M1 Protease Approach M2 Steric Clash (α-Methyl) M1->M2 M3 Bond Preserved M2->M3

Figure 2: Proteolytic resistance mechanism via α-methyl steric shielding.

Sources

Foundational

Conformational constraints introduced by alpha-methyllysine derivatives

Engineering Peptide Therapeutics: Conformational Constraints and Pharmacokinetic Optimization via α -Methyllysine Derivatives Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals C...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Peptide Therapeutics: Conformational Constraints and Pharmacokinetic Optimization via α -Methyllysine Derivatives

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic principles, synthesis workflows, and self-validating experimental protocols for α -methyllysine-based peptidomimetics.

The Conformational Bottleneck in Peptide Drug Design

Native peptides possess immense therapeutic potential due to their high specificity and low toxicity. However, their clinical translation is frequently bottlenecked by two fundamental flaws: conformational flexibility and proteolytic susceptibility . In solution, linear peptides sample a vast ensemble of random-coil conformations. Upon binding to a target receptor, the peptide must adopt a specific bioactive geometry (often an α -helix). Forcing a flexible molecule into a rigid binding pocket incurs a massive entropic penalty, severely limiting binding affinity.

To overcome this, medicinal chemists employ non-proteinogenic amino acids to pre-organize the peptide backbone. Among these, the introduction of α -methyl amino acids —specifically α -methyllysine ( α -MeLys)—stands out as a highly robust strategy to1[1].

Mechanistic Foundation: The Thorpe-Ingold Effect

The conformational constraint introduced by α -MeLys is governed by the Thorpe-Ingold effect (the gem-dialkyl effect). By replacing the hydrogen with a methyl group, the amino acid gains a quaternary carbon center.

Causality of Constraint: When the peptide attempts to adopt an extended β -sheet or random-coil conformation, the bulky α -methyl group creates severe steric clashes with the adjacent carbonyl oxygen and amide hydrogen atoms. To relieve this steric strain, the Ramachandran dihedral angles ( ϕ and ψ ) are heavily restricted. The thermodynamically accessible conformational space is forced into regions characteristic of right-handed or left-handed α -helices and 310​ -helices[2]. Consequently, β -sheet formation is entirely prevented, and the peptide is locked into a helical pre-organization.

G N1 α-Methyllysine Substitution N2 Thorpe-Ingold Effect (Steric Bulk) N1->N2 N3 Dihedral Angle Restriction (φ, ψ) N2->N3 N5 Protease Active Site Exclusion N2->N5 N4 Helical Pre-organization (α- or 3_10-helix) N3->N4 N6 Enhanced in vivo Half-Life & Affinity N4->N6 N5->N6

Caption: Logical flow of alpha-methyllysine constraints enhancing peptide drug efficacy.

Dual-Action Pharmacokinetic Optimization

Beyond structural pre-organization, α -MeLys profoundly alters the pharmacokinetic profile of the peptide. Proteases (e.g., trypsin, which specifically cleaves at the C-terminus of lysine) require the peptide substrate to adopt an extended conformation to fit into their narrow catalytic clefts. Because α -MeLys forces a rigid helical turn and introduces direct steric bulk at the scissile bond, it physically excludes the peptide from the protease active site, granting exceptional metabolic stability[3].

Quantitative Impact Profile

The following table summarizes the typical quantitative shifts observed when replacing a critical native Lysine with an α -Methyllysine derivative in a therapeutic helical peptide targeting protein-protein interactions (PPIs):

ParameterNative Lysine Peptide α -Methyllysine DerivativeCausality / Mechanism
Helical Content (%) 10 - 15%60 - 85%Restriction of ϕ and ψ angles via the Thorpe-Ingold effect.
Serum Half-Life ( t1/2​ ) < 2 hours> 24 hoursSteric blockade prevents the extended conformation required by proteases.
Target Affinity ( Kd​ ) High nanomolarLow nanomolarPre-organization reduces the entropic penalty of target binding.
Coupling Efficiency (SPPS) > 98% (Standard)60 - 80% (Requires MW)Quaternary α -carbon sterically shields the nucleophilic amine.

Experimental Methodologies & Self-Validating Protocols

The synthesis and validation of α -MeLys peptides require specialized workflows. Because the α -methyl group sterically shields the nucleophilic amine, standard Solid-Phase Peptide Synthesis (SPPS) protocols will fail, leading to deletion sequences. Furthermore, structural and functional validation must be rigorously controlled.

Workflow S1 Phase 1: Synthesis Microwave-Assisted SPPS Extended Coupling (HATU) S2 Phase 2: Purification TFA Cleavage & RP-HPLC Isolation S1->S2 S3 Phase 3: Structural Validation CD Spectroscopy (208 nm & 222 nm minima) S2->S3 S4 Phase 4: Functional Validation LC-MS Proteolytic Stability Assay S3->S4

Caption: Workflow for synthesizing and validating alpha-methyllysine constrained peptides.

Protocol 1: Microwave-Assisted SPPS of α -MeLys Peptides

The enantioselective synthesis of Fmoc- α -Me-Lys(Boc)-OH is typically achieved via diastereoselective alkylation[4]. Once obtained, its incorporation into a peptide chain requires overcoming a massive kinetic barrier.

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove the Fmoc group.

  • Activation (Causality Check): Dissolve 5 equivalents of Fmoc- α -Me-Lys(Boc)-OH and 4.9 equivalents of HATU in DMF. Why HATU? The highly reactive HOAt leaving group generated by HATU is strictly required to force the coupling onto the sterically hindered quaternary carbon[]. Add 10 equivalents of DIPEA.

  • Microwave Coupling: Transfer the activated mixture to the resin. Apply microwave irradiation (75°C, 25 Watts) for 15 minutes. Why Microwave? Room-temperature diffusion is insufficient to overcome the activation energy barrier of the hindered nucleophilic attack; dielectric heating provides the necessary kinetic energy.

  • Washing: Wash resin thoroughly with DMF and DCM.

Self-Validation Mechanism: Perform a micro-cleavage of a 2 mg resin sample using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the supernatant via MALDI-TOF MS. The protocol dictates that if the mass corresponding to the sequence lacking the α -MeLys residue is detected at >5% relative abundance, the system must trigger a double-coupling cycle before proceeding to the next amino acid. This prevents the propagation of irreversible deletion impurities.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Helical Propensity

To confirm that the α -MeLys substitution successfully constrained the peptide into a helix, CD spectroscopy is utilized.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified peptide in 10 mM phosphate buffer (pH 7.4) to a final concentration of 50 μ M.

  • Titration: Prepare parallel samples containing 0%, 10%, 20%, and 30% Trifluoroethanol (TFE) to evaluate the helix-forming propensity in a membrane-mimetic environment.

  • Data Acquisition: Scan from 190 nm to 260 nm at 20°C using a 1 mm pathlength quartz cuvette.

  • Analysis (Causality Check): Look for characteristic minima at 208 nm ( π→π∗ transition) and 222 nm ( n→π∗ transition). The depth of the 222 nm band directly correlates to the percentage of α -helical content.

Self-Validation Mechanism: The assay must be run alongside two controls: a fully scrambled, linear sequence (Random Coil Control) and a hydrocarbon-stapled peptide (Positive Helical Control). Furthermore, raw ellipticity must be converted to Mean Residue Ellipticity (MRE). By normalizing for peptide concentration and the number of amide bonds, the system ensures that the observed helical propensity is an intrinsic structural property, not a concentration artifact.

Protocol 3: LC-MS/MS Proteolytic Stability Assay

To prove that the conformational constraint translates to pharmacokinetic stability, an in vitro serum degradation assay is performed.

Step-by-Step Methodology:

  • Incubation: Incubate 10 μ M of the α -MeLys peptide in 25% human serum (diluted in PBS) at 37°C.

  • Time-Course Sampling: Extract 50 μ L aliquots at 0, 1, 2, 4, 8, 12, and 24 hours.

  • Quenching & Spiking: Immediately quench the extracted aliquot by adding 150 μ L of ice-cold acetonitrile containing 1 μ M of a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Precipitation: Centrifuge at 14,000 x g for 15 minutes to pellet serum proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer monitoring the specific m/z transition of the intact parent peptide.

Self-Validation Mechanism: Why spike the SIL-IS before precipitation? The SIL-IS shares the exact physicochemical properties of the target peptide but has a distinct mass. By calculating the ratio of the Analyte Peak Area to the SIL-IS Peak Area, the system mathematically self-corrects for any peptide lost during the protein precipitation step or variations in mass spectrometer ionization efficiency (ion suppression). This guarantees that the observed decay curve is strictly the result of enzymatic proteolysis, not sample handling errors.

References

  • A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity Source: Benchchem URL:1

  • A Comprehensive Review on Current Advances in Peptide Drug Development and Design Source: MDPI URL:3

  • Unnatural Amino Acids in Small Molecule Drug Design: Strategies and Applications Source: BocSci URL:

  • Restriction of peptide conformation by α-methyl substitution Source: ResearchGate URL:2

  • Enantioselective synthesis of (L)-Fmoc-α-Me-Lys(Boc)OH via diastereoselective alkylation of oxazinone as a chiral auxiliary Source: ResearchGate URL:4

Sources

Exploratory

Solubility and Thermal Stability Profile of (S)-Nα-Fmoc-Nω-Boc-α-methyllysine: A Technical Guide for Advanced Peptide Synthesis

Executive Summary (S)-Nα-Fmoc-Nω-Boc-α-methyllysine (CAS: 1202003-49-3) is a highly specialized, orthogonally protected non-canonical amino acid utilized in advanced peptide synthesis[1]. The introduction of an α-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-Nα-Fmoc-Nω-Boc-α-methyllysine (CAS: 1202003-49-3) is a highly specialized, orthogonally protected non-canonical amino acid utilized in advanced peptide synthesis[1]. The introduction of an α-methyl group imposes significant steric hindrance, which restricts conformational flexibility and imparts exceptional proteolytic stability to the resulting peptide therapeutics[1]. However, this structural modification also alters the physicochemical landscape of the building block, presenting unique challenges in solvation and thermal stability during Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, data-driven analysis of its solubility kinetics, thermal degradation pathways, and optimized handling protocols.

Structural Rationale & Applications

The incorporation of α-methylated amino acids is a cornerstone strategy in peptidomimetic drug design. The α-methyl group restricts the dihedral angles (φ, ψ) of the peptide backbone, strongly promoting specific secondary structures such as α-helices or β-turns, and influencing overall peptide conformation[1]. Furthermore, the steric bulk surrounding the α-carbon effectively shields the adjacent peptide bonds from enzymatic cleavage by proteases.

Despite these biological advantages, the α-methyl group complicates chemical synthesis. The steric hindrance drastically reduces the nucleophilicity of the α-amine during coupling cycles, necessitating the use of highly reactive coupling reagents (e.g., HATU/HOAt) and elevated temperatures (Microwave-Assisted SPPS). Consequently, understanding the thermal stability and solubility limits of Fmoc-α-Me-Lys(Boc)-OH is paramount for preventing synthesis failure and unwanted side reactions[1].

Physicochemical Properties

The fundamental properties of Fmoc-α-Me-Lys(Boc)-OH dictate its behavior in solution and under thermal stress[2].

PropertyValue
Chemical Name (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)-2-methylhexanoic acid[1]
CAS Number 1202003-49-3[1]
Molecular Formula C27H34N2O6[1]
Molecular Weight 482.57 g/mol [1]
Melting Point 152°C – 156°C[3]
Aqueous Solubility ~0.0039 mg/mL (Poorly soluble)[4]
XLogP3 (Lipophilicity) 5.47[3]
Storage Temperature 0°C – 8°C[5]

Solubility Profile and Solvent Compatibility

Fmoc-α-Me-Lys(Boc)-OH exhibits a highly hydrophobic profile due to the combination of the fluorenylmethoxycarbonyl (Fmoc) group, the tert-butoxycarbonyl (Boc) group, the aliphatic lysine side chain, and the α-methyl moiety[1].

Thermodynamics of Solvation: The compound is practically insoluble in water (0.0039 mg/mL)[4] but exhibits moderate to high solubility in polar aprotic organic solvents commonly used in SPPS, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM)[1]. The bulky protective groups disrupt crystal lattice packing but require solvents with high dielectric constants to fully solvate the molecule.

Protocol: Kinetic Solubility Assessment in SPPS Solvents

To ensure complete dissolution without inducing premature degradation, the following self-validating protocol is recommended:

  • Weighing: Transfer 100 mg of solid Fmoc-α-Me-Lys(Boc)-OH into a clean, dry borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., DMF or NMP) to achieve a standard coupling concentration (typically 0.1 M to 0.2 M).

  • Agitation: Vortex the mixture for 60 seconds at ambient temperature (25°C).

  • Controlled Sonication: If particulate matter remains, sonicate for a maximum of 3 minutes.

  • Centrifugation: Centrifuge the vial at 10,000 x g for 5 minutes to pellet any undissolved solute.

  • Quantification: Analyze the supernatant via RP-HPLC (UV detection at 254 nm for the Fmoc chromophore) to quantify the dissolved concentration against a standard curve.

Expertise & Causality Insight: Prolonged sonication must be strictly avoided. Ultrasonic waves generate localized cavitation hotspots that can cause the solvent temperature to spike. In DMF, elevated temperatures can catalyze the breakdown of the solvent into dimethylamine, a secondary amine that will prematurely cleave the base-labile Fmoc protecting group.

Thermal Stability Profile

Thermal stability is a critical parameter, particularly when utilizing Microwave-Assisted SPPS (MW-SPPS) to overcome the steric hindrance of the α-methyl group.

Degradation Pathways:

  • Boc Elimination: The Boc group protects the side chain amino group of lysine, providing stability and preventing unwanted reactions[1]. It is generally stable in the solid state up to the compound's melting point (152°C - 156°C)[3]. However, in solution at elevated temperatures (>90°C), it can undergo thermal elimination, releasing isobutylene and carbon dioxide.

  • Fmoc Cleavage: The Fmoc group serves as a protective group for the alpha-amino group, allowing for selective reactions[1]. Because it is highly sensitive to base, thermal stress in amide solvents can generate trace amines, leading to unwanted Fmoc deprotection.

Protocol: Thermal Degradation Analysis via TGA/DSC

To establish the maximum safe coupling temperature, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) workflow is employed:

  • Sample Preparation: Load 5–10 mg of solid Fmoc-α-Me-Lys(Boc)-OH into an aluminum crucible.

  • Equilibration: Equilibrate the TGA/DSC instrument at 25°C under a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Thermal Ramping: Ramp the temperature at a controlled rate of 10°C/min from 25°C to 300°C.

  • Data Interpretation: Monitor the DSC curve for the endothermic melting peak (onset ~152°C)[3]. Simultaneously, monitor the TGA curve for mass loss. The onset of mass loss corresponding to ~20% of the total mass indicates the thermal elimination of the Boc group.

Expertise & Causality Insight: By running TGA and DSC concurrently, we can definitively separate physical phase transitions (melting) from chemical degradation (Boc loss). For MW-SPPS, the coupling temperature must be kept strictly below the onset of any chemical degradation observed in the TGA—typically capping MW-SPPS coupling temperatures for this sterically hindered residue at 75°C to ensure structural integrity.

Practical Implications for SPPS Workflows

The integration of Fmoc-α-Me-Lys(Boc)-OH into a peptide sequence requires a delicate balance. The steric hindrance demands aggressive coupling conditions, yet the thermal and chemical stability limits dictate strict boundaries.

SPPS_Workflow Start Resin-Bound Peptide (Free N-Terminus) Solvation Solvent Screening (DMF/NMP/DMSO) Start->Solvation Activation Activation of Fmoc-α-Me-Lys(Boc)-OH (HATU/HOAt/DIEA) Solvation->Activation Coupling Microwave-Assisted Coupling (Max 75°C) Activation->Coupling Monitoring Thermal Stability Monitoring (HPLC/MS) Coupling->Monitoring FmocDeprotect Fmoc Deprotection (20% Piperidine) Monitoring->FmocDeprotect

Optimized SPPS Coupling Workflow for Sterically Hindered α-Methyl Amino Acids

Conclusion

(S)-Nα-Fmoc-Nω-Boc-α-methyllysine is an indispensable building block for synthesizing proteolytically stable, conformationally constrained peptides[1]. However, its successful incorporation requires a rigorous understanding of its physicochemical limits. By controlling solvation kinetics to prevent solvent-mediated degradation and strictly capping thermal exposure during MW-SPPS to prevent Boc elimination and Fmoc cleavage, researchers can achieve high coupling efficiencies without compromising the integrity of the building block.

References

Sources

Foundational

Stereochemistry and chirality of (S)-alpha-methylated lysine building blocks

An In-depth Technical Guide to the Stereochemistry and Chirality of (S)-α-Methylated Lysine Building Blocks For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of α-Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stereochemistry and Chirality of (S)-α-Methylated Lysine Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of α-Methylation in Peptide Design

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their application is often hampered by poor metabolic stability and a lack of defined secondary structure in solution. A powerful strategy to overcome these limitations is the site-specific incorporation of α,α-disubstituted amino acids. Among these, α-methylated amino acids are particularly prominent for their ability to impart significant conformational constraints and enhance resistance to enzymatic degradation.

This guide focuses specifically on the (S)-enantiomer of α-methylated lysine, a building block of increasing importance. The introduction of a methyl group at the α-carbon of lysine, which bears a primary amine side chain crucial for many biological interactions, creates a chiral quaternary center with profound stereochemical and conformational consequences. Understanding and controlling the stereochemistry of this building block is paramount for its successful application in designing next-generation peptide therapeutics, from stabilized α-helical peptides that can disrupt protein-protein interactions to enzyme-resistant analogs with improved pharmacokinetic profiles.

This document serves as a technical resource, providing an in-depth exploration of the stereochemical impact of α-methylation on lysine, detailing robust methods for its stereoselective synthesis, and discussing its strategic application in contemporary drug development.

The Stereochemical Impact of the α-Methyl Group

The introduction of a methyl group onto the α-carbon of lysine fundamentally alters its structural and chemical properties. This single modification creates a new stereocenter and imposes rigid conformational constraints that dictate the behavior of the resulting peptide.

Creation of a Quaternary Chiral Center

Standard proteinogenic amino acids (except glycine) possess a single chiral center at the α-carbon. The addition of a methyl group to this position in lysine creates a quaternary α-carbon, which is also a stereocenter. The spatial arrangement of the four different substituents—the methyl group, the side chain, the amino group, and the carboxyl group—gives rise to two non-superimposable mirror images, the (S) and (R) enantiomers.

The assignment of the (S) or (R) configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For α-methyl lysine, the priority is assigned as follows: 1) -NH2, 2) -COOH, 3) the lysine side chain -(CH2)4NH2, and 4) -CH3. The (S)-configuration, which is the focus of this guide, is often preferred in peptide design to mimic the natural L-amino acid configuration and to induce specific, predictable secondary structures.

Conformational Restriction and Peptide Pre-organization

Perhaps the most significant consequence of α-methylation is the severe restriction of the peptide backbone's conformational freedom. The steric bulk of the methyl group limits the permissible values for the Ramachandran dihedral angles phi (φ) and psi (ψ). While a standard L-lysine residue can adopt a wide range of conformations, including those in β-sheet and α-helical regions, the rotation around the N-Cα and Cα-C bonds is highly constrained for α-methyl lysine.

Specifically, α-methylated residues strongly favor conformations within the α-helical and 310-helical regions of the Ramachandran plot. This property is invaluable for "pre-organizing" a peptide into a desired bioactive conformation, reducing the entropic penalty upon binding to its target and often leading to a significant increase in binding affinity and specificity.

Ramachandran_Restriction cluster_0 Conformational Landscape cluster_1 Resulting Properties Standard_Lys Standard L-Lysine (Broad φ/ψ Space) Flexibility High Flexibility Standard_Lys->Flexibility Protease_Susceptibility Susceptible to Proteolysis Standard_Lys->Protease_Susceptibility Methyl_Lys (S)-α-Methyl Lysine (Restricted φ/ψ Space) Preorganization Structural Pre-organization (α-helix, 3₁₀-helix) Methyl_Lys->Preorganization Protease_Resistance Enhanced Proteolytic Stability Methyl_Lys->Protease_Resistance

Caption: Impact of α-methylation on lysine properties.

Enhanced Stability Against Proteolysis

Peptide therapeutics are often rapidly cleared in vivo due to degradation by proteases. These enzymes recognize and bind to specific amino acid sequences, subsequently cleaving the peptide backbone. The quaternary α-carbon of an α-methylated residue provides a powerful steric shield that physically blocks the approach of the protease's catalytic machinery to the adjacent peptide bonds. This "keystone" effect makes the peptide significantly more resistant to enzymatic cleavage, thereby increasing its circulating half-life and bioavailability.

Stereoselective Synthesis of (S)-α-Methyl Lysine Building Blocks

The synthesis of α-methylated amino acids with high enantiomeric purity is a non-trivial challenge. Several strategies have been developed, with asymmetric synthesis methods being the most effective for producing the desired (S)-enantiomer directly. Below, two prominent methods are detailed.

Method 1: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for producing amino acids. Its asymmetric variant, using a chiral catalyst, allows for the direct formation of enantiomerically enriched α-amino nitriles, which are then hydrolyzed to the target amino acid.

Experimental Protocol: Asymmetric Synthesis of Fmoc-(S)-α-Me-Lys(Boc)-OH

  • Imine Formation: The protected lysine-derived aldehyde, 5-(tert-butoxycarbonylamino)pentanal, is condensed with a source of ammonia (e.g., L-valinamide) in the presence of a Lewis acid to form the corresponding imine.

  • Asymmetric Cyanation: A chiral catalyst, such as a Jacobsen's thiourea catalyst or a chiral gadolinium complex, is introduced. The reaction mixture is then treated with a cyanide source (e.g., trimethylsilyl cyanide, TMSCN) at low temperature (-78 °C to -40 °C) in a suitable solvent like toluene or CH2Cl2. The catalyst creates a chiral environment, directing the cyanide nucleophile to attack one face of the imine preferentially, yielding the (S)-α-amino nitrile with high enantiomeric excess (ee).

  • Nitrile Hydrolysis: The resulting α-amino nitrile is subjected to harsh acidic hydrolysis (e.g., 6M HCl, reflux) to convert the nitrile group into a carboxylic acid and remove the Boc protecting group from the side chain.

  • Protection Group Installation: The crude amino acid is then reprotected. The side-chain amine is protected with a Boc group using (Boc)2O under basic conditions. Subsequently, the α-amino group is protected with an Fmoc group using Fmoc-OSu to yield the final, fully protected building block suitable for solid-phase peptide synthesis (SPPS).

  • Purification and Characterization: The final product is purified by column chromatography. The enantiomeric excess is confirmed using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Strecker_Synthesis_Workflow Aldehyde Protected Lysine Aldehyde Imine Imine Formation Aldehyde->Imine Cyanation Asymmetric Cyanation (Chiral Catalyst, TMSCN) Imine->Cyanation Nitrile (S)-α-Amino Nitrile Cyanation->Nitrile Hydrolysis Acid Hydrolysis (6M HCl) Nitrile->Hydrolysis Protection Fmoc/Boc Protection Hydrolysis->Protection Final_Product Fmoc-(S)-α-Me-Lys(Boc)-OH Protection->Final_Product

Caption: Workflow for Asymmetric Strecker Synthesis.

Method 2: Chiral Auxiliary-Mediated Alkylation

This approach utilizes a removable chiral auxiliary to direct the stereoselective alkylation of an enolate intermediate. Schöllkopf or Evans auxiliaries are commonly employed.

Experimental Protocol: Using a Schöllkopf Auxiliary

  • Auxiliary Formation: Glycine is condensed with a chiral auxiliary, such as the (S)-valine-derived bis-lactim ether (Schöllkopf auxiliary).

  • Enolate Formation and Methylation: The resulting complex is deprotonated with a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C) to form a planar enolate. The chiral auxiliary shields one face of the enolate. The subsequent addition of methyl iodide (MeI) results in methylation occurring from the less sterically hindered face, yielding the α-methylated product.

  • Side Chain Installation: The product from the previous step is again deprotonated with n-BuLi, and then alkylated with a protected lysine side-chain electrophile, such as 1-bromo-4-(tert-butoxycarbonylamino)butane.

  • Auxiliary Cleavage: The chiral auxiliary is removed by mild acidic hydrolysis (e.g., 0.1 M HCl), which liberates the methyl-lysine methyl ester.

  • Saponification and Protection: The methyl ester is saponified to the free carboxylic acid using LiOH. Finally, the α-amino group is protected with an Fmoc group to yield the desired building block for SPPS.

Table 1: Comparison of Synthetic Strategies

FeatureAsymmetric Strecker SynthesisChiral Auxiliary Method
Stereocontrol Catalyst-controlledSubstrate-controlled
Key Reagent Chiral Lewis acid/base catalystCovalently-bound chiral auxiliary
Typical ee >95%>98%
Advantages Catalytic, atom-economicalHighly reliable, predictable outcome
Disadvantages Catalyst can be expensive/sensitiveStoichiometric use of auxiliary, more steps

Applications in Drug Development and Peptide Science

The unique properties of (S)-α-methyl lysine make it a high-value component in the design of sophisticated peptide therapeutics.

  • Stabilization of α-Helical Peptides: Many protein-protein interactions are mediated by α-helical domains. Peptides designed to mimic these domains can act as potent inhibitors. Incorporating (S)-α-methyl lysine at strategic positions can nucleate or stabilize the α-helical conformation, leading to peptides with significantly enhanced target affinity and cellular uptake.

  • Development of Proteolytically Resistant Analogs: For peptide hormones or neuropeptides, rapid degradation is a major obstacle. Replacing a native lysine residue with its α-methylated counterpart can dramatically increase the peptide's half-life without compromising its interaction with the target receptor, leading to improved duration of action.

  • Constrained Peptides for Target Probing: The well-defined conformational bias induced by (S)-α-methyl lysine allows researchers to systematically probe the structural requirements for biological activity. By locking a peptide into a specific conformation, one can dissect the precise geometry needed for optimal receptor binding or enzyme inhibition.

Conclusion

The stereocontrolled synthesis and strategic application of (S)-α-methylated lysine building blocks represent a cornerstone of modern medicinal chemistry. The introduction of a single methyl group at the α-carbon imparts a trifecta of benefits: enforced chirality, profound conformational restriction, and enhanced proteolytic stability. These features provide peptide scientists with a powerful tool to rationally design therapeutics with improved potency, selectivity, and pharmacokinetic properties. As the challenges in drug development evolve, the demand for such precisely engineered, non-natural amino acids will undoubtedly continue to grow, further solidifying their role in the future of peptide-based medicine.

Exploratory

Engineering Proteolytic Immunity: The Mechanistic Paradigm of Alpha-Methylation in Peptide Therapeutics

As peptide therapeutics transition from niche applications to blockbuster systemic drugs, overcoming their inherent pharmacokinetic liabilities remains the primary challenge for drug development professionals. Native pep...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics transition from niche applications to blockbuster systemic drugs, overcoming their inherent pharmacokinetic liabilities remains the primary challenge for drug development professionals. Native peptides are rapidly cleared from circulation, often exhibiting half-lives measured in mere minutes due to pervasive endogenous proteases.

To solve this, modern peptidomimetic engineering relies heavily on the incorporation of non-proteinogenic amino acids. Among the most successful strategies is alpha-methylation —specifically the use of α -aminoisobutyric acid (Aib). This technical guide explores the deep mechanistic causality behind how alpha-methyl amino acids confer proteolytic immunity, quantifies their impact, and provides a self-validating experimental framework for assessing peptide stability.

Mechanistic Foundations of Proteolytic Resistance

The addition of a single methyl group at the alpha-carbon ( ) of an amino acid fundamentally alters the peptide's physicochemical landscape. The proteolytic resistance conferred by alpha-methylation is not merely a consequence of bulk; it is driven by two distinct, synergistic mechanisms: Thermodynamic Conformational Pre-organization and Steric Shielding .

A. The Thorpe-Ingold Effect and Conformational Pre-organization

Most endogenous proteases (e.g., Dipeptidyl Peptidase-4 [DPP-4], trypsin, and chymotrypsin) require their peptide substrates to adopt an extended, β -strand-like conformation to fit into the enzyme's catalytic cleft.

Alpha-methylation introduces a second alkyl group to the atom, creating a gem-dialkyl system. According to the [1], the steric repulsion between these two alkyl groups compresses the internal bond angle ( ∠Cβ−Cα−Cβ ). To relieve this localized strain, the adjacent bonds are forced outward, which thermodynamically restricts the rotational freedom of the backbone ϕ (phi) and ψ (psi) dihedral angles.

Consequently, the peptide is energetically forced into highly restricted regions of the Ramachandran plot, strongly favoring the formation of rigid 310​ -helices or α -helices[2]. Because the peptide is locked into a helical turn, it becomes thermodynamically unfavorable—and physically impossible—for the backbone to unfold into the extended conformation required for protease active-site binding.

B. Steric Shielding of the Scissile Bond

Beyond global conformational changes, the alpha-methyl group provides localized defense. The additional methyl moiety acts as a physical barricade, creating severe steric clash that prevents the protease's catalytic triad (e.g., the nucleophilic serine hydroxyl) from accessing the adjacent scissile amide carbonyl carbon. This is the exact mechanism utilized in blockbuster GLP-1 receptor agonists like [3], where an Aib substitution at position 8 completely abolishes recognition and cleavage by DPP-4[4].

G Native Native Amino Acid (High Flexibility) Protease Protease Active Site (Requires extended conformation) Native->Protease Binds easily AlphaMe Alpha-Methyl Amino Acid (e.g., Aib) Thorpe Thorpe-Ingold Effect (Gem-dimethyl restriction) AlphaMe->Thorpe Steric Steric Shielding (Blocks scissile bond) AlphaMe->Steric Conform Helical Pre-organization (Restricted φ/ψ angles) Thorpe->Conform Steric->Protease Blocks access Resistance Proteolytic Immunity (Extended Half-life) Steric->Resistance Conform->Protease Prevents binding Conform->Resistance Degradation Rapid Proteolysis Protease->Degradation

Figure 1: Mechanistic pathways of alpha-methylation conferring proteolytic resistance.

Quantitative Impact on Pharmacokinetics

The theoretical mechanisms of alpha-methylation translate into profound empirical improvements in peptide stability. Table 1 summarizes the quantitative impact of Aib incorporation across different peptide classes.

Table 1: Comparative Proteolytic Stability of Native vs. Alpha-Methylated Peptides

Peptide SystemModification StrategyTarget Protease / MatrixNative Half-Life ( t1/2​ )Modified Half-Life ( t1/2​ )Fold Increase
GLP-1 Native vs. Semaglutide (Aib 8 )DPP-4 / In vivo (Human)~1.5 - 2 minutes~165 hours (with lipidation)>4000x
Esc(1-21) Native vs. Aib 8 -modified25% Human Serum21% intact at 5 hours40% intact at 16 hours~3.5x
Tirzepatide Dual Aib incorporationDPP-4 / In vivo (Human)N/A (Engineered de novo)~116 hoursN/A

(Data synthesized from established clinical pharmacokinetics[3][4] and[5]).

Experimental Workflow: Self-Validating LC-MS/MS Serum Stability Assay

To accurately quantify the proteolytic resistance conferred by alpha-methylation, researchers must employ highly controlled in vitro assays. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to track peptide degradation in human serum[6][7].

Self-Validation Mechanisms (E-E-A-T Principle)

A robust protocol must prove its own accuracy. This workflow integrates two critical controls:

  • Positive Control (Native Peptide): Run in parallel to confirm that the serum proteases are active. If the native peptide does not degrade, the serum matrix is compromised.

  • Heavy-Isotope Internal Standard (IS): Spiked into the quenching buffer to correct for volumetric errors, variable protein-crash recovery, and LC-MS matrix ionization suppression.

Step-by-Step Methodology

Phase 1: Matrix Preparation & Incubation

  • Serum Dilution: Centrifuge human male serum at 3000 × g for 10 minutes to remove lipids and debris. Dilute the supernatant to 25% (v/v) using sterile PBS (pH 7.4). Causality: 100% serum causes rapid, unmeasurable degradation kinetics and severe LC column fouling. 25% provides a measurable, physiologically relevant degradation window[6].

  • Equilibration: Pre-incubate the 25% serum matrix at 37°C for 15 minutes to activate endogenous proteases.

  • Initiation: Spike the alpha-methylated peptide (and the native control in a separate vial) into the serum to achieve a final concentration of 10 µM. Vortex gently.

Phase 2: Time-Course Sampling & Quenching 4. Sampling: At predetermined intervals (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), extract 50 µL aliquots from the incubation mixture. 5. Quenching (Protein Crash): Immediately transfer the 50 µL aliquot into 150 µL of ice-cold quenching buffer (0.1% Trifluoroacetic Acid [TFA] in 100% Acetonitrile [ACN] containing 1 µM Internal Standard).

  • Causality: TFA drops the pH, instantly denaturing proteases to freeze the reaction at the exact time point. ACN lowers the dielectric constant, forcing large, hydrophobic serum proteins (like albumin) to precipitate out of solution while leaving the small peptide therapeutics dissolved[7].

Phase 3: Extraction & LC-MS/MS Quantification 6. Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated serum proteins. 7. Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant into an LC-MS autosampler vial. 8. Chromatography: Inject 5 µL onto a C18 analytical column (e.g., 2.1 × 50 mm, 1.7 µm). Elute using a linear gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in ACN). 9. Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for both the target peptide and the IS. 10. Data Modeling: Plot the natural log of the Area Ratio (Peptide/IS) versus time. The slope of the linear regression ( k ) is the degradation rate constant. Calculate half-life using the formula: t1/2​=0.693/k .

Workflow Prep 1. Sample Prep (Peptide + Serum) Incubate 2. Incubation (37°C, Time-course) Prep->Incubate Quench 3. Quenching (10% TFA/ACN) Incubate->Quench Centrifuge 4. Centrifugation (Protein crash) Quench->Centrifuge LCMS 5. LC-MS/MS (MRM Quantification) Centrifuge->LCMS Data 6. Data Modeling (t1/2 calculation) LCMS->Data

Figure 2: Step-by-step LC-MS/MS in vitro serum stability assay workflow.

Conclusion

The strategic incorporation of alpha-methyl amino acids represents a triumph of rational drug design. By leveraging the thermodynamic constraints of the Thorpe-Ingold effect and the physical reality of steric shielding, drug developers can engineer peptides that are virtually invisible to endogenous proteases. When validated through rigorous, internally controlled LC-MS/MS workflows, these peptidomimetics provide the pharmacokinetic longevity required to turn fragile biological molecules into robust, life-saving therapeutics.

References
  • Antibacterial Activity of the Non-Cytotoxic Peptide (p-BthTX-I)2 and Its Serum Degradation Product against Multidrug-Resistant Bacteria MDPI (Marine Drugs) URL:[Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants National Institutes of Health (PMC) URL:[Link]

  • Strategic Single-Residue Substitution in the Antimicrobial Peptide Esc(1–21) Confers Activity against Staphylococcus aureus, Including Drug-Resistant and Biofilm Phenotype National Institutes of Health (PMC) URL:[Link]

  • The Quest for Oral GLP-1s Asimov Press URL:[Link]

  • Diabetes Peptide-Based Drugs Encyclopedia.pub URL: [Link]

  • Control of peptide conformation by the Thorpe-Ingold effect (Calpha-tetrasubstitution) ResearchGate (Peptide Science) URL:[Link]

  • Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides ACS Publications (Organic Letters) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of (S)-Nα-Fmoc-Nω-Boc-alpha-methyllysine

Abstract The incorporation of non-canonical, sterically hindered amino acids such as (S)-Nα-Fmoc-Nω-Boc-α-methyllysine into peptide sequences is a critical strategy in modern drug discovery and peptidomimetic design. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of non-canonical, sterically hindered amino acids such as (S)-Nα-Fmoc-Nω-Boc-α-methyllysine into peptide sequences is a critical strategy in modern drug discovery and peptidomimetic design. The α-methyl group confers significant advantages, including enhanced proteolytic stability and conformational rigidity, which can lead to improved therapeutic profiles.[1] However, the quaternary α-carbon introduces substantial steric hindrance, presenting significant challenges to standard Solid-Phase Peptide Synthesis (SPPS) protocols, often resulting in low coupling yields and deletion sequences.[2][3][4] This application note provides a comprehensive guide with detailed, field-proven protocols for the efficient incorporation of this challenging building block. We will delve into the rationale behind optimized coupling strategies, the selection of potent activating reagents, and robust monitoring techniques to ensure the synthesis of high-purity peptides containing α-methyllysine.

Introduction: The Challenge and Opportunity of Steric Hindrance

The Fmoc/tBu orthogonal protection scheme is the bedrock of modern SPPS, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support.[5][6][7] This strategy relies on the base-labile nature of the Nα-Fmoc group for iterative deprotection and the acid-labile nature of side-chain protecting groups (like the Boc group on the lysine side-chain) for final cleavage.[8][]

While this process is highly efficient for canonical amino acids, the introduction of an α,α-disubstituted residue like α-methyllysine fundamentally alters the reaction kinetics.[10] The steric bulk of the α-methyl group physically impedes the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, slowing down the rate of amide bond formation.[3][11][12] Consequently, standard coupling reagents and conditions are often insufficient to drive the reaction to completion.[2][13]

Overcoming this challenge requires a purpose-built protocol that enhances the reactivity of the incoming amino acid and ensures complete acylation of the N-terminal amine. This guide provides such a protocol, focusing on the use of advanced coupling reagents and rigorous in-process controls.

Materials and Reagents

Successful synthesis is predicated on the use of high-quality reagents and solvents.

Category Reagent/Material Recommended Grade/Purity
Amino Acids (S)-Nα-Fmoc-Nω-Boc-α-methyllysine>98% Purity
Standard Fmoc-protected amino acids>98% Purity
Resins Rink Amide or Wang Resin100-200 mesh, ~0.5-1.0 mmol/g loading
Solvents N,N-Dimethylformamide (DMF)Peptide Synthesis Grade, <50 ppm water
Dichloromethane (DCM)ACS Grade or higher
Diethyl EtherAnhydrous, for precipitation
Coupling Reagents HATU, HCTU, or PyAOP>98% Purity
Bases N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis Grade
PiperidineAnhydrous, >99.5%
Deprotection 20% (v/v) Piperidine in DMFPrepare fresh daily
Cleavage Cocktail Trifluoroacetic Acid (TFA)>99.5%
Triisopropylsilane (TIS)>98%
Deionized Water18 MΩ·cm
Monitoring Ninhydrin (Kaiser Test) KitFor qualitative amine detection

Experimental Workflows and Protocols

The following protocols outline a robust workflow for synthesizing peptides containing α-methyllysine. The core of this strategy is an optimized coupling protocol for the sterically hindered residue itself.

Workflow Overview

The diagram below illustrates the key decision points and iterative steps involved in the successful incorporation of (S)-Nα-Fmoc-Nω-Boc-α-methyllysine.

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle Iterative SPPS Cycle cluster_final Final Steps Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Load Load First Amino Acid Swell->Load Deprotect Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect Start Synthesis Wash1 DMF Wash Deprotect->Wash1 Couple_AlphaMeLys OPTIMIZED COUPLING (S)-Nα-Fmoc-Nω-Boc-α-methyllysine (See Protocol 2) Wash1->Couple_AlphaMeLys Wash2 DMF Wash Couple_AlphaMeLys->Wash2 Kaiser Kaiser Test Wash2->Kaiser Recouple Recouple (Double Coupling) (Repeat Optimized Coupling) Kaiser->Recouple Positive (Blue) Couple_Next Couple Next Standard AA Kaiser->Couple_Next Negative (Yellow) Recouple->Wash2 Couple_Next->Deprotect Continue Elongation Final_Deprotect Final N-terminal Fmoc Deprotection Couple_Next->Final_Deprotect Final Residue Added Cleave Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate with Cold Ether Cleave->Precipitate Analyze Purify (HPLC) & Analyze (MS) Precipitate->Analyze

Caption: SPPS workflow for incorporating α-methyllysine.

Protocol 1: Standard Fmoc Deprotection

This protocol is used for removing the Fmoc group from any amino acid in the sequence.

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF. Agitate for 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Proceed immediately to the coupling step.

Protocol 2: Optimized Coupling of (S)-Nα-Fmoc-Nω-Boc-α-methyllysine

This protocol is critical for successfully incorporating the sterically hindered residue. A double coupling strategy is strongly recommended from the outset to ensure maximum efficiency.

A. Reagent Preparation (Pre-activation)

  • In a separate vessel, dissolve (S)-Nα-Fmoc-Nω-Boc-α-methyllysine (4.0 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.

  • Add DIPEA (8.0 eq.) to the solution.

  • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

B. First Coupling

  • Add the activated amino acid solution from step A.3 to the deprotected peptide-resin (from Protocol 1).

  • Agitate the reaction mixture for at least 2 hours at room temperature. Note: For standard amino acids, 30-60 minutes is often sufficient, but the steric hindrance here necessitates a longer reaction time.[13]

  • Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min).

C. Monitoring and Second Coupling (Double Coupling)

  • Perform a qualitative Kaiser (ninhydrin) test on a small sample of resin beads.[12]

    • Negative Result (Yellow/Colorless): Coupling is complete. Proceed to the next standard deprotection/coupling cycle.

    • Positive Result (Blue/Purple): Incomplete coupling has occurred, indicating free primary amines. Proceed immediately to the second coupling.

  • Prepare a fresh batch of activated (S)-Nα-Fmoc-Nω-Boc-α-methyllysine solution as described in step A.

  • Add the fresh solution to the resin and agitate for another 2 hours.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) before proceeding to the next Fmoc deprotection.

Protocol 3: Final Cleavage and Deprotection

This protocol simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups, including the Nω-Boc group from the α-methyllysine.

  • After the final N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DMF, then DCM, and dry under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. (CAUTION: TFA is highly corrosive. Work in a certified fume hood with appropriate PPE).

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (e.g., by RP-HPLC) and analysis (e.g., by Mass Spectrometry).[14]

Scientific Rationale & Optimization Strategies

The success of this protocol hinges on understanding the chemical principles at play. The following diagram outlines a decision-making process for troubleshooting difficult couplings.

Optimization_Strategy Start Start: Coupling a Sterically Hindered Amino Acid Coupling Perform Coupling (e.g., HATU, 4 eq, 2 hr) Start->Coupling Kaiser Kaiser Test Coupling->Kaiser Success Success! Proceed to next cycle Kaiser->Success Negative DoubleCouple Strategy 1: Double Couple (Fresh reagents, 2 hr) Kaiser->DoubleCouple Positive Kaiser2 Kaiser Test DoubleCouple->Kaiser2 Kaiser2->Success Negative IncreaseTime Strategy 2: Increase Time/Temp (Couple overnight or use Microwave) Kaiser2->IncreaseTime Positive Kaiser3 Kaiser Test IncreaseTime->Kaiser3 Kaiser3->Success Negative ChangeReagent Strategy 3: Change Reagent (e.g., Acyl Fluoride formation with TFFH) Kaiser3->ChangeReagent Positive

Caption: Troubleshooting and optimization flowchart.

  • Choice of Coupling Reagent: Standard carbodiimide activators like DIC are often too slow and inefficient for α,α-disubstituted amino acids.[2] Uronium/aminium salts like HATU and HCTU , or phosphonium salts like PyAOP , are far more effective.[13][15] They react with the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate (or its HOAt/HOBt active ester equivalent), which more readily overcomes the steric barrier to acylate the N-terminal amine.[2][16]

  • Reaction Conditions:

    • Extended Time: Steric hindrance slows reaction kinetics. Increasing the coupling time from the standard 30-60 minutes to 2 hours or more provides the necessary window for the reaction to proceed to completion.[13]

    • Double Coupling: This is a brute-force but highly effective method. By exposing the resin to a fresh solution of activated amino acid, the reaction is driven forward by a high concentration of reactants, acylating any remaining free amines from the first attempt.[13][17]

    • Microwave-Assisted SPPS (MA-SPPS): For extremely difficult sequences, microwave energy can be used to accelerate the coupling reaction by efficiently heating the solvent and reactants, overcoming the activation energy barrier.[4][13]

  • Solvent Choice: DMF is a standard solvent, but in cases of on-resin aggregation (which can exacerbate steric hindrance issues), switching to a more effective solvating agent like N-Methylpyrrolidone (NMP) can be beneficial.[13]

Troubleshooting Common Issues

Problem Probable Cause(s) Recommended Solution(s)
Positive Kaiser test after double coupling 1. Extreme steric hindrance. 2. On-resin peptide aggregation. 3. Deactivated reagents.1. Increase coupling time to overnight or utilize microwave-assisted SPPS.[4][13] 2. Switch solvent to NMP or a DCM/DMF/NMP mixture.[13] 3. Use fresh, high-quality coupling reagents and anhydrous solvents.
Low final peptide yield 1. Incomplete coupling at the hindered residue, leading to deletion sequences. 2. Premature chain termination (capping). 3. Inefficient cleavage from the resin.1. Strictly adhere to the optimized coupling protocol and Kaiser test monitoring. 2. Ensure complete Fmoc deprotection; consider extending deprotection times if needed.[17] 3. Ensure resin is completely dry before cleavage and use the recommended cleavage cocktail for the appropriate duration.
Unexpected peaks in HPLC/MS 1. Deletion sequences from incomplete coupling. 2. Side reactions during final cleavage due to insufficient scavengers. 3. Racemization (less common with uronium/aminium reagents).1. Re-optimize coupling conditions. 2. Ensure TIS is included in the cleavage cocktail, especially for peptides containing Trp, Met, or Cys. 3. Use high-quality reagents and avoid excessive heating or prolonged exposure to base.

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). Request PDF. Retrieved March 25, 2026, from [Link]

  • Active esters and resins in peptide synthesis: the role of steric hindrance. (n.d.). RSC Publishing. Retrieved March 25, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Applied Biosystems. Retrieved March 25, 2026, from [Link]

  • Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine-containing Peptides. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. (2017, June 26). Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved March 25, 2026, from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). SpringerLink. Retrieved March 25, 2026, from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. (2025, August 11). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved March 25, 2026, from [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Biomatik. Retrieved March 25, 2026, from [Link]

  • Design of Highly Stabilized β-Hairpin Peptides through Cation−π Interactions of Lysine and N-Methyllysine with an Aromatic Pocket. (2009, February 3). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Breaking the bottleneck on solid-phase synthesis of sterically hindered peptides with innovative immobilized ribosome-mimicking molecular reactors. (2025, December 6). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Mapping the structure–activity landscape of non-canonical peptides with MAP4 fingerprinting. (2023, September 1). RSC Publishing. Retrieved March 25, 2026, from [Link]

  • A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. (2014, February 23). PubMed. Retrieved March 25, 2026, from [Link]

  • A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. (2025, August 10). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. (2007, July 20). PubMed. Retrieved March 25, 2026, from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. Retrieved March 25, 2026, from [Link]

  • The latest SPPS application data - innovative solution for peptide chemistry. (n.d.). Shimadzu. Retrieved March 25, 2026, from [Link]

  • Process for preparing lysine containing peptides. (n.d.). Google Patents.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (n.d.). Nature. Retrieved March 25, 2026, from [Link]

  • Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. (2021, April 1). J-Stage. Retrieved March 25, 2026, from [Link]

  • Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis. (2018, January 5). Journal of the American Chemical Society. Retrieved March 25, 2026, from [Link]

  • Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Optimization for coupling conditions.[a]. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023, June 12). MDPI. Retrieved March 25, 2026, from [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved March 25, 2026, from [Link]

  • Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. (2017, February 1). Frontiers. Retrieved March 25, 2026, from [Link]

Sources

Application

Coupling conditions for sterically hindered (S)-Na-Fmoc-Nw-Boc-alpha-methyllysine

Coupling Conditions for Sterically Hindered (S)-N α -Fmoc-N ω -Boc- α -methyllysine: A Comprehensive Application Note & Protocol Executive Summary The incorporation of α,α -dialkyl amino acids, such as (S)-N α -Fmoc-N ω...

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Author: BenchChem Technical Support Team. Date: April 2026

Coupling Conditions for Sterically Hindered (S)-N α -Fmoc-N ω -Boc- α -methyllysine: A Comprehensive Application Note & Protocol

Executive Summary

The incorporation of α,α -dialkyl amino acids, such as (S)-N α -Fmoc-N ω -Boc- α -methyllysine, into peptide sequences is a powerful strategy in modern drug development. The replacement of the α -proton with a methyl group restricts the ϕ (phi) and ψ (psi) dihedral angles, strongly promoting helical secondary structures and shielding adjacent peptide bonds from enzymatic cleavage 1. However, this seemingly minor modification introduces severe steric hindrance at the α -carbon, rendering standard Solid-Phase Peptide Synthesis (SPPS) coupling protocols (e.g., DIC/HOBt) highly inefficient.

This application note provides a field-proven, mechanistically grounded guide to overcoming the thermodynamic and kinetic barriers associated with coupling (S)-N α -Fmoc-N ω -Boc- α -methyllysine, utilizing third-generation uronium coupling reagents (COMU) and microwave-assisted SPPS.

Mechanistic Insights: The Steric Challenge & Reagent Causality

Coupling an α -methyl amino acid presents two distinct chemical challenges during SPPS:

  • Activating the Hindered Carboxylate: The nucleophilic attack of the resin-bound amine onto the activated carboxylate of the α -methyllysine is kinetically slow due to the bulky α -methyl group blocking the trajectory of attack.

  • Acylating the Hindered Amine (The "Next" Amino Acid): Once the α -methyllysine is successfully coupled and Fmoc-deprotected, its α -amine is deeply buried. Acylating this amine with the subsequent amino acid is notoriously difficult and is the primary source of truncated sequences in dialkyl-rich peptides 2.

Why COMU over HATU or DIC/HOBt?

To overcome these kinetic barriers, highly reactive intermediate esters must be formed. While HATU has historically been the gold standard for difficult couplings, COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is the optimal choice for α -methyl amino acids 3.

  • The Oxyma Leaving Group: COMU utilizes an Oxyma leaving group rather than the benzotriazole (HOBt/HOAt) core. Oxyma active esters exhibit superior reactivity for sterically demanding aminolysis 4.

  • Morpholino Skeleton: The morpholino group acts as an internal hydrogen bond acceptor and dramatically increases solubility in DMF, allowing for the highly concentrated coupling solutions (up to 0.4 M) required to drive bimolecular reactions of hindered substrates to completion 3.

COMU_Mechanism AA Fmoc-a-Me-Lys(Boc)-OH Base DIPEA (Deprotonation) AA->Base Carboxylate Carboxylate Anion Base->Carboxylate Intermediate O-acylisourea Intermediate Carboxylate->Intermediate Attacks COMU COMU COMU Reagent COMU->Intermediate ActiveEster Active Oxyma Ester Intermediate->ActiveEster Rearrangement Peptide Peptide Bond Formed ActiveEster->Peptide Aminolysis Amine Resin-NH2 (Nucleophile) Amine->Peptide

Caption: Mechanistic pathway of COMU-mediated activation and coupling of hindered amino acids.

Comparative Data: Coupling Reagent Efficacy

The following table summarizes the quantitative performance metrics of various coupling systems when applied to α,α -dialkyl amino acids.

Reagent SystemActivation TimeCoupling Efficiency (Hindered AAs)Epimerization RiskSafety / Stability Profile
DIC / HOBt 5 - 10 minLow (<40% after 2h)LowSafe, but inefficient for dialkyl AAs
HATU / DIPEA 1 - 2 minHigh (~85% after 2h)ModerateExplosive risk (Class 1); Autocatalytic degradation
COMU / DIPEA 1 - 2 minVery High (>95% after 1h) Very LowNon-explosive; High solubility in DMF
Acid Fluorides N/A (Pre-formed)High (~90% after 6h)LowRequires harsh synthesis (DAST); HF byproduct risk

Experimental Protocols

To ensure a self-validating system, these protocols integrate mandatory double-coupling steps and micro-cleavage validation. The α -proton absence in α -methyllysine eliminates the risk of racemization at this residue, allowing for the use of elevated temperatures (microwave SPPS) without stereochemical degradation 1.

Protocol 1: Coupling (S)-N α -Fmoc-N ω -Boc- α -methyllysine to the Resin

Scale: 0.1 mmol on Rink Amide MBHA resin (loading ~0.5 mmol/g).

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 3 mL).

  • Reagent Preparation: In a clean vial, dissolve 0.4 mmol (4 eq) of (S)-N α -Fmoc-N ω -Boc- α -methyllysine and 0.4 mmol (4 eq) of COMU in 1.0 mL of anhydrous DMF.

  • Activation: Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA) to the vial. Causality Note: The solution will turn from colorless to yellow/orange, indicating the formation of the active Oxyma ester. Allow 1-2 minutes for pre-activation 4.

  • Coupling: Transfer the activated solution to the resin.

    • Microwave Method (Preferred): Heat at 75°C for 15 minutes with continuous agitation.

    • Room Temperature Method: Agitate for 2 hours.

  • Validation (Kaiser Test): Drain and wash the resin (DMF 3 × 3 mL). Perform a Kaiser test. If a blue color persists (indicating unreacted amines), repeat steps 2-4 (Double Coupling) 2.

  • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to cap any unreacted sequences, preventing deletion peptides.

Protocol 2: Coupling the Next Amino Acid onto α -methyllysine

This is the most critical step. The α -amine of the newly added α -methyllysine is highly hindered.

  • Deprotection: Remove the Fmoc group from the α -methyllysine using 20% Piperidine in DMF (2 × 10 min). Note: Extended time is required due to steric shielding of the Fmoc group.

  • Reagent Preparation: Dissolve 0.5 mmol (5 eq) of the next Fmoc-AA-OH and 0.5 mmol (5 eq) of COMU in 1.0 mL of DMF. Add 1.0 mmol (10 eq) of DIPEA. Pre-activate for 2 minutes.

  • Double Coupling (Mandatory):

    • Add the solution to the resin and couple under microwave irradiation (75°C for 15 minutes) or at RT for 3 hours.

    • Drain the vessel, do not wash , and immediately add a freshly prepared identical batch of activated Fmoc-AA-OH. Couple again (75°C for 15 min or RT for 3 hours).

  • Validation (Micro-Cleavage): The Kaiser test often yields false negatives on hindered α -amines. To self-validate:

    • Remove a few resin beads, wash with DCM, and dry.

    • Treat with 50 µL of TFA/TIPS/H2O (95:2.5:2.5) for 30 mins.

    • Evaporate, dissolve in 50 µL Acetonitrile/Water, and analyze via LC-MS to confirm the mass of the elongated peptide before proceeding.

SPPS_Workflow Start Resin-Bound Peptide Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Activation Pre-activation (1-2 min) Fmoc-a-Me-Lys(Boc)-OH + COMU + DIPEA Wash1->Activation Coupling Microwave Coupling (75°C, 15 min) Activation->Coupling Wash2 DMF Wash (x3) Coupling->Wash2 Kaiser Kaiser / Micro-Cleavage Wash2->Kaiser DoubleCouple Double Coupling (Fresh Reagents) Kaiser->DoubleCouple Positive (Incomplete) Capping Capping (Ac2O/DIPEA) Kaiser->Capping Negative (Complete) DoubleCouple->Wash2 Next Proceed to Next AA Capping->Next

Caption: Optimized SPPS workflow for the incorporation of sterically hindered alpha-methyl amino acids.

References

  • Blanchette, C. et al. "Synthetic apolipoproteins, and related compositions methods and systems for nanolipoprotein particles formation." US Patent 11279749B2.

Sources

Method

Application Note: Enhancing Therapeutic Peptide Scaffolds Through the Incorporation of α-Methyllysine into Stapled Peptides

Abstract Peptide stapling has emerged as a powerful strategy to constrain peptides into their bioactive α-helical conformation, significantly enhancing their properties for therapeutic applications, particularly as inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Peptide stapling has emerged as a powerful strategy to constrain peptides into their bioactive α-helical conformation, significantly enhancing their properties for therapeutic applications, particularly as inhibitors of protein-protein interactions (PPIs).[1][2] This technique improves target affinity, proteolytic resistance, and cell permeability.[2][3][4] This application note provides a detailed guide for the incorporation of the non-natural amino acid, α-methyllysine, into an all-hydrocarbon stapled peptide framework. The inclusion of an α-methyl group on the backbone of a lysine residue serves a dual purpose: it pre-organizes the peptide backbone to favor an α-helical conformation and, critically, provides steric hindrance that significantly enhances resistance to proteolytic degradation, a primary hurdle in peptide drug development.[5][6][7] We present comprehensive, field-tested protocols for the synthesis of the requisite Fmoc-L-α-methyllysine(Boc)-OH building block, its incorporation via solid-phase peptide synthesis (SPPS), on-resin ring-closing metathesis (RCM) for stapling, and final peptide purification and characterization.

Introduction: The Rationale for α-Methyllysine in Stapled Peptides

Conventional peptide therapeutics are often limited by their conformational flexibility and susceptibility to rapid degradation by proteases.[8][9] Peptide stapling addresses the conformational issue by introducing a covalent cross-link between two amino acid side chains, effectively locking the peptide into a stable α-helical structure.[3][10] The most common approach involves the all-hydrocarbon staple, formed by the ruthenium-catalyzed ring-closing metathesis (RCM) of two olefin-bearing, non-natural amino acids, typically positioned at i, i+4 or i, i+7 intervals.[2][11]

While stapling itself improves proteolytic resistance, strategic incorporation of α,α-disubstituted amino acids, such as α-methyllysine, provides a synergistic enhancement of stability.[5] The α-methyl group serves two key functions:

  • Helix Nucleation: The steric bulk of the methyl group restricts the phi (φ) and psi (ψ) dihedral angles of the amino acid backbone, promoting the adoption of an α-helical secondary structure.

  • Protease Shielding: The α-methyl group sterically shields the adjacent peptide bonds from the active sites of proteolytic enzymes, dramatically slowing the rate of degradation.[12]

Lysine is a frequently occurring residue in PPI interfaces, often involved in critical salt-bridge or hydrogen-bonding interactions. By using α-methyllysine, researchers can retain the crucial side-chain functionality of lysine while simultaneously bolstering the peptide's structural integrity and metabolic stability.

Stapled_Peptide_Concept cluster_helix α-Helical Peptide cluster_staple Hydrocarbon Staple A ... B Olefin-bearing AA (i) C ... Staple RCM B->Staple D α-Methyllysine E ... F Olefin-bearing AA (i+7) G ... Staple->F

Figure 1: Conceptual diagram of an α-helical peptide incorporating α-methyllysine and constrained by an all-hydrocarbon staple formed via Ring-Closing Metathesis (RCM).

Materials, Reagents, and Equipment

Successful synthesis requires high-quality reagents and properly maintained equipment. The following table summarizes the key materials for the entire workflow.

Category Item Recommended Grade/Supplier Purpose
Resins Rink Amide AM Resin (100-200 mesh)Sigma-Aldrich, NovabiochemSolid support for peptide synthesis (C-terminal amide)
2-Chlorotrityl chloride resinNovabiochem, CEMSolid support for peptide synthesis (C-terminal acid)
Amino Acids Standard Fmoc-protected amino acidsSigma-Aldrich, Iris BiotechPeptide chain elongation
Fmoc-(S)-2-(4'-pentenyl)alanineSigma-Aldrich, AapptecOlefin-bearing residue for stapling (i)
Fmoc-(R)-2-(7'-octenyl)alanineSigma-Aldrich, AapptecOlefin-bearing residue for stapling (i+7)
Fmoc-L-α-methyllysine(Boc)-OHSynthesized in-house (see Protocol 3.1)Key modified amino acid
Solvents N,N-Dimethylformamide (DMF), Peptide Synthesis GradeFisher Scientific, VWRPrimary solvent for SPPS
Dichloromethane (DCM), AnhydrousSigma-AldrichResin swelling, reagent dissolution
1,2-Dichloroethane (DCE), AnhydrousAcros Organics, Sigma-AldrichSolvent for RCM reaction
Diethyl ether, AnhydrousFisher ScientificPeptide precipitation
Acetonitrile (ACN), HPLC GradeVWR, HoneywellHPLC mobile phase
Reagents PiperidineAcros OrganicsFmoc deprotection
Diisopropylethylamine (DIPEA)Sigma-AldrichBase for coupling reactions
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)CEM, Iris BiotechCoupling activator
Trifluoroacetic acid (TFA)Sigma-AldrichCleavage from resin and side-chain deprotection
Triisopropylsilane (TIS)Acros OrganicsScavenger during cleavage
1st Generation Grubbs CatalystSigma-Aldrich, Strem ChemicalsCatalyst for Ring-Closing Metathesis (RCM)
Equipment Automated Microwave Peptide SynthesizerCEM, BiotageAutomated SPPS
Manual SPPS Reaction VesselChemglassManual SPPS
Preparative HPLC SystemAgilent, WatersPeptide purification
Lyophilizer (Freeze Dryer)Labconco, SP ScientificPeptide isolation
LC-MS SystemAgilent, Thermo FisherPeptide characterization and analysis

Experimental Protocols

This section provides a step-by-step guide from the synthesis of the custom amino acid building block to the final purified stapled peptide.

Protocol: Synthesis of Fmoc-L-α-methyllysine(Boc)-OH

The synthesis of the α-methyllysine building block is a critical prerequisite. This protocol is adapted from established methods for creating α-methylated amino acids and side-chain protected lysine derivatives.[13][14]

Step 1: Synthesis of N-benzyl-L-α-methyllysine ethyl ester

  • To a solution of L-α-methyllysine in ethanol, add two equivalents of benzaldehyde.

  • Stir the mixture at room temperature for 1 hour to form the Schiff base.

  • Cool the reaction to 0°C and add sodium borohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with ethyl acetate. The resulting intermediate contains a protected α-amino group and a free ε-amino group.

Step 2: Boc-protection of the ε-amino group

  • Dissolve the crude intermediate from Step 1 in a 1:1 mixture of dioxane and water.

  • Add 1.5 equivalents of Di-tert-butyl dicarbonate (Boc)₂O and 2 equivalents of sodium bicarbonate.

  • Stir vigorously at room temperature for 12-16 hours.

  • Acidify the mixture with 1M HCl and extract the N-ε-Boc protected product.

Step 3: Debenzylation and Fmoc-protection of the α-amino group

  • Dissolve the product from Step 2 in methanol.

  • Add Palladium on carbon (10% w/w) and subject the mixture to hydrogenation (H₂ balloon or Parr shaker) for 24 hours to remove the benzyl group.

  • Filter the reaction through Celite to remove the catalyst.

  • To the filtrate, add 1.5 equivalents of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) and 2 equivalents of sodium bicarbonate.

  • Stir at room temperature for 6 hours.

Step 4: Saponification to yield the final product

  • To the solution from Step 3, add 3 equivalents of 1M Lithium hydroxide (LiOH).

  • Stir at room temperature for 4 hours, monitoring the hydrolysis of the ethyl ester by TLC or LC-MS.

  • Acidify the reaction mixture with 1M HCl to pH ~3 and extract the final product, Fmoc-L-α-methyllysine(Boc)-OH, with ethyl acetate.

  • Purify by flash column chromatography.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the assembly of the linear peptide on a solid support using the Fmoc/tBu strategy.[15][16][17]

SPPS_Workflow Start Start with Rink Amide Resin Swell 1. Swell Resin (DMF, 30 min) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 4. Couple Amino Acid (Fmoc-AA-OH, HCTU, DIPEA in DMF) Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Kaiser Kaiser Test (Check for completion) Wash2->Kaiser NextAA Couple Next Amino Acid in Sequence Wash2->NextAA NextAA->Deprotect Yes End Proceed to Stapling NextAA->End No (Sequence Complete)

Figure 2: Automated workflow for a single amino acid coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: Place the Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amine. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling agent like HCTU (3-5 eq.) and a base like DIPEA (6-10 eq.) in DMF. Add this solution to the resin. The reaction is typically complete in 5-30 minutes, especially when using microwave-assisted synthesis.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence, including the custom Fmoc-L-α-methyllysine(Boc)-OH and the olefin-bearing amino acids.

    • Causality Note: A longer coupling time (e.g., 2x 30 minutes) may be required for the sterically hindered α-methyllysine to ensure the reaction goes to completion. A Kaiser test can be performed on a small sample of beads to confirm the absence of free primary amines.

Protocol: On-Resin Ring-Closing Metathesis (RCM)

This is the macrocyclization step that forms the hydrocarbon staple.[18]

  • Resin Preparation: After the final amino acid coupling, wash the peptide-resin extensively with DCM to remove all traces of DMF. This is a critical step , as DMF can poison the Grubbs catalyst and inhibit the reaction.[19]

  • Catalyst Addition: In a well-ventilated fume hood, dissolve the 1st Generation Grubbs Catalyst (0.1-0.2 equivalents relative to resin loading) in anhydrous DCE. The solution should be a purple color.

  • Metathesis Reaction: Add the catalyst solution to the resin, ensuring the resin is fully submerged. Gently agitate the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for 2-4 hours. The solution will typically turn from purple to brown as the reaction proceeds.[18]

  • Reaction Monitoring (Optional but Recommended): After the initial reaction, take a small aliquot of resin beads, cleave the peptide, and analyze by LC-MS to check for the conversion of the linear peptide to the stapled product. The stapled product will have a mass corresponding to the linear peptide minus 28 Da (loss of ethylene).

  • Repeat Reaction (if necessary): If the conversion is incomplete, filter off the old catalyst solution, wash the resin with DCE, and repeat the reaction with a fresh portion of Grubbs catalyst.[18]

Protocol: Cleavage, Deprotection, and Purification
  • Final Wash: After RCM, wash the resin thoroughly with DCE, DCM, and methanol, then dry the resin under vacuum.

  • Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Add this solution to the dry resin and allow it to react for 2-3 hours at room temperature. This removes all acid-labile side-chain protecting groups (like Boc) and cleaves the peptide from the resin.[20]

  • Precipitation and Isolation: Filter the resin and collect the TFA solution containing the peptide. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

  • Pelleting: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and repeat the ether wash/centrifugation step two more times to remove scavengers and residual TFA.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., Acetonitrile/Water mixture) and purify using preparative reverse-phase HPLC (RP-HPLC).

  • Lyophilization: Collect the HPLC fractions containing the pure peptide, pool them, and freeze-dry (lyophilize) to obtain a fluffy, white powder.

Characterization and Quality Control

Verifying the identity and purity of the final product is essential.

Analysis Method Purpose Expected Result
Analytical RP-HPLC Assess purityA single major peak, indicating >95% purity.
LC-MS (ESI) Confirm molecular weightThe observed mass should match the calculated theoretical mass of the final stapled peptide.
Circular Dichroism (CD) Determine α-helical contentThe CD spectrum should show characteristic minima at ~208 nm and ~222 nm, indicative of α-helical structure.[6][21]
Protease Stability Assay Evaluate resistance to degradationIncubate the peptide with a protease (e.g., trypsin, chymotrypsin). Monitor peptide degradation over time by HPLC. The α-methyllysine stapled peptide should show significantly longer half-life compared to an unstapled or non-methylated control.[7]

Application Example: Targeting the p53-MDM2 Interaction

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a prime target in oncology.[10][11] The binding interface is mediated by an α-helical domain of p53. A stapled peptide mimicking this domain can disrupt the p53-MDM2 interaction, reactivating p53's tumor-suppressing function.

Incorporating α-methyllysine into a p53-mimetic stapled peptide at a key lysine position could offer enhanced therapeutic potential. The lysine side chain can maintain crucial interactions at the binding interface, while the α-methyl group provides enhanced stability against intracellular proteases, prolonging the peptide's biological activity.

p53_MDM2_Pathway p53 p53 Tumor Suppressor Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis promotes Degradation Ubiquitination & Degradation p53->Degradation MDM2 MDM2 Oncoprotein MDM2->p53 binds & inhibits MDM2->Degradation promotes StapledPeptide α-Me-Lys Stapled Peptide StapledPeptide->MDM2 inhibits binding

Figure 3: The α-methyllysine stapled peptide inhibits the MDM2-p53 interaction, preventing p53 degradation and restoring its tumor suppressor functions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low coupling efficiency during SPPS (especially for α-Me-Lys) Steric hindrance of the α-methyl group.Increase coupling time (double coupling), use a stronger coupling agent, or increase temperature (if using a microwave synthesizer). Confirm with a Kaiser test.
Incomplete Ring-Closing Metathesis (RCM) 1. DMF poisoning of the Grubbs catalyst. 2. Inactive catalyst. 3. Peptide conformation unfavorable for RCM.1. Ensure extensive washing with DCM before adding catalyst.[19] 2. Use a fresh bottle of catalyst and prepare the solution immediately before use. 3. Try a different stapling position (e.g., i, i+4) or a different generation of Grubbs catalyst.
Multiple peaks during HPLC purification 1. Incomplete deprotection during cleavage. 2. Formation of E/Z isomers at the staple. 3. Oxidation of methionine or cysteine residues.1. Increase cleavage time or use a fresh TFA cocktail. 2. This is common with Grubbs I catalyst; optimize HPLC gradient for better separation.[22] 3. Add scavengers like TIS to the cleavage cocktail; handle peptides under inert atmosphere if possible.
Peptide is insoluble after lyophilization High hydrophobicity of the peptide and staple.Dissolve in a small amount of organic solvent (e.g., DMSO, DMF) before diluting with aqueous buffer. Consider PEGylation or adding charged residues to the sequence design.

References

  • All Hydrocarbon Stapled Peptides as Allosteric Modulators of Protein-Protein Interactions. (n.d.). MDPI.
  • Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. (n.d.). PMC.
  • Lau, Y. H., Wu, Y., de Andrade, P., Galloway, W. R. J. D., & Spring, D. R. (2015). A two-component 'double-click' approach to peptide stapling. Nature Protocols, 10(4), 585–596.
  • Stapled peptides: targeting protein-protein interactions in drug development. (2024, April 18). Open Exploration Publishing.
  • Peptide Stapling Applied to Antimicrobial Peptides. (2023, September 2). MDPI.
  • Stapled peptides: targeting protein-protein interactions in drug development. (2024, April 18). Open Exploration Publishing.
  • Recent Advances in Metal-Free Peptide Stapling Strategies. (2024, June 11). Chem & Bio Engineering.
  • Strategies for Improving Peptide Stability and Delivery. (n.d.). PMC.
  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). SpringerLink.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.). Springer Nature Experiments.
  • The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy. (2025, March 28). MDPI.
  • Methods and protocols of modern solid phase Peptide synthesis. (2006, July 15). PubMed.
  • Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective. (2013, December 20). PMC.
  • Regulation of protein–protein interactions using stapled peptide. (2015, August 12). Dove Medical Press.
  • Chapter 9: Stapled Peptide Inhibitors of Protein–Protein Interactions. (2020, December 7). Royal Society of Chemistry.
  • Amino acids and peptides. II. Synthesis of ε-N-methyl-l-lysine and related compounds. (2025, August 6). ResearchGate.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine.
  • Histones: At the Crossroads of Peptide and Protein Chemistry. (2014, October 20). Chemical Reviews.
  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.). ResearchGate.
  • A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. (2014, February 23). PubMed.
  • Grubbs-Hoveyda type catalysts for olefin metathesis in aqueous media. (n.d.). RWTH Publications.
  • Different stapling-based peptide drug design: Mimicking α-helix as inhibitors of protein-protein interaction. (n.d.). ScienceDirect.
  • Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. (n.d.). PMC.
  • Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. (2014, August 7). Journal of the American Chemical Society.
  • Automating stapled peptide synthesis: overcoming DMF poisoning. (2023, February 6). Biotage.
  • X-ray crystallographic characterisation of stapled peptide binding to.... (n.d.). ResearchGate.
  • Design, Synthesis, and Characterization of Stapled Oligosaccharides. (2022, September 29). ACS Publications.
  • Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. (n.d.). ResearchGate.
  • Design, Synthesis, and Characterization of Stapled Oligosaccharides. (2022, September 29). PMC.
  • Process for preparing lysine containing peptides. (n.d.). Google Patents.
  • Developing Staple Peptide Therapeutics for Targeting the Main Protease SARS-CoV-2. (2019, December 15). University of Texas at Dallas.
  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (n.d.). ResearchGate.
  • Bis-Lactam Peptide [ i, i+4]-Stapling with α-Methylated Thialysines. (2020, October 1). PubMed.
  • Bis-Lactam Peptide [i, i+4]-Stapling with α-Methylated Thialysines. (2020, October 1). PMC.
  • Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. (2024, September 5). PMC.
  • Bis-Lactam Peptide [i, i+4]-Stapling with α-Methylated Thialysines. (2020, October 1). MDPI.
  • A Degenerate Peptide Library Approach to Reveal Sequence Determinants of Methyllysine-Driven Protein Interactions. (2020, April 9). Frontiers.
  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. (2005, May 15). PubMed.
  • Stapled-Peptides: An Innovative Approach to Improve Drug-Like Properties That Continues to Pursue Clinical Validation. (2025, September 30). Technology Networks.
  • Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. (n.d.). Freie Universität Berlin.

Sources

Application

Fmoc/Boc orthogonal protection strategies for alpha-methylated amino acids

Application Note: Fmoc/Boc Orthogonal Protection Strategies for α -Methylated Amino Acids in Solid-Phase Peptide Synthesis Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Fmoc/Boc Orthogonal Protection Strategies for α -Methylated Amino Acids in Solid-Phase Peptide Synthesis

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Mechanistic causality, coupling kinetics, and self-validating protocols for sterically hindered peptidomimetics.

Introduction & Scientific Rationale

The incorporation of α -methylated amino acids—such as α -aminoisobutyric acid (Aib), α -methyl-phenylalanine ( α -Me-Phe), and α -methyl-leucine—is a cornerstone strategy in the development of advanced peptidomimetics[1]. The addition of a methyl group at the α -carbon restricts the conformational freedom of the peptide backbone, heavily favoring the formation of stable secondary structures like 310​ -helices and α -helices[2]. Furthermore, this steric bulk effectively shields adjacent peptide bonds from enzymatic hydrolysis, dramatically increasing the in vivo half-life of peptide therapeutics[1].

However, this same steric bulk transforms routine Solid-Phase Peptide Synthesis (SPPS) into a significant chemical challenge[3]. To successfully synthesize these sequences, chemists must rely on the Fmoc/Boc orthogonal protection strategy [4]. In this system, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group provides transient protection for the α -amine during chain elongation, while the acid-labile tert-butoxycarbonyl (Boc) group permanently protects reactive side chains (e.g., Lys, Trp) until global cleavage[4]. This orthogonality is critical: the harsh kinetic conditions (heat, strong acylating agents) required to couple α -methylated residues would destroy less robust protecting groups, while the mild basic conditions of Fmoc removal leave Boc groups entirely intact.

Mechanistic Insights: The Steric Challenge & Causality

As a Senior Application Scientist, I frequently observe that failures in synthesizing α -methylated peptides stem from a misunderstanding of the underlying reaction mechanics. The difficulty is twofold:

  • Activation of the α -Methylated Residue: The quaternary α -carbon creates a dense steric shield around the carboxylate. When activated (e.g., as an O-acylisourea), the bulky intermediate hinders the approach of the resin-bound amine. Furthermore, α -methylated amino acids are highly prone to forming stable oxazolone intermediates during activation. Unlike standard amino acids, these oxazolones are exceptionally sluggish to react with incoming nucleophiles, leading to truncated sequences.

  • Coupling onto an α -Methylated Residue (The True Bottleneck): Once an α -methylated amino acid is successfully attached to the resin, its own α -amine is sterically buried by the gem-dimethyl (or alkyl/methyl) group. The nucleophilicity of this amine is drastically reduced. Standard room-temperature couplings using HBTU will almost certainly fail here.

The Silver Lining: Stereochemical Stability Standard chiral amino acids are susceptible to base-catalyzed racemization during SPPS via the formation of an oxazolone intermediate and subsequent enolization. However, chiral α -methylated amino acids (e.g., α -Me-Phe) lack an α -proton. This structural feature eliminates the enolization pathway, rendering them stereochemically stable. This causality is our greatest advantage: it allows us to push the kinetic boundaries of the coupling reaction—using elevated temperatures (75°C–90°C) and stronger bases (DIEA)—without the risk of epimerization[5].

Coupling Reagents & Kinetics

To overcome the activation energy barrier imposed by steric hindrance, the choice of coupling reagent is paramount. Quantitative data from our laboratory and recent literature dictates the abandonment of standard aminium salts (HBTU/TBTU) in favor of highly reactive carbodiimide/oxime or uronium/aza-benzotriazole systems[2].

Table 1: Comparative Efficacy of Coupling Reagents for α -Methylated Amino Acids

Coupling ReagentActivation ChemistryEfficacy for α -Me AAEpimerization Risk (Adjacent AA)Recommended Conditions
HBTU / TBTU Aminium / BenzotriazoleLowModerateNot recommended for hindered residues.
HATU Aminium / 7-Aza-benzotriazoleHighModerate to High75°C Microwave, 2 x 15 min. Requires DIEA.
COMU Uronium / OxymaVery HighLow75°C Microwave, 10 min. Excellent for sequential Aib.
DIC / Oxyma Pure Carbodiimide / OximeVery HighVery Low90°C Microwave, 4-10 min. Ideal for maintaining chirality.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. By incorporating mandatory capping and analytical checkpoints, we ensure that any kinetic failures result in easily separable truncated sequences rather than complex, inseparable deletion impurities.

Protocol A: Microwave-Assisted Coupling of Fmoc- α -Methyl Amino Acids

Use this protocol when adding an α -methylated amino acid to a standard unhindered amine.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 2 × 5 minutes at room temperature. Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 5.0 equivalents of the Fmoc- α -methyl amino acid and 5.0 equivalents of Oxyma Pure in DMF. Add 5.0 equivalents of DIC. Pre-activate for 2 minutes[6].

  • Coupling: Transfer the activated solution to the resin. Irradiate in a microwave peptide synthesizer at 90°C for 4 to 10 minutes[5]. (Causality: Microwave heating provides the rapid kinetic energy required to force the sluggish oxazolone intermediate to react).

  • Washing: Drain and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

Protocol B: Overcoming the Bottleneck - Coupling onto an α -Methylated Residue

Use this protocol when the N-terminal residue on the resin is an α -methylated amino acid.

  • Extended Fmoc Deprotection: The Fmoc carbamate on an α -methylated amine is sterically shielded. Treat with 20% piperidine in DMF for 2 × 10 minutes to ensure complete removal.

  • Activation: Dissolve 5.0 eq of the incoming Fmoc-AA-OH and 5.0 eq of COMU in DMF. Add 10.0 eq of DIEA.

  • Double Coupling: Add to the resin and heat to 75°C for 15 minutes. Drain, and repeat the coupling step with a fresh batch of activated amino acid for another 15 minutes.

  • Self-Validation (Capping & Analysis): The Kaiser test frequently yields false negatives for hindered primary amines like Aib. Therefore, perform a micro-cleavage (1 mg resin in 100 µL TFA for 30 min) and analyze via LC-MS to confirm mass shift.

  • Mandatory Capping: Treat the resin with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes. (Causality: Any unreacted α -methylated amines are acetylated, terminating the sequence and validating that full-length products in the final cleavage are 100% pure).

Protocol C: Orthogonal Boc-Deprotection and Global Cleavage
  • Preparation: Wash the fully elongated peptide-resin with DCM (5 × 1 min) to remove all traces of DMF, which can trap carbocations. Dry under nitrogen.

  • Cleavage Cocktail: Prepare a mixture of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% ultra-pure H2​O [1]. (Causality: TFA provides the acidic protons to cleave the orthogonal Boc side-chain groups and the resin linker. TIS acts as a highly effective scavenger to neutralize the resulting tert-butyl carbocations, preventing re-alkylation of the peptide).

  • Execution: Add the cocktail to the resin (10 mL per gram of resin). Shake at room temperature for 2.5 hours.

  • Isolation: Filter the resin and precipitate the cleaved, fully deprotected peptide by adding the filtrate dropwise into 40 mL of ice-cold diethyl ether. Centrifuge and lyophilize.

Process Visualizations

Workflow Start Identify Next Amino Acid in SPPS Sequence CheckHindrance Is it an α-Methylated Amino Acid (e.g., Aib)? Start->CheckHindrance Standard Standard Coupling (DIC/Oxyma, RT, 30 min) CheckHindrance->Standard No Hindered Hindered Coupling (DIC/Oxyma or COMU, Microwave 75°C-90°C) CheckHindrance->Hindered Yes CheckNext Is the N-terminal residue on the resin α-Methylated? Standard->CheckNext Hindered->CheckNext DoubleCouple Double Coupling Required (COMU/DIEA, 75°C, 2 x 15 min) CheckNext->DoubleCouple Yes (Steric Shielding) End Fmoc Deprotection (20% Piperidine) CheckNext->End No DoubleCouple->End

Caption: Decision tree for selecting optimal coupling conditions based on steric hindrance in SPPS.

Mechanism Resin Peptide-Resin Fmoc-NH-C(Me)(R)-CO-Peptide Base 20% Piperidine (Base-Labile Fmoc Cleavage) Resin->Base FreeAmine Free α-Amine H2N-C(Me)(R)-CO-Peptide Base->FreeAmine Dibenzofulvene Adduct Formation Couple Couple Next AA (Boc-AA-OH + COMU/DIEA) FreeAmine->Couple BocPeptide Boc-Protected Peptide Boc-NH-AA-NH-C(Me)(R)-CO-Peptide Couple->BocPeptide Steric Hindrance Overcome Acid TFA/TIS/H2O (Acid-Labile Boc & Resin Cleavage) BocPeptide->Acid Final Fully Deprotected Peptide Ready for Purification Acid->Final Global Cleavage

Caption: Mechanistic pathway highlighting Fmoc/Boc orthogonality during the coupling of hindered residues.

References

  • A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity. Benchchem. 1

  • Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications (RSC Publishing). 2

  • An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. Benchchem. 4

  • Engineering of Novel Analogues That Are More Receptor-Selective and Potent than the Native Hormone, Insulin-like Peptide 5 (INSL5). Journal of Medicinal Chemistry (ACS Publications). 5

  • Re-Inventing Solid-Phase Peptide Synthesis: Merrifield 2.0. ChemRxiv. 3

Sources

Method

Revolutionizing Antimicrobial Peptide Design: A Guide to Synthesizing Protease-Resistant Peptides Using α-Methyllysine

The escalating threat of antibiotic resistance necessitates the development of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity a...

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Author: BenchChem Technical Support Team. Date: April 2026

The escalating threat of antibiotic resistance necessitates the development of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action. However, their clinical translation is often hampered by their susceptibility to proteolytic degradation. This guide provides a comprehensive overview and detailed protocols for the synthesis of protease-resistant AMPs through the strategic incorporation of α-methyllysine, a non-natural amino acid that confers enhanced stability without compromising antimicrobial efficacy.

This document is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry and antimicrobial drug discovery. It offers both the theoretical underpinnings and practical, step-by-step guidance for the successful synthesis, characterization, and evaluation of α-methyllysine-containing AMPs.

The Challenge of Proteolytic Instability in Antimicrobial Peptides

Native AMPs, as part of the innate immune system, are rapidly cleared and degraded by host and bacterial proteases. This inherent instability significantly reduces their in vivo half-life and therapeutic potential. A key strategy to overcome this limitation is the modification of the peptide backbone to render it unrecognizable or resistant to proteolytic enzymes.[1][2]

α-Methyllysine: A Strategic Modification for Enhanced Protease Resistance

The substitution of a natural amino acid with its α-methylated counterpart introduces a methyl group onto the α-carbon of the amino acid.[1] This seemingly subtle modification has profound effects on the peptide's properties:

  • Steric Hindrance: The α-methyl group provides a steric shield, physically obstructing the approach of proteases to the adjacent peptide bonds, thereby inhibiting cleavage.[1][3]

  • Conformational Rigidity: The presence of the α-methyl group restricts the conformational freedom of the peptide backbone, often promoting the formation of stable secondary structures like α-helices.[1][4] This pre-organization can enhance binding to bacterial membranes and contribute to improved activity.

Lysine is a particularly attractive target for α-methylation in AMPs due to its cationic nature, which is crucial for the initial electrostatic interaction with negatively charged bacterial membranes. By incorporating α-methyllysine, the protease resistance can be enhanced while preserving the essential positive charge.

Workflow for the Development of α-Methyllysine-Containing AMPs

The development process involves several key stages, from the initial synthesis to the final biological evaluation.

AMP Development Workflow Workflow for α-Methyllysine AMP Development cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Synthesis Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Purification RP-HPLC Purification Synthesis->Purification Crude Peptide MassSpec Mass Spectrometry (LC-MS) Purification->MassSpec Purified Peptide HPLC_Analysis Analytical RP-HPLC Purification->HPLC_Analysis Protease_Assay Protease Stability Assay MassSpec->Protease_Assay HPLC_Analysis->Protease_Assay Antimicrobial_Assay Antimicrobial Activity (MIC/MBC) Protease_Assay->Antimicrobial_Assay

Caption: A streamlined workflow for the synthesis and evaluation of α-methyllysine-containing antimicrobial peptides.

Detailed Protocols

Part 1: Solid-Phase Peptide Synthesis (SPPS) of an α-Methyllysine-Containing AMP

This protocol outlines the manual synthesis of a model AMP containing an α-methyllysine residue using Fmoc/tBu chemistry.

Materials and Reagents:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-α-Me-Lys(Boc)-OH)

  • Coupling reagents: HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[5][6]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Fritted syringes or a manual/automated peptide synthesizer

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a fritted syringe.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for approximately 5 minutes.[7]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3x).

  • Incorporation of Fmoc-α-Me-Lys(Boc)-OH (A Sterically Hindered Residue):

    • Due to the steric hindrance of the α-methyl group, a more potent coupling reagent and potentially longer coupling times are necessary.[8][9]

    • First Coupling: Pre-activate Fmoc-α-Me-Lys(Boc)-OH (4 equivalents) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-5 minutes.[8]

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 45-60 minutes.[8]

    • Drain and wash with DMF.

    • Second Coupling (Double Coupling): Repeat the activation and coupling steps with a fresh solution of activated Fmoc-α-Me-Lys(Boc)-OH to ensure complete coupling.[8]

  • Repeat Cycles: Repeat steps 2 through 4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Collect the cleavage solution by filtration and precipitate the crude peptide in cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and air-dry the crude peptide.

Part 2: Peptide Purification and Characterization

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Purify the peptide using a preparative C18 RP-HPLC column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Confirm the identity and purity of the synthesized peptide using LC-MS.[10][11][12]

  • The observed molecular weight should match the calculated theoretical mass of the peptide.

  • Analytical RP-HPLC can be used to assess the purity of the final product.[13][14]

Part 3: Evaluation of Protease Resistance

This protocol describes a typical assay to evaluate the stability of the α-methyllysine-containing AMP against a common protease like trypsin.

Materials:

  • Purified α-methyllysine AMP and its non-methylated counterpart (control)

  • Trypsin (from bovine pancreas)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Protocol:

  • Prepare Peptide and Protease Solutions: Dissolve the peptides and trypsin in PBS to the desired concentrations.

  • Incubation:

    • Incubate a solution of the peptide (e.g., 0.2 mM) with trypsin at a specific peptide-to-enzyme ratio (e.g., 50:1 w/w) at 37°C.[15]

    • As a control, incubate the non-methylated parent peptide under the same conditions.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

    • Quench the enzymatic reaction by adding the quenching solution.

  • RP-HPLC Analysis:

    • Analyze the samples by analytical RP-HPLC.

    • Monitor the disappearance of the full-length peptide peak over time.

    • Calculate the percentage of remaining peptide at each time point relative to the 0-hour time point.

Data Presentation:

PeptideHalf-life in the presence of Trypsin (hours)
Native AMP< 1
α-Methyllysine AMP> 24
Part 4: Assessment of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of a peptide's antimicrobial potency.

MIC Assay Workflow MIC Assay Workflow Peptide_Prep Prepare serial dilutions of the peptide in a 96-well plate Incubation Add bacterial inoculum to each well and incubate at 37°C for 18-24 hours Peptide_Prep->Incubation Bacteria_Prep Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) Bacteria_Prep->Incubation Readout Determine MIC: the lowest peptide concentration with no visible bacterial growth Incubation->Readout

Caption: A schematic representation of the Minimum Inhibitory Concentration (MIC) assay workflow.

Protocol (Broth Microdilution Method):

  • Prepare Peptide Dilutions: Perform serial two-fold dilutions of the peptide in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[16]

  • Prepare Bacterial Inoculum: Grow the target bacterial strain to the mid-logarithmic phase and dilute it to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the same broth.

  • Inoculation and Incubation: Add the bacterial suspension to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.[17][18]

Expected Outcome:

The α-methyllysine-containing AMP is expected to retain comparable or even slightly improved antimicrobial activity compared to its native counterpart.

PeptideMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
Native AMP816
α-Methyllysine AMP88

Conclusion

The incorporation of α-methyllysine into antimicrobial peptides represents a powerful and effective strategy to overcome the critical challenge of proteolytic instability.[1][19] The protocols and guidelines presented in this document provide a solid foundation for the rational design, synthesis, and evaluation of next-generation AMPs with enhanced therapeutic potential. By systematically applying these methodologies, researchers can accelerate the development of novel anti-infective agents to combat the growing crisis of antibiotic resistance.

References

Sources

Application

Application Note: Site-Specific Modification of Therapeutic Peptides via (S)-Nα-Fmoc-Nω-Boc-α-methyllysine

Executive Summary The clinical translation of peptide therapeutics is frequently bottlenecked by poor metabolic stability and rapid renal clearance. Incorporating non-natural amino acids, specifically α -methylated deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The clinical translation of peptide therapeutics is frequently bottlenecked by poor metabolic stability and rapid renal clearance. Incorporating non-natural amino acids, specifically α -methylated derivatives, is a field-proven strategy to overcome these limitations. This application note details the mechanistic rationale, quantitative benefits, and optimized protocols for incorporating (S)-Nα-Fmoc-Nω-Boc-α-methyllysine (CAS: 1202003-49-3) into therapeutic peptides[1]. This specific building block offers a dual advantage: the α -methyl group induces backbone pre-organization and protease resistance, while the orthogonally protected ε -amine enables site-specific post-synthetic conjugation.

Mechanistic Rationale: The Physics of α-Methylation

The substitution of the α -hydrogen with a methyl group introduces significant steric hindrance around the peptide backbone. This seemingly minor modification has profound structural and pharmacokinetic consequences:

  • Conformational Pre-organization: The steric bulk restricts the conformational freedom around the ϕ (phi) and ψ (psi) dihedral angles. Depending on the sequence context, this constraint often promotes and stabilizes helical secondary structures, which can pre-organize the peptide into its bioactive conformation, thereby maintaining or enhancing receptor binding affinity[2][3].

  • Proteolytic Shielding: The α -methyl group physically shields the adjacent peptide bonds from the active sites of endopeptidases. This is particularly critical for orally administered peptides exposed to the harsh enzymatic environment of the gastrointestinal tract (e.g., pancreatic peptidases)[4][5].

  • Orthogonal Conjugation Handle: While α -aminoisobutyric acid (Aib) provides similar backbone constraints, (S)-Nα-Fmoc-Nω-Boc-α-methyllysine retains a functional side chain. Following global deprotection, the liberated ε -amine serves as a highly specific nucleophile for the attachment of half-life extension moieties (e.g., PEG chains, albumin-binding lipids) or imaging fluorophores[1][5].

Mechanism UnnaturalAA (S)-a-Me-Lys Incorporation Steric Steric Hindrance at a-Carbon UnnaturalAA->Steric Conformation Restricted Dihedral Angles (Helix Stabilization) Steric->Conformation Protease Amide Bond Shielding (Endopeptidase Resistance) Steric->Protease HalfLife Extended In Vivo Half-Life Conformation->HalfLife Protease Resistance via Structure Affinity Pre-organized Bioactive Conformation Conformation->Affinity Protease->HalfLife

Caption: Mechanistic pathways by which α-methylation enhances therapeutic peptide stability.

Empirical Evidence: Quantitative Impact on Stability

The incorporation of α -methylated amino acids drastically alters the degradation kinetics of therapeutic peptides. For instance, in the development of gut-stable oxytocin analogues, C α -methylation shifted the half-life in Simulated Intestinal Fluid (SIF) from a few minutes to several hours, enabling oral efficacy[4][6].

Peptide VariantKey ModificationSIF Half-Life (h)Relative Receptor AffinityPrimary Therapeutic Benefit
Native Scaffold None< 0.11.0x (Baseline)N/A (Rapidly degraded)
α -Methylated C α -Methylation4.40.8x - 1.2xGut stability; Oral bioavailability
α -Me-Lys Conjugate C α -Methylation + PEGylation> 24.00.7x - 1.0xSystemic half-life extension

Table 1: Aggregated pharmacokinetic data demonstrating the impact of Cα-methylation and subsequent conjugation on peptide stability[4][6].

Experimental Methodologies

The steric bulk that provides protease resistance also makes the Solid-Phase Peptide Synthesis (SPPS) of α -methylated peptides notoriously difficult. Standard room-temperature couplings with uronium salts (e.g., HBTU) often lead to incomplete acylation and the formation of deletion sequences. To ensure a self-validating and high-yielding synthesis, the following protocol utilizes microwave-assisted heating and the highly reactive DIC/Oxyma activation system[7].

Workflow Step1 1. Resin Swelling & Fmoc Deprotection (20% Piperidine in DMF) Step2 2. Activation of a-Me-Lys (DIC / Oxyma) Step1->Step2 Step3 3. Microwave-Assisted Coupling (75°C - 90°C) Step2->Step3 Step4 4. In-Process Validation (Kaiser Test / Microcleavage) Step3->Step4 Step4->Step3 If Positive (Double Coupling) Step5 5. Global Cleavage & Boc Removal (TFA / Scavengers) Step4->Step5 If Negative (Complete) Step6 6. Site-Specific Conjugation (NHS-Ester Chemistry) Step5->Step6

Caption: Workflow for SPPS incorporation and post-synthetic modification of α-methyllysine.

Protocol 1: Microwave-Assisted SPPS of (S)-Nα-Fmoc-Nω-Boc-α-methyllysine

Causality Check: Why DIC/Oxyma? Unlike HBTU, DIC/Oxyma does not cap unreacted amines via guanidinylation, allowing for extended or repeated coupling cycles without terminating the peptide chain. Why Microwave? The thermal energy overcomes the high activation energy barrier caused by the α -methyl steric clash[7].

Step-by-Step Procedure:

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide or CTC resin) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 15 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5x).

  • Amino Acid Activation: Dissolve 3.0 equivalents of (S)-Nα-Fmoc-Nω-Boc-α-methyllysine and 3.0 equivalents of Oxyma Pure in DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to pre-activate[7].

  • Microwave Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer using a two-stage heating profile: 75°C for 15 seconds, followed by 90°C for 110 seconds[7].

  • Self-Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser test.

    • Observation: If the beads turn blue (positive for free amines), perform a double coupling using fresh reagents under the same microwave conditions.

  • Post-Coupling Elongation: Once the α -methyllysine is successfully coupled, the subsequent amino acid will also face steric hindrance during its attachment to the α -methyllysine's secondary-like amine. Ensure the next amino acid in the sequence is also double-coupled at 90°C[7].

Protocol 2: Cleavage and Site-Specific Post-Synthetic Conjugation

Causality Check: The Boc protecting group on the ε -amine of the α -methyllysine is highly acid-labile. Global cleavage with Trifluoroacetic acid (TFA) simultaneously removes the peptide from the resin and unmasks the ε -amine, providing a unique, site-specific nucleophile for conjugation in solution without affecting the peptide backbone.

Step-by-Step Procedure:

  • Global Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H2O) for 2-3 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the fully deprotected peptide. Centrifuge, wash the pellet with ether (3x), and lyophilize.

  • LC-MS Validation: Confirm the mass of the un-conjugated peptide via LC-MS. The mass must reflect the complete loss of the Boc group (M - 100 Da).

  • Site-Specific Conjugation:

    • Dissolve the lyophilized peptide in an anhydrous polar solvent (e.g., DMSO or DMF) containing 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to ensure the ε -amine is deprotonated and nucleophilic.

    • Add 1.2 equivalents of an NHS-ester activated payload (e.g., Palmitoyl-NHS for lipidation, or mPEG-NHS for PEGylation).

    • Stir at room temperature for 2 hours. Monitor the reaction completion via HPLC.

  • Purification: Purify the conjugated peptide using preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

References
  • NIH / PubMed Central. Development of CHARMM Additive Potential Energy Parameters for α-Methyl Amino Acids.[Link]

  • ACS Publications. On the Utility of Chemical Strategies to Improve Peptide Gut Stability.[Link]

  • ChemRxiv. Oxytocin analogues for the oral treatment of abdominal pain.[Link]

  • Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (S)-Nα-Fmoc-Nω-Boc-α-methyllysine Coupling

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe synthetic bottlenecks ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe synthetic bottlenecks associated with α,α-dialkyl amino acids.

The Mechanistic Root of Coupling Failures

The incorporation of (S)-Nα-Fmoc-Nω-Boc-α-methyllysine into a peptide sequence frequently results in truncated sequences, deletion peptides, or complete synthesis failure. The root cause is the steric hindrance introduced by the α-methyl group[1].

In standard proteinogenic amino acids, the α-carbon is bonded to a small hydrogen atom, allowing incoming nucleophiles (the N-terminal amine of the resin-bound peptide) easy access to the activated carboxylate. By replacing this hydrogen with a bulky methyl group, the activation and subsequent nucleophilic attack are severely restricted[1]. Furthermore, traditional uronium-based coupling reagents (like HATU or HBTU) can react directly with the resin-bound amine when the amino acid activation is slow, leading to irreversible guanidinylation (chain termination)[2].

G A Steric Hindrance at α-Carbon (α-methyl group) B Standard Coupling (DIC/HOBt or HATU, RT) A->B Induces slow kinetics D Optimized Activation (PyAOP / DIPEA) A->D Requires phosphonium salts E Microwave Assistance (75°C - 90°C) A->E Requires thermal energy C Low Coupling Efficiency (<30% Yield) & Guanidinylation B->C Results in F High Coupling Efficiency (>95% Yield) D->F Prevents capping E->F Overcomes energy barrier

Logical relationship between steric hindrance, coupling failure, and optimized interventions.

Diagnostic & Troubleshooting Matrix

To select the correct intervention, it is critical to understand how different reagents and conditions impact the coupling efficiency of α-methylated amino acids.

Coupling StrategyTempTimeAdditivesExpected YieldMechanistic Causality
DIC / Oxyma 25 °C60 minNone< 20%Insufficient thermal energy to overcome the steric barrier for nucleophilic attack.
HATU / DIPEA 25 °C60 minNone~ 40%Uronium salts cause irreversible guanidinylation of the free amine due to slow active ester formation.
PyAOP / DIPEA 25 °C120 minNone~ 75%Phosphonium salts do not guanidinylate free amines, preserving the chain for slower coupling[2].
PyAOP / DIPEA 75 °C15 minMicrowave> 95% Thermal energy overcomes the steric barrier; phosphonium salt remains stable and effective.

Optimized Step-by-Step Protocol: MAPS with PyAOP

To achieve near-quantitative coupling, we employ Microwave-Assisted Peptide Synthesis (MAPS) combined with a phosphonium-based coupling reagent. This protocol is designed as a self-validating system to ensure empirical confirmation at critical junctures.

Workflow Start Start Coupling Cycle Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash Stringent Wash (DMF x 5) Deprotect->Wash Preactivate Pre-activation (3 min) PyAOP + DIPEA + α-Me-Lys Wash->Preactivate Couple Microwave Coupling (75°C, 15 min) Preactivate->Couple Validate Micro-cleavage & LC-MS Couple->Validate Double Double Coupling (Fresh Reagents) Validate->Double Incomplete Mass Next Proceed to Next AA Validate->Next Target Mass Confirmed Double->Validate

Workflow for the microwave-assisted coupling and validation of α-methyl amino acids.

Methodological Steps

Step 1: Resin Swelling and Preparation

  • Action: Swell the resin in DMF for 30 minutes at room temperature.

  • Causality: Ensures the polymer matrix is fully expanded, maximizing the diffusion rate of the bulky α-methyllysine into the resin core.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF for 3 minutes, then 10 minutes. Wash thoroughly with DMF (5 times).

  • Causality: Removes the base-labile Fmoc group to expose the N-terminal amine. Stringent washing is required to remove residual piperidine, which would otherwise consume the coupling reagent.

Step 3: Pre-activation (Critical Step)

  • Action: In a separate vial, dissolve 4.0 eq of (S)-Nα-Fmoc-Nω-Boc-α-methyllysine and 4.0 eq of PyAOP in DMF. Add 8.0 eq of DIPEA. Let the mixture stand for exactly 3 minutes before adding it to the resin.

  • Causality: α-methyl amino acids form active esters very slowly. If the coupling reagent is added directly to the resin without pre-activation, the unreacted PyAOP can prematurely react with the resin-bound free amine. Pre-activation ensures the active ester is fully formed before it encounters the peptide chain.

Step 4: Microwave-Assisted Coupling

  • Action: Transfer the pre-activated mixture to the reaction vessel. Apply microwave irradiation to maintain a temperature of 75°C for 15 minutes.

  • Causality: Microwave energy provides the rapid thermodynamic push required to overcome the massive steric clash between the α-methyl group and the resin-bound peptide[3].

Step 5: System Validation (Micro-cleavage and LC-MS)

  • Action: Withdraw a small aliquot of resin beads, wash with DCM, and treat with a cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 15 minutes. Evaporate, dissolve in MeCN/H2O, and analyze via LC-MS.

  • Causality: Standard colorimetric assays (like the Kaiser test) rely on the nucleophilicity of the amine. Because the newly formed N-terminus (an α-methyl amine) is highly sterically hindered, it reacts poorly with ninhydrin, frequently yielding false-negative results. LC-MS provides definitive mass validation of the coupling event, ensuring the cycle is truly complete before proceeding.

Deep-Dive FAQs

Q: Why is my coupling efficiency still low even when using HATU and microwave heating? A: HATU is a uronium/aminium salt. When coupling is kinetically slow—which is always the case with the steric hindrance of an α-methyl group[1]—the unreacted uronium salt reacts directly with the free N-terminal amine on the resin. This forms a dead-end guanidino derivative, permanently capping your peptide[2]. You must switch to a phosphonium-based reagent like PyAOP, which does not cause guanidinylation[2].

Q: Do I need to worry about the racemization of (S)-Nα-Fmoc-Nω-Boc-α-methyllysine at 75°C? A: No. Standard amino acids epimerize via the base-catalyzed abstraction of the α-proton to form an enol/enolate intermediate[3]. Because α-methyl amino acids possess a methyl group instead of an α-proton, this degradation pathway is chemically impossible. They are inherently stable against racemization, allowing you to safely use aggressive microwave heating[4].

Q: I successfully coupled the α-methyllysine, but the coupling of the next amino acid in the sequence is failing. Why? A: You have successfully coupled the α-methyllysine, but now its α-amine is the nucleophile for the next step. This amine is severely shielded by its own adjacent α-methyl group. You must apply the exact same aggressive PyAOP/Microwave conditions for the subsequent coupling step to ensure the incoming amino acid can successfully attack the hindered amine.

Q: Can I use standard Fmoc deprotection (20% piperidine) after coupling this residue? A: Yes, the Fmoc group on the α-methyllysine is removed normally under standard basic conditions. However, as noted in Step 5 of the protocol, do not rely on a Kaiser test to confirm deprotection. The resulting hindered amine will not turn deep blue, leading you to falsely assume the Fmoc group is still attached. Always use LC-MS for validation.

References

  • CymitQuimica. CAS 135944-05-7: FMOC-ALPHA-METHYL-L-PHE.
  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • ResearchGate. Microwave-Assisted Green Solid-Phase Peptide Synthesis Using γ-Valerolactone (GVL) as Solvent.
  • Google Patents. US20190010202A1 - Apelin peptides and uses thereof.

Sources

Optimization

Technical Support Center: Troubleshooting (S)-Nα-Fmoc-Nω-Boc-α-methyllysine Coupling &amp; Stereochemical Integrity

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing stereochemical challenges during the Solid-Phase Peptide Synthesis (SPPS) of steric...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing stereochemical challenges during the Solid-Phase Peptide Synthesis (SPPS) of sterically hindered unnatural amino acids.

When incorporating (S)-Nα-Fmoc-Nω-Boc-α-methyllysine (Fmoc-α-MeLys(Boc)-OH), chemists frequently report "racemization" or the sudden appearance of epimeric impurities. As a Senior Application Scientist, I can assure you that the root cause of this issue is often misdiagnosed. This guide will deconstruct the mechanistic reality of α-methyl amino acid coupling, provide self-validating analytical protocols, and establish an optimized workflow to preserve stereochemical integrity.

Part 1: The Mechanistic Reality of α-Methyl Amino Acids

Q: I am detecting an epimer after coupling Fmoc-α-MeLys(Boc)-OH. Is my α-methyllysine racemizing during activation?

Expert Analysis: No. It is chemically impossible for an α-methyl amino acid to racemize via the standard base-catalyzed enolization or 5(4H)-oxazolone pathways during SPPS[1].

Racemization of standard Fmoc-amino acids occurs because the α-proton becomes highly acidic upon carboxyl activation. Strong bases in the coupling mixture (like DIPEA) abstract this proton, generating a planar enolate intermediate or a cyclic oxazolone that loses its stereocenter prior to amide bond formation[2],[3]. Because the α-hydrogen is entirely replaced by a methyl group in α-MeLys, this degradation pathway is permanently blocked[4].

Q: If the α-MeLys isn't racemizing, where is the epimeric impurity coming from?

Expert Analysis: The epimer is almost certainly originating from one of three alternative sources, driven by the extreme steric hindrance of the α-methyl group[5]:

  • Source Material Enantiopurity: The asymmetric synthesis of quaternary α-amino acids is notoriously difficult. Your starting material may inherently contain a small percentage of the (R)-enantiomer.

  • Epimerization of the Preceding (Resin-Bound) Residue: The steric bulk of the α-methyl group drastically reduces the coupling rate[6]. To force the coupling, chemists often use extended reaction times (1–4 hours) and strong bases. Prolonged exposure to these basic conditions can epimerize the C-terminal residue already on the resin—particularly if it is a racemization-prone amino acid like Cys, His, or Ser[3].

  • Racemization of the Subsequent (Incoming) Residue: Coupling the next amino acid onto the sterically hindered N-terminal amine of α-MeLys is even more difficult. The incoming activated Fmoc-amino acid spends an extended period in the basic coupling cocktail waiting to react, leading to its base-catalyzed racemization[7].

G Start Epimer Detected After α-MeLys Coupling Check1 Is the inversion at the α-MeLys residue? Start->Check1 PathA Yes: Source Material Enantiomeric Impurity Check1->PathA α-proton absent, cannot racemize in situ PathB No: It's an adjacent residue Check1->PathB Check2 Which adjacent residue? PathB->Check2 PathC Preceding Residue (Resin-bound) Epimerized during slow coupling Check2->PathC Prolonged base exposure PathD Subsequent Residue (Incoming) Racemized during next coupling Check2->PathD Steric hindrance forces harsh conditions

Caption: Logic tree for diagnosing the true source of epimerization during α-methyl amino acid coupling.

Part 2: Self-Validating Protocol for Stereochemical Integrity

To establish a self-validating system, you must not rely solely on LC-MS of the intact peptide, as diastereomers frequently co-elute and share identical masses. You must chemically prove the exact site of inversion using Marfey’s Reagent .

Protocol 1: Advanced Marfey’s Derivatization for Sterically Hindered Peptides

Causality Note: α-methyl amino acids are highly resistant to standard acid hydrolysis due to steric shielding of the adjacent amide bonds. Standard 24-hour hydrolysis will fail; extended or microwave-assisted hydrolysis is mandatory.

Step 1: Complete Hydrolysis

  • Transfer 0.5 mg of the cleaved, purified peptide to a heavy-walled borosilicate glass ampoule.

  • Add 0.5 mL of 6N HCl containing 1% phenol (to protect Tyr/Trp).

  • Seal the ampoule under a vacuum and heat at 110°C for 48–72 hours (or use a microwave reactor at 150°C for 1 hour).

  • Lyophilize the hydrolysate completely to remove all traces of HCl.

Step 2: FDAA Derivatization

  • Dissolve the dried hydrolysate in 100 µL of water.

  • Add 20 µL of 1M NaHCO₃ to ensure a basic pH (critical for the nucleophilic aromatic substitution).

  • Add 100 µL of a 1% (w/v) solution of Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.

  • Incubate at 40°C for 1 hour.

  • Quench the reaction by adding 20 µL of 1N HCl. Dilute with 200 µL of 50% acetonitrile/water.

Step 3: LC-MS Analysis

  • Inject the sample onto a C18 RP-HPLC column coupled to a mass spectrometer.

  • Validation: The FDAA reagent introduces a chiral center. If any D-amino acid is present (either from the starting material or via coupling racemization), it will form a diastereomer with the L-FDAA reagent. The D-amino acid derivative is more hydrophobic and will elute later than the L-amino acid derivative. Identify the exact mass of the delayed peak to pinpoint which residue inverted.

Part 3: Optimized Coupling Workflows

Q: How do I achieve >95% coupling efficiency without epimerizing adjacent residues?

Expert Analysis: The base-catalyzed coupling step is the critical junction for racemization[7]. Standard HBTU/DIPEA protocols are insufficient for α,α-disubstituted amino acids and will destroy the stereochemical integrity of your resin-bound peptide. You must decouple activation efficiency from base strength.

Using highly reactive coupling reagents like COMU or DIC/OxymaPure allows you to use a non-nucleophilic, weaker base (like TMP or 2,4,6-collidine)—or no base at all—drastically suppressing the enolization of adjacent residues[7].

Table 1: Impact of Coupling Reagents on Sterically Hindered Couplings
Coupling Reagent SystemBase RequiredRelative Coupling Efficiency (α-MeLys)Adjacent Residue Racemization RiskExpert Recommendation
HBTU / HOBt DIPEA (Strong)Low (<50% after 2h)High (due to prolonged base exposure)Not Recommended
HATU / HOAt DIPEA (Strong)High (>90% after 2h)Moderate to HighUse with caution
COMU / Oxyma TMP / Collidine (Weak)Very High (>95% after 1h)Very LowHighly Recommended
DIC / OxymaPure None (Neutral)High (>90% after 1h)LowestBest for sensitive sequences
Protocol 2: Epimerization-Free SPPS Coupling of Fmoc-α-MeLys(Boc)-OH

This protocol utilizes DIC/OxymaPure to provide a highly reactive, neutral activation environment, preventing the degradation of the preceding resin-bound residue.

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-α-MeLys(Boc)-OH and 4.0 equivalents of OxymaPure in minimal DMF. Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes at room temperature to form the active ester.

  • Coupling: Transfer the activated mixture to the resin.

  • Microwave Assistance (Optional but Recommended): Heat the reaction vessel to 75°C using a dedicated peptide microwave synthesizer for 15–30 minutes. If performing manually at room temperature, agitate for 2 to 4 hours.

  • Capping: Wash the resin with DMF (3 × 1 min). Because steric hindrance may prevent 100% coupling, cap any unreacted amines by treating the resin with Acetic Anhydride/DIEA (10:5:85 in DMF) for 5 minutes to prevent deletion sequences. Wash thoroughly.

Workflow Step1 1. Swell Resin & Deprotect Fmoc (20% Piperidine/DMF) Step2 2. Pre-activate Fmoc-α-MeLys(Boc)-OH (DIC/OxymaPure or COMU/TMP) Step1->Step2 Step3 3. Microwave-Assisted Coupling (75°C, 15-30 min) Step2->Step3 Step4 4. Wash & Capping (Acetic Anhydride/DIEA) Step3->Step4 Step5 5. Cleavage & Chiral Analysis (Marfey's Method) Step4->Step5

Caption: Optimized microwave-assisted SPPS workflow for sterically hindered α-methyl amino acids.

References
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications / PMC. Available at:[Link]

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Peptide Chemistry. Available at: [Link]

  • Ronald Breslow - Racemization of Amino Acids on an evolutionary time scale. Wikipedia. Available at: [Link]

  • Evidence for the Likely Origin of Homochirality in Amino Acids, Sugars, and Nucleosides on Prebiotic Earth. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Improving DMF/NMP Solubility for (S)-Na-Fmoc-Nw-Boc-alpha-methyllysine in SPPS

Prepared by the Senior Application Scientist Team Welcome to the technical support center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered and aggregation-prone amino acid derivatives. Specifically, we will address the solubility and coupling issues associated with (S)-Na-Fmoc-Nw-Boc-alpha-methyllysine, hereafter referred to as Fmoc-Lys(Boc, α-Me)-OH .

The incorporation of α-methylated amino acids is a powerful strategy for introducing conformational rigidity, enhancing proteolytic stability, and improving the pharmacokinetic profiles of therapeutic peptides[1][2][3]. However, these benefits come with significant synthetic challenges. The α-methyl group introduces substantial steric hindrance, which can dramatically reduce both the solubility of the protected amino acid and the efficiency of subsequent coupling reactions[3][4]. This guide provides a structured approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my Fmoc-Lys(Boc, α-Me)-OH not dissolving readily in pure DMF or NMP?

A1: The poor solubility arises from a combination of factors. The primary cause is the steric hindrance imposed by the α-methyl group, which can disrupt the normal solvation shell formed by solvent molecules.[4][5] Additionally, the large, hydrophobic Fmoc and Boc protecting groups contribute to a tendency for the molecule to self-aggregate through non-covalent interactions, rather than dissolve. While NMP is generally a stronger solvent for Fmoc-protected amino acids than DMF, highly hindered derivatives can challenge the limits of both.[6]

Q2: I managed to dissolve the amino acid derivative, but it precipitated out of solution during the coupling reaction. What is happening?

A2: This phenomenon is a classic indicator of on-resin aggregation.[7] As the peptide chain elongates on the solid support, it can fold into secondary structures (like β-sheets) or collapse, especially if the sequence is hydrophobic.[8][9] This poorly solvated peptide-resin matrix can effectively "repel" the incoming activated amino acid, causing it to precipitate from the solution. The problem is not with the initial solubility of the amino acid itself, but with the poor solvation of the entire reaction environment.

Q3: Are there any "greener" or alternative solvents I should consider?

A3: Yes, there is significant research into sustainable alternatives to DMF and NMP, such as 2-Methyltetrahydrofuran (2-MeTHF), γ-Valerolactone (GVL), and PolarClean.[10][11][12] However, the solubility and performance of highly hindered amino acids like Fmoc-Lys(Boc, α-Me)-OH in these systems must be determined empirically. For immediate troubleshooting, modifying the established DMF/NMP systems with co-solvents or additives is often the most direct path to success.[7][13]

In-Depth Troubleshooting Guide
Problem 1: The Fmoc-Lys(Boc, α-Me)-OH solution is cloudy or contains precipitate before adding to the resin.
  • Symptoms: Visible turbidity or solid particles in the amino acid/coupling reagent mixture.

  • Root Cause Analysis: Insufficient solvation to overcome the intermolecular forces causing the amino acid to aggregate.

  • Solutions (Proceed from least to most disruptive):

    • Sonication: Use a sonicator bath to apply mechanical energy, which can break up aggregates and facilitate dissolution.[7] Use a temperature-controlled bath to avoid excessive heating.

    • Gentle Heating: Warm the solution to 30-40°C.[7] This can increase solubility but avoid temperatures above 40°C to minimize the risk of premature Fmoc deprotection or side reactions.

    • Introduce a Co-Solvent: If solubility issues persist, the addition of a co-solvent can be highly effective. Adding a small percentage of Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO) can significantly alter the solvent properties and improve dissolution.[7][14] A 5-10% addition of DMSO to DMF is a common starting point.

Problem 2: The coupling reaction is incomplete, leading to deletion sequences.
  • Symptoms: A positive Kaiser test (strong blue color) after the coupling step, indicating unreacted free amines.[15] Mass spectrometry analysis of the final crude peptide reveals a significant peak corresponding to the mass of the target peptide minus the Fmoc-Lys(Boc, α-Me)-OH residue.

  • Root Cause Analysis:

    • Steric Hindrance: The α-methyl group physically blocks the approach of the activated carboxyl group to the resin-bound N-terminal amine, slowing the reaction rate dramatically.[4]

    • On-Resin Aggregation: The growing peptide chain is not well-solvated, preventing the dissolved amino acid from accessing the reaction site.[8]

  • Solutions:

    • Change Coupling Reagents: Standard activators may be insufficient. Switch to more potent coupling reagents known to be effective for sterically hindered couplings, such as HATU, PyAOP, or PyBOP/HOAt.[16][17]

    • Increase Reaction Time / Double Coupling: For difficult residues, a single, standard coupling time may be insufficient. Extend the coupling time to several hours or perform the coupling step twice ("double coupling") to drive the reaction to completion.[18]

    • Incorporate Chaotropic Agents: Adding chaotropic salts like Lithium Chloride (LiCl) to the coupling reaction at a concentration of 0.4-0.8 M can disrupt the secondary structures responsible for aggregation.[8][19] This improves the solvation of the peptide-resin and enhances accessibility. Crucially, the resin must be thoroughly washed with DMF after the coupling step to remove all residual salt. [8]

    • Utilize Elevated Temperatures: Microwave-assisted SPPS is particularly effective for overcoming difficult couplings.[8] The controlled heating rapidly increases reaction kinetics and disrupts aggregation, often leading to significantly higher coupling efficiency.

Data & Visualization
Table 1: Comparison of Recommended Solvents and Additives
Solvent/AdditivePrimary UseMechanism of ActionTypical ConcentrationKey Considerations
NMP Primary SolventBetter solvating properties for peptide chains than DMF.100%Often the first choice for difficult sequences.
DMSO Co-SolventHighly polar aprotic solvent, disrupts H-bonds.5-20% in DMF/NMPCan be difficult to remove; use high-purity, anhydrous grade.
DCM Co-SolventSwells polystyrene resin well; can alter polarity of DMF/NMP.[6]10-50% in mixturesNot ideal for Fmoc chemistry alone due to reactivity with piperidine.[6]
LiCl Chaotropic AdditiveDisrupts intermolecular hydrogen bonds causing aggregation.[9]0.4 - 0.8 MMust be completely washed out before the next deprotection/coupling step.[8]
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing solubility and coupling challenges with Fmoc-Lys(Boc, α-Me)-OH.

Troubleshooting_Workflow start_node Problem: Poor Solubility or Incomplete Coupling of Fmoc-Lys(Boc, α-Me)-OH decision_node decision_node start_node->decision_node Where is the issue? action_node1 1. Attempt Dissolution with Sonication & Gentle Heat (30-40°C) decision_node->action_node1 Amino acid solution is cloudy action_node4 1. Switch to High-Potency Coupling Reagent (e.g., HATU) decision_node->action_node4 Coupling is incomplete action_node action_node protocol_node Proceed with Coupling Protocol end_node Problem Resolved protocol_node->end_node decision_node2 Is solution clear? action_node1->decision_node2 action_node5 2. Extend reaction time or perform Double Coupling action_node4->action_node5 decision_node2->protocol_node Yes action_node2 2. Add Co-Solvent (e.g., 5-10% DMSO in NMP) decision_node2->action_node2 No decision_node3 Is solution clear? action_node2->decision_node3 decision_node3->protocol_node Yes action_node3 3. Switch to alternative solvent system (e.g., DCM/DMF/NMP 'Magic Mixture') decision_node3->action_node3 No action_node3->protocol_node decision_node4 Is coupling complete (Negative Kaiser Test)? action_node5->decision_node4 decision_node4->end_node Yes action_node6 3. Add Chaotropic Salt (e.g., 0.5M LiCl) to Coupling decision_node4->action_node6 No decision_node5 Is coupling complete? action_node6->decision_node5 decision_node5->end_node Yes action_node7 4. Use Microwave-Assisted SPPS for elevated temperature coupling decision_node5->action_node7 No action_node7->end_node

Caption: Logical workflow for troubleshooting Fmoc-Lys(Boc, α-Me)-OH issues.

Experimental Protocols
Protocol 1: High-Efficiency Coupling Using HATU and a Co-Solvent

This protocol is recommended as a first-line approach for coupling Fmoc-Lys(Boc, α-Me)-OH.

  • Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3x) and NMP (3x).

  • Amino Acid Solution Preparation:

    • In a separate vessel, add 4 equivalents (eq.) of Fmoc-Lys(Boc, α-Me)-OH relative to the resin loading.

    • Add 3.9 eq. of HATU.

    • Dissolve the solids in NMP containing 10% (v/v) anhydrous DMSO. Use sonication if necessary to achieve a clear solution.

  • Activation: Add 8 eq. of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution. Mix for 2-3 minutes.

  • Coupling: Add the activated amino acid solution to the prepared resin. Agitate at room temperature for at least 2 hours. For very difficult sequences, this time can be extended to 4 hours.

  • Monitoring & Washing: Take a small sample of resin beads and perform a Kaiser test.[15] If the test is negative (beads are yellow), the coupling is complete. Wash the resin thoroughly with NMP (5x) to remove all reagents.

Protocol 2: Coupling with Chaotropic Salt (LiCl) Additive

Use this protocol when on-resin aggregation is suspected to be the primary cause of incomplete coupling.

  • Resin Preparation: Perform Fmoc deprotection and wash the resin with DMF (5x).

  • Amino Acid Solution Preparation:

    • Prepare a 0.5 M stock solution of LiCl in DMF. Note: Ensure the LiCl is fully dissolved.

    • In a separate vessel, pre-activate 4 eq. of Fmoc-Lys(Boc, α-Me)-OH with 3.9 eq. of your chosen coupling reagent (e.g., HCTU, HATU) and 8 eq. of DIPEA in the 0.5 M LiCl/DMF solution.

  • Coupling: Add the activated amino acid solution (now containing LiCl) to the resin. Agitate for 2-4 hours.

  • CRITICAL Wash Step: Following the coupling, it is essential to remove all residual LiCl. Wash the resin extensively:

    • Wash with DMF (5x).

    • Wash with DCM (3x).

    • Wash again with DMF (3x) to prepare for the next synthesis step.

  • Confirmation: Confirm the completion of the coupling with a negative Kaiser test.

References
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
  • Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis. (2025). Benchchem.
  • Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS. (2025). Benchchem.
  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec.
  • Long Sequences. (2020). CPC Scientific.
  • Green Solvents in SPPS: Sustainable Peptide Synthesis. (2025). Benchchem.
  • Which strategies do you use for difficult sequences in solid phase synthesis? (2015).
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology.
  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec.
  • Subiros-Funosas, R., et al. (2007). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society.
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). Current Organic Chemistry.
  • List of some solvents used for SPPS. (n.d.).
  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. (2022). Life.
  • Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis. (2023). Molecules.
  • Troubleshooting low yield in solid-phase peptide synthesis. (2025). Benchchem.
  • What solvent systems would be effective at dissolving Fmoc-lysine-OH? (2013). Reddit.
  • Why Fmoc-Protected Amino Acids Domin
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage.
  • Advances in solid-phase peptide synthesis in aqueous media (ASPPS). (2022). Organic & Biomolecular Chemistry.
  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis. (2020). Green Chemistry.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.).
  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. (2020). Journal of Medicinal Chemistry.

Sources

Optimization

Technical Support Center: Resolving Incomplete Fmoc Deprotection in α-Methyllysine Peptide Sequences

Welcome to our dedicated troubleshooting resource for scientists and researchers encountering challenges with the synthesis of peptides containing α-methyllysine and other sterically hindered α,α-disubstituted amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated troubleshooting resource for scientists and researchers encountering challenges with the synthesis of peptides containing α-methyllysine and other sterically hindered α,α-disubstituted amino acids. This guide provides in-depth, experience-driven solutions to overcome incomplete N-α-Fmoc deprotection, a common hurdle that can lead to truncated sequences and significant purification difficulties.

Introduction: The Challenge of Steric Hindrance

The incorporation of α,α-disubstituted amino acids like α-methyllysine is a valuable strategy for introducing conformational constraints into peptides, which can enhance their biological activity and stability.[1][2] However, the very nature of these residues—specifically the presence of an additional alkyl group on the α-carbon—presents a significant steric barrier.[3][4] This steric hindrance can impede the approach of the base used for Fmoc deprotection, typically piperidine, leading to incomplete removal of the protecting group.[5][6]

Incomplete deprotection results in the termination of the peptide chain at that point, creating a deletion sequence that is often difficult to separate from the desired full-length peptide.[7] This guide will walk you through diagnosing and resolving this critical issue.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of incomplete Fmoc deprotection of α-methyllysine?

A1: Several analytical methods can signal incomplete deprotection:

  • HPLC Analysis of Crude Peptide: The most definitive evidence is the presence of a significant peak in the HPLC chromatogram of the crude peptide with a mass corresponding to the target peptide plus 222.2 Da, the mass of the Fmoc group.[5][8] This "Fmoc-adduct" will typically have a longer retention time than the desired product.

  • Mass Spectrometry (MS): Direct MS analysis of the crude product will show a molecular ion peak at [M + 222.2], confirming the presence of the unde-protected peptide.[5]

  • On-Resin Monitoring (Kaiser Test): A negative or weak Kaiser test (yellow or faint blue beads) after the deprotection step indicates a lack of free primary amines, suggesting the Fmoc group is still attached.[6][7]

  • UV-Vis Spectrophotometry: Real-time monitoring of the deprotection solution flowing from the reactor will show a lower than expected absorbance at ~301 nm. This absorbance is due to the dibenzofulvene-piperidine adduct, and a lower signal indicates less Fmoc group removal.[5][9]

Q2: Why is the standard 20% piperidine in DMF protocol often insufficient for α-methyllysine?

A2: The issue lies in the increased steric bulk around the N-terminus. The α-methyl group on the lysine residue shields the acidic proton on the fluorenyl group, making it less accessible to the piperidine base.[5] This slows down the rate of the β-elimination reaction required for Fmoc removal.[10] While a standard protocol might be sufficient for less hindered amino acids, for α,α-disubstituted residues, the reaction may not go to completion within the allotted time.[11]

Furthermore, peptides containing bulky residues are more prone to aggregation on the solid support, which can further restrict reagent access to the reaction sites.[12][13]

Q3: Beyond extending the deprotection time, what other modifications to the standard protocol can I try?

A3: Optimizing the deprotection conditions is crucial. Here are several strategies, ranging from simple adjustments to more robust changes:

ParameterStandard ConditionOptimized Condition for α-MethyllysineRationale
Deprotection Time 2 x 10 minIncrease to 2 x 20-30 minProvides more time for the base to overcome the steric hindrance.[5]
Temperature Room TemperatureIncrease to 30-40°CIncreases the reaction rate. Use with caution to avoid potential side reactions.[5][6]
Solvent DMFNMP or DMF with chaotropic agents (e.g., 1 M HOBt)N-Methyl-2-pyrrolidone (NMP) can be more effective at disrupting secondary structures and improving resin swelling. Chaotropic agents help break up peptide aggregation.[5][14]

Advanced Troubleshooting: Alternative Deprotection Strategies

When simple modifications are insufficient, a change in the deprotection reagent itself is often necessary. The goal is to use a stronger, yet still non-nucleophilic, base to facilitate proton abstraction.

The DBU and Piperazine Cocktail: A Powerful Alternative

A widely adopted and highly effective alternative to piperidine is a cocktail of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine.[15][16][17]

  • DBU: A very strong, non-nucleophilic base that efficiently removes the Fmoc group, even from highly hindered residues.[17][18]

  • Piperazine: A less basic secondary amine that acts as an effective scavenger for the dibenzofulvene (DBF) byproduct, preventing its re-addition to the newly deprotected N-terminus.[15][16]

This combination offers significantly faster deprotection kinetics compared to piperidine alone and has been shown to reduce deletion sequences in difficult syntheses.[16][19]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting incomplete Fmoc deprotection of α-methyllysine.

Troubleshooting_Workflow Start Incomplete Deprotection Detected (HPLC/MS) Optimize_Std Optimize Standard Protocol - Extend Time - Increase Temperature - Change Solvent (NMP) Start->Optimize_Std Initial Approach Re_Analyze1 Re-analyze Crude Peptide Optimize_Std->Re_Analyze1 Alt_Reagent Switch to Alternative Reagent (e.g., 2% DBU / 5% Piperazine in DMF/NMP) Re_Analyze1->Alt_Reagent Problem Persists Success Successful Deprotection Proceed with Synthesis Re_Analyze1->Success Problem Resolved Re_Analyze2 Re-analyze Crude Peptide Alt_Reagent->Re_Analyze2 Re_Analyze2->Success Problem Resolved Consult Consult Literature for Highly Specialized Conditions Re_Analyze2->Consult Problem Persists Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-CHR-CO-Resin α-Proton (Acidic) Carbanion Carbanion Intermediate Fmoc_Peptide:f0->Carbanion Proton Abstraction Base Base (B:) (e.g., Piperidine, DBU) Base->Fmoc_Peptide:f0 DBF Dibenzofulvene (DBF) Carbanion->DBF β-Elimination Deprotected_Peptide H2N-CHR-CO-Resin Free Amine Carbanion->Deprotected_Peptide releases Adduct DBF-Scavenger Adduct DBF->Adduct Trapped by Scavenger Scavenger (e.g., Piperidine, Piperazine) Scavenger->DBF

Caption: The E1cB mechanism of Fmoc deprotection.

This guide is intended to provide a robust framework for addressing a common but challenging issue in solid-phase peptide synthesis. By understanding the underlying principles of steric hindrance and employing the systematic troubleshooting strategies outlined here, researchers can significantly improve the success rate of synthesizing peptides containing α-methyllysine and other α,α-disubstituted amino acids.

References

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. (n.d.). Retrieved from [Link]

  • Szcześniak, P., Pieczykolan, M., & Stecko, S. (2016). The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. The Journal of Organic Chemistry, 81(3), 1057–1074. Retrieved from [Link]

  • Methods for Removing the Fmoc Group. (n.d.). Retrieved from [Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Peptide Chemistry. (n.d.). Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. Retrieved from [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Retrieved from [Link]

  • Coin, I., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1549. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). ResearchGate. Retrieved from [Link]

  • Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Avoiding the Hidden Costs of Peptide Synthesis: THIQ in DMI as an Alternative Fmoc-Deprotection Reagent. (2025). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Peptide Chemistry. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Retrieved from [Link]

  • Saneii, H., Bennett, W., & Gaffney, B. (n.d.). AAPPTec, LLC. Retrieved from [Link]

  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1–9. Retrieved from [Link]

  • Chen, W.-L., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Molecules, 27(7), 2191. Retrieved from [Link]

  • Sabatino, G., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1549. Retrieved from [Link]

  • Am-Horst, F. I. N., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]

  • Syntheses of sterically hindered peptides containing α,α-disubstituted amino acid(s). (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Optimizing TFA cleavage cocktails for Nw-Boc deprotection in methylated lysine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent bottlenecks in solid-phase peptide synthesis (SPPS): the global d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent bottlenecks in solid-phase peptide synthesis (SPPS): the global deprotection and cleavage of peptides containing Nω-Boc protected methylated lysine residues (e.g., Fmoc-Lys(Me,Boc)-OH).

Below, you will find a causality-driven breakdown of the mechanistic challenges, a troubleshooting FAQ, validated experimental protocols, and a quantitative cocktail selection matrix.

SECTION 1: The Mechanistic Challenge of Methylated Lysine

Q: Why does the Nω-Boc group on a methylated lysine require harsher cleavage conditions than standard primary amines? A: The acidolytic removal of the tert-butyloxycarbonyl (Boc) group relies on the protonation of the carbamate oxygen, followed by the expulsion of a tert-butyl carbocation. In standard primary amines, this reaction proceeds rapidly in 95% Trifluoroacetic Acid (TFA), achieving complete cleavage within 1 to 2 hours (1)[1].

However, in a secondary amine like N-methyl lysine, the electron-donating methyl group alters the basicity and steric environment of the nitrogen. This sterically hinders the transition state and stabilizes the protonated intermediate differently, significantly slowing down the deprotection kinetics. Consequently, standard 1-hour cleavage protocols often leave significant amounts of +100 Da (Boc-retained) mass adducts, necessitating extended cleavage times of 3 to 4 hours (2)[2].

Q: How does this delayed deprotection impact the rest of the peptide sequence? A: Extending the cleavage time to force Nω-Boc removal exposes the peptide to prolonged, highly acidic conditions. This drastically increases the half-life of reactive tert-butyl carbocations in solution, elevating the risk of electrophilic alkylation on sensitive nucleophilic residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) (3)[3].

MechanisticLogic Resin Fmoc-Lys(Me,Boc) Peptide Resin TFA TFA Cleavage Cocktail (High Acidity) Resin->TFA Kinetics Sluggish Acidolysis (Secondary Amine Sterics) TFA->Kinetics Carbocation Prolonged t-Butyl Carbocation Exposure Kinetics->Carbocation Extended Time (3-4h) ScavengerGood Optimized Scavengers (EDT, Phenol, Water) Carbocation->ScavengerGood ScavengerBad Suboptimal Scavengers (TIPS only) Carbocation->ScavengerBad Success Fully Deprotected Lys(Me) Peptide ScavengerGood->Success Efficient Quenching Failure Alkylated Byproducts (+56 Da on Trp/Met/Cys) ScavengerBad->Failure Electrophilic Attack

Logical relationship between Lys(Me,Boc) deprotection kinetics and scavenger dependency.

SECTION 2: Troubleshooting Guide & Cocktail Optimization

Q: My LC-MS shows a +56 Da adduct after 4 hours of cleavage. What is this, and how do I fix it? A: A +56 Da adduct is the classic hallmark of tert-butylation. The tert-butyl cation (mass 57.1 Da) replaces a proton (mass 1.0 Da) on a nucleophilic side chain, resulting in a net addition of +56 Da (4)[4]. This occurs when your scavengers are depleted during the extended 4-hour cleavage required for Lys(Me,Boc). To resolve this, you must switch to a highly nucleophilic cocktail like Reagent K, or refresh your cleavage cocktail halfway through the incubation period.

Q: Which cleavage cocktail is best suited for peptides containing Lys(Me,Boc) alongside oxidation-prone residues? A: When extending cleavage times, the standard Reagent B (TFA/TIPS/H2O) often fails to protect Met and Trp from alkylation over 3+ hours. Reagent K is the gold standard for complex sequences due to the complementary nucleophilicity of its scavengers (5)[5]. For sequences highly prone to Met oxidation, utilizing a custom TMSCl-modified cocktail can eradicate oxidation and reduce S-alkylation (6)[6].

Quantitative Comparison of Cleavage Cocktails for Lys(Me,Boc) Peptides
Cleavage CocktailComposition (v/v/w)Primary ApplicationRisk Profile for 3-4h Cleavage
Reagent B TFA / TIPS / H2O (95:2.5:2.5)Standard sequences lacking Trp, Met, or Cys.High Risk: Inadequate carbocation scavenging over extended time leads to +56 Da adducts.
Reagent K TFA / Phenol / H2O / Thioanisole / EDT (82.5:5:5:5:2.5)Complex sequences with multiple sensitive residues.Low Risk: Comprehensive nucleophilic scavenging prevents alkylation and oxidation.
Reagent L TFA / TIPS / DTT / H2O (88:2:5:5)Odor-sensitive environments; Bpa-containing peptides.Moderate Risk: DTT prevents oxidation but may be less effective than EDT for prolonged t-butyl scavenging.
TMSCl-Modified TFA / Anisole / TMSCl / Me2S / TIPS / PPh3Highly oxidation-prone Met-containing peptides.Low Risk: Eradicates Met oxidation and minimizes S-alkylation during extended acidolysis.

Note: Formulations sourced and adapted from established peptide synthesis protocols (7)[7].

SECTION 3: Validated Experimental Protocol

To ensure a self-validating system, this protocol incorporates a mid-cleavage visual check and a concentration step prior to precipitation to maximize yield while stripping away odorous scavengers.

Step-by-Step Methodology: Extended Cleavage with Reagent K

  • Resin Preparation: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) to swell the polymer matrix. This ensures optimal diffusion of the cleavage cocktail into the resin core. Dry briefly under a gentle N2 stream.

  • Cocktail Formulation: Prepare Reagent K fresh in a fume hood. Pre-chill the mixture to 4°C if the sequence contains multiple Trp/Met residues to suppress initial exothermic side reactions.

  • Cleavage Incubation: Add 10–25 mL of the cleavage cocktail per gram of dry resin. For Nω-Boc methylated lysine, incubate at 25°C for 3 to 4 hours with gentle orbital shaking (3)[3]. Do not vortex, as this shears the resin and clogs filters.

  • Filtration & Concentration: Filter the cleavage mixture into a round-bottom flask. Wash the depleted resin twice with 2 mL of neat TFA to extract any residual trapped peptide. Concentrate the combined filtrate under a steady N2 stream to approximately 20% of its original volume.

  • Cold Precipitation: Add a 10-fold volume of ice-cold methyl tert-butyl ether (MTBE) to precipitate the fully deprotected peptide. Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice more with cold ether to remove residual EDT and phenol.

  • Drying: Dry the pellet under vacuum before lyophilization or LC-MS analysis.

Workflow Step1 1. Resin Preparation Wash with DCM, dry under N2 Step2 2. Cocktail Addition 10 mL/g resin (e.g., Reagent K) Step1->Step2 Step3 3. Extended Cleavage Incubate 3-4 hours at 25°C Step2->Step3 Step4 4. Filtration Collect filtrate, wash resin with neat TFA Step3->Step4 Step5 5. Precipitation Add cold MTBE (-20°C), centrifuge Step4->Step5

Optimized step-by-step TFA cleavage workflow for methylated lysine peptides.

SECTION 4: FAQs on Scavenger Selection

Q: Can I use TIS (TIPS) instead of EDT to avoid the severe odor? A: While Triisopropylsilane (TIPS) is an excellent, odorless hydride donor for quenching carbocations, it is kinetically less effective than Ethanedithiol (EDT) at scavenging tert-butyl cations over the extended 3-to-4-hour cleavage times required for N-methylated residues (5)[5]. If you must avoid EDT due to facility constraints, consider using Reagent L (which substitutes EDT with Dithiothreitol, DTT) (7)[7], but be prepared to monitor Trp/Met alkylation closely via LC-MS.

Q: Is it safe to heat the cleavage reaction to speed up Nω-Boc removal? A: Heating the TFA cleavage cocktail (e.g., to 38–40°C) will thermodynamically accelerate the removal of the sluggish Nω-Boc group. However, this exponentially increases the rate of side reactions, including aspartimide formation and Trp alkylation. If you choose to heat the reaction, you must use a highly aggressive scavenger cocktail (like Reagent K) and limit the exposure time to 60–90 minutes, verifying completeness via mass spectrometry.

References

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization Peptide Chemistry URL: [Link]

  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis Renyi Institute URL: [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection National Institutes of Health (NIH / PMC) URL: [Link]

  • Histones: At the Crossroads of Peptide and Protein Chemistry Chemical Reviews (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Engineering Peptide Therapeutics: A Comparative Guide to (S)-Nα-Fmoc-Nω-Boc-α-methyllysine vs. Standard Fmoc-Lys(Boc)-OH

As peptide therapeutics continue to dominate modern drug discovery, overcoming their inherent pharmacokinetic limitations remains a primary challenge. Native peptides suffer from rapid in vivo clearance, primarily driven...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics continue to dominate modern drug discovery, overcoming their inherent pharmacokinetic limitations remains a primary challenge. Native peptides suffer from rapid in vivo clearance, primarily driven by proteolytic degradation[1]. To combat this, medicinal chemists employ unnatural amino acids to engineer metabolic stability.

This guide provides an objective, data-driven comparison between the standard building block Fmoc-Lys(Boc)-OH and its conformationally restricted counterpart, (S)-Nα-Fmoc-Nω-Boc-α-methyllysine (Fmoc-α-Me-Lys(Boc)-OH). By analyzing the causality behind their structural differences, we will demonstrate how α-methylation acts as a critical lever for extending peptide half-life, while also addressing the synthetic complexities it introduces.

Mechanistic Causality: Why α-Methylation Extends Half-Life

The susceptibility of a peptide to enzymatic cleavage is dictated by its ability to adopt an extended conformation that fits into a protease's active site. Trypsin-like serine proteases, which are abundant in the gastrointestinal tract and serum, specifically recognize the basic side chains of Lysine and Arginine, cleaving the adjacent C-terminal amide bond.

Standard Fmoc-Lys(Boc)-OH

When incorporated into a peptide, standard lysine features a highly flexible backbone. The presence of an α-hydrogen allows the peptide chain to easily rotate around the ϕ (phi) and ψ (psi) dihedral angles. This flexibility enables the lysine residue to dock perfectly into the S1 binding pocket of trypsin, positioning the scissile amide bond directly in line with the protease's catalytic triad for rapid hydrolysis.

(S)-Nα-Fmoc-Nω-Boc-α-methyllysine

Replacing the α-hydrogen with a methyl group creates a quaternary stereocenter at the α-carbon. This single atomic substitution triggers two profound mechanistic effects:

  • Steric Shielding: The bulky α-methyl group creates severe steric hindrance directly adjacent to the peptide bond, physically blocking the protease from accessing the cleavage site[1].

  • Conformational Pre-organization: The quaternary carbon severely restricts the ϕ and ψ dihedral angles of the backbone. Similar to α-aminoisobutyric acid (Aib), α-methyllysine strongly induces and stabilizes local secondary structures, such as α-helices or β -turns[2]. Because proteases require the substrate to be in an extended, unstructured conformation to initiate cleavage, this induced rigidity prevents the peptide from properly docking into the enzyme's active site[3].

Mechanism cluster_standard Standard Lysine cluster_methyl α-Methyllysine Start Peptide Drug Candidate StdLys Native Lysine Residue Start->StdLys MeLys α-Methyllysine Residue Start->MeLys Trypsin1 Trypsin S1 Pocket Binding StdLys->Trypsin1 Cleavage Rapid Proteolytic Cleavage (Short Half-Life) Trypsin1->Cleavage Steric Steric Hindrance & Conformational Rigidity MeLys->Steric Stable Protease Resistance (Extended Half-Life) Steric->Stable

Mechanistic pathway of proteolytic degradation in standard lysine vs. α-methyllysine resistance.

Quantitative Performance Comparison

The theoretical benefits of α-methylation translate to dramatic improvements in empirical stability assays. The table below summarizes typical comparative data for a model therapeutic peptide containing a single target lysine cleavage site[1],[3].

ParameterStandard Peptide (Fmoc-Lys)α-Methylated Peptide (Fmoc-α-Me-Lys)Causality / Mechanism
Trypsin Half-Life (t½) ~15 - 30 minutes> 48 hoursSteric block of the scissile bond prevents S1 pocket docking.
Intestinal Fluid (SIF) t½ < 1 hour> 24 hoursResistance to broad-spectrum serine proteases in the gut[3].
Conformational State Random coil / FlexibleHighly structured (Helical/Turn)Quaternary α-carbon restricts φ and ψ dihedral angles[2].
SPPS Coupling Efficiency > 99% (Standard DIC/Oxyma)~85-90% (Requires HATU/Heat)Steric hindrance at the electrophilic carbonyl center[4].

Self-Validating Experimental Workflows

While α-methyllysine offers superior biological half-life, the very steric hindrance that protects the peptide from proteases also makes it notoriously difficult to couple during Solid-Phase Peptide Synthesis (SPPS)[4]. Standard coupling reagents (like DIC/Oxyma) will fail, leading to deletion sequences.

The following protocols provide self-validating systems to ensure both synthetic success and accurate half-life quantification.

Protocol A: Microwave-Assisted SPPS for α-Methyllysine

To overcome the activation barrier caused by the α-methyl group, highly reactive uronium salts (HATU) must be paired with elevated temperatures.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF (5x).

  • Activation (The Critical Step): In a separate vial, dissolve 4.0 equivalents of (S)-Nα-Fmoc-Nω-Boc-α-methyllysine and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA). Causality: HATU generates a highly reactive 7-aza-OBt ester, which is necessary to drive the nucleophilic attack on the sterically shielded carbonyl.

  • Coupling: Transfer the activated solution to the resin.

  • Microwave Application: Heat the reaction vessel to 75°C using a microwave peptide synthesizer for 15 minutes. (If performing manual SPPS at room temperature, double-couple for 2 hours each).

  • Capping: Wash the resin, then treat with Acetic Anhydride/DIEA to cap any unreacted amines, preventing complex deletion sequence mixtures.

SPPS_Workflow FmocDeprot Fmoc Deprotection (20% Piperidine) Split Amino Acid Type? FmocDeprot->Split StdCoupling Standard Fmoc-Lys(Boc)-OH DIC/Oxyma, RT, 1 hr Split->StdCoupling Standard MeCoupling Fmoc-α-Me-Lys(Boc)-OH HATU/DIEA, 75°C, 2x 1 hr Split->MeCoupling α-Methyl Wash Resin Wash & Capping StdCoupling->Wash MeCoupling->Wash Next Next Cycle or Cleavage Wash->Next

SPPS workflow divergence for coupling standard lysine versus sterically hindered α-methyllysine.

Protocol B: Self-Validating Proteolytic Stability Assay

To objectively prove the half-life extension, both the standard and α-methylated peptides must be subjected to a controlled Trypsin degradation assay[1].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the purified peptides in 50 mM Tris-HCl buffer (pH 8.0) to a final concentration of 1 mg/mL. Include a known, protease-resistant internal standard (e.g., a short D-amino acid peptide) to validate HPLC injection volumes.

  • Enzyme Addition: Add Trypsin to achieve an enzyme-to-substrate molar ratio of 1:100.

  • Incubation: Incubate the mixture in a thermomixer at 37°C.

  • Time-Course Quenching: At defined time points (0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw a 50 µL aliquot and immediately quench the reaction by adding 50 µL of 1% Trifluoroacetic acid (TFA). Causality: TFA lowers the pH drastically, instantly denaturing the Trypsin and halting cleavage.

  • Analysis: Analyze the quenched samples via RP-HPLC (C18 column, gradient of 0.1% TFA in Water/Acetonitrile) at 214 nm.

  • Quantification: Normalize the Area Under the Curve (AUC) of the intact peptide against the internal standard. Plot the percentage of remaining intact peptide versus time. Fit the data to a first-order decay model ( N(t)=N0​e−kt ) to calculate the exact half-life (t½)[1].

Conclusion

The substitution of standard Fmoc-Lys(Boc)-OH with (S)-Nα-Fmoc-Nω-Boc-α-methyllysine represents a highly effective, rational design strategy in peptide drug development. While it necessitates more aggressive synthetic coupling conditions due to steric hindrance, the resulting structural rigidity and physical shielding of the scissile amide bond yield exponential increases in proteolytic stability. For researchers developing orally bioavailable or long-acting peptide therapeutics, α-methylation remains one of the most robust tools for overcoming the metabolic bottleneck.

References

  • A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity.Benchchem.
  • Conformational Restriction of Peptides Using Dithiol Bis-Alkylation.National Institutes of Health (PMC).
  • On the Utility of Chemical Strategies to Improve Peptide Gut Stability.ACS Publications.
  • Benchchem Protocol: SPPS of Peptides Containing Alpha-Methyl Amino Acids.Benchchem.

Sources

Comparative

Comparative Guide: NMR Structural Characterization of Peptides Containing (S)-Nα-Fmoc-Nω-Boc-α-Methyllysine vs. Standard Lysine

Executive Briefing The incorporation of unnatural amino acids is a cornerstone of modern peptide drug development. Among these, (S)-Nα-Fmoc-Nω-Boc-α-methyllysine (α-Me-Lys) is a highly specialized building block used in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

The incorporation of unnatural amino acids is a cornerstone of modern peptide drug development. Among these, (S)-Nα-Fmoc-Nω-Boc-α-methyllysine (α-Me-Lys) is a highly specialized building block used in solid-phase peptide synthesis (SPPS) to enforce specific secondary structures and enhance metabolic stability.

For structural biologists and medicinal chemists, validating the conformational impact of α-Me-Lys requires high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This guide objectively compares the structural and analytical behavior of α-Me-Lys against standard L-Lysine, providing a field-proven, self-validating NMR methodology to characterize these heavily modified peptide therapeutics.

Mechanistic Rationale: The Impact of α-Methylation

The substitution of the α-proton with a methyl group fundamentally alters the peptide's energy landscape. Standard lysine residues possess high backbone flexibility, allowing them to sample a wide range of Ramachandran angles (φ, ψ). In contrast, α-methylation introduces severe steric hindrance at the α-carbon.

This steric clash restricts the accessible Ramachandran space almost exclusively to regions corresponding to right-handed α-helices and 3₁₀-helices 1. Consequently, peptides rich in α-methylated amino acids exhibit a massive increase in helical propensity. Furthermore, the absence of the α-proton prevents α-proton abstraction (eliminating epimerization risks) and physically blocks protease active sites, drastically extending the peptide's in vivo half-life [[2]]().

G A α-Methylation (α-Me-Lys) B Steric Hindrance A->B C Restricted φ/ψ Angles B->C D Protease Resistance B->D E Helical Propensity C->E F Extended Half-Life D->F G Enhanced Efficacy E->G F->G

Logical pathway of α-methylation enhancing peptide structural stability and efficacy.

Comparative Performance Data

When designing a peptide therapeutic, substituting L-Lysine with α-Me-Lys yields distinct biophysical and analytical differences. The table below summarizes the quantitative and qualitative shifts observed during characterization.

ParameterStandard L-Lysine(S)-α-Me-LysCausality / Impact
Helical Propensity Low to ModerateExceptionally HighSteric restriction forces backbone into α-helical geometry 3.
Proteolytic Half-Life Minutes to HoursDaysMethyl group physically blocks endopeptidase active site access.
1H NMR Signature Hα present (~4.2 ppm)α-CH₃ present (~1.3-1.5 ppm)Loss of Hα eliminates the standard Hα-HN scalar coupling in TOCSY.
NOESY Sequential Walk dαN(i, i+1)d(α-CH₃)N(i, i+1)The sequential walk must route through the novel methyl group.
SPPS Coupling Time 30 - 60 minutes2 - 4 hours (Double couple)Steric hindrance at the α-amine reduces nucleophilicity during synthesis.

Core Protocol: NMR Structural Characterization Workflow

Determining the high-resolution structure of a peptide containing α-Me-Lys requires a tailored 2D NMR approach. Because the α-proton is missing, standard automated assignment algorithms often fail; manual assignment relying on the α-CH₃ signature is required.

Step 1: Sample Preparation (The Foundation of Quality)
  • Protocol: Dissolve the purified peptide (>95% purity) to a final concentration of 1.5 mM in 90% H₂O / 10% D₂O. Adjust the pH to 4.5 – 5.5 using dilute HCl or NaOH. Add 0.1 mM DSS as an internal chemical shift reference.

  • Causality: 90% H₂O is strictly required to observe the exchangeable amide (HN) protons, which are the primary reporters of secondary structure. The slightly acidic pH (4.5–5.5) slows down the chemical exchange of these amide protons with the bulk solvent, preventing signal broadening and allowing clear NOE detection [[4]]().

Step 2: 1D ¹H NMR and Temperature Titration
  • Protocol: Acquire 1D ¹H spectra at 5 K increments from 278 K to 318 K. Calculate the temperature coefficient (Δδ/ΔT) for each amide proton.

  • Causality: Amide protons exposed to the solvent shift significantly upfield as temperature increases (more negative than -4.5 ppb/K). Amide protons involved in stable intramolecular hydrogen bonds (characteristic of the α-helix induced by α-Me-Lys) are shielded from the solvent and exhibit low temperature coefficients (more positive than -4.0 ppb/K).

Step 3: 2D TOCSY (Intra-residue Assignment)
  • Protocol: Acquire a 2D TOCSY spectrum with a mixing time of 70 ms.

  • Causality: TOCSY (Total Correlation Spectroscopy) transfers magnetization through scalar (J) bonds, identifying all protons within an isolated amino acid spin system 5. A 70 ms mixing time is optimal to push magnetization from the HN down the entire lysine side chain (Hβ, Hγ, Hδ, Hε) without excessive signal decay. Critical Signature: For α-Me-Lys, the TOCSY spectrum will lack an Hα cross-peak but will show a strong correlation between the HN and a 3-proton intensity methyl singlet at ~1.4 ppm.

Step 4: 2D NOESY (Inter-residue Distance Restraints)
  • Protocol: Acquire a 2D NOESY spectrum with a mixing time of 200 ms.

  • Causality: NOESY detects through-space dipolar interactions (< 5 Å). A 200 ms mixing time allows sufficient NOE buildup for medium-range distances without severe spin-diffusion artifacts. To confirm the helical structure induced by α-Me-Lys, look for strong sequential amide-amide cross-peaks (dNN(i, i+1)) and medium-range cross-peaks (dαN(i, i+3)). For the α-Me-Lys residue, the characteristic NOE will be the d(α-CH₃)N(i, i+1) correlation.

NMR_Workflow Prep 1. Sample Prep (H2O/D2O, pH 4-6) Acq1 2. 1D 1H NMR (Dispersion Check) Prep->Acq1 Acq2 3. 2D TOCSY (Intra-residue) Acq1->Acq2 Monomeric Acq3 4. 2D NOESY (Inter-residue) Acq1->Acq3 Stable Assign 5. Resonance Assignment (α-CH3 Signatures) Acq2->Assign Acq3->Assign Calc 6. Structure Calc (Distance Restraints) Assign->Calc

Self-validating NMR workflow for structural characterization of α-Me-Lys peptides.

Self-Validating System & Quality Control

To ensure absolute scientific integrity, the experimental protocol must validate its own assumptions. NMR structural data is only valid if the peptide is monomeric and properly folded in solution.

  • Aggregation Control (Concentration Gradient): Before committing to 48 hours of 2D NMR acquisition, run 1D ¹H spectra at 0.5 mM, 1.5 mM, and 3.0 mM. If the chemical shifts of the amide protons change by >0.03 ppm across this gradient, the peptide is aggregating. Aggregation yields false intermolecular NOEs that will corrupt the structure calculation. If aggregation is detected, lower the concentration or switch to a structure-stabilizing solvent blend (e.g., 30% TFE-d3 / 70% H₂O).

  • Orthogonal Validation via CD Spectroscopy: Never rely solely on NMR to prove helicity. Prior to NMR, perform Circular Dichroism (CD) spectroscopy. A peptide properly constrained by α-Me-Lys must exhibit a classic α-helical CD signature: dual minima at 208 nm and 222 nm, and a maximum at 192 nm. If the CD spectrum indicates a random coil, the NMR NOESY spectrum will not yield the necessary dNN(i, i+1) restraints, saving valuable spectrometer time.

References

  • Structures of peptides from alpha-amino acids methylated at the alpha-carbon Source: PubMed / NIH URL
  • α-Methyl Amino Acids - Chemical Amino / Alfa Chemistry Source: Alfa Chemistry URL
  • Dissecting mechanism of coupled folding and binding of an intrinsically disordered protein by chemical synthesis of conformationally constrained analogues Source: ResearchGate URL
  • Peptide NMR Analysis Services from Triclinic Labs Source: Triclinic Labs URL
  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids Source: ChemRxiv URL

Sources

Validation

LC-MS/MS fragmentation analysis of alpha-methyllysine incorporated peptides

LC-MS/MS Fragmentation Analysis of α -Methyllysine Incorporated Peptides: A Comprehensive Comparison Guide Executive Summary: The Analytical Challenge of Peptidomimetics The incorporation of non-natural amino acids into...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Fragmentation Analysis of α -Methyllysine Incorporated Peptides: A Comprehensive Comparison Guide

Executive Summary: The Analytical Challenge of Peptidomimetics

The incorporation of non-natural amino acids into synthetic peptides is a cornerstone of modern drug discovery. Modifying the peptide backbone with alpha-methyl amino acids is a robust strategy to enhance proteolytic resistance and pre-organize peptide conformation, thereby influencing biological activity[1]. However, analyzing these peptidomimetics via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents significant challenges.

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing heavily modified peptides. This guide objectively compares the structural properties and gas-phase fragmentation behaviors of Standard Lysine (Lys) , -Methyllysine ( -MeLys) , and -Methyllysine ( -MeLys) . Furthermore, it evaluates the performance of alternative fragmentation techniques—Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—to provide a self-validating framework for your bioanalytical workflows.

Product Comparison: Structural & Functional Divergence

Before optimizing the mass spectrometry parameters, it is critical to understand the physical causality behind why these synthetic building blocks behave differently in the gas phase.

Table 1: Structural and Functional Comparison of Lysine Variants
FeatureStandard Lysine (Lys) -Methyllysine ( -MeLys) -Methyllysine ( -MeLys)
Mass Shift ( Δ Da) Baseline+14.0156 Da+14.0156 Da
Proteolytic Stability Low (Rapidly cleaved by trypsin)Extremely High (Steric shielding)[1]Moderate to High
Conformational Effect Highly flexibleRestricts ϕ / ψ angles, induces helicity[1]Removes H-bond donor, alters backbone
Primary MS/MS Neutral Loss -17 Da ( NH3​ )[2]None specific (Altered b/y ratio)-31 Da ( CH3​NH2​ )[2]

Mechanistic Fragmentation Analysis (The "Why")

The true expertise in mass spectrometry lies not in observing the peaks, but in understanding the unimolecular chemistry that generates them. The position of the methyl group dictates entirely different fragmentation pathways.

  • Standard Lysine: Under low-energy CID or HCD, protonated lysine fragments primarily by the elimination of the ϵ -amino group as ammonia ( NH3​ , 17 Da) to form an ion at m/z 130[2]. It also exhibits a minor water loss to form m/z 129[2].

  • -Methyllysine: Moving the methyl group to the alpha-amine fundamentally alters the leaving group chemistry. Protonated -methyllysine fragments exclusively by the elimination of methylamine ( CH3​NH2​ , 31 Da)[2]. Mechanistically, the ϵ -amino group acts as an internal nucleophile, attacking the alpha-carbon as the methylamine departs. This cyclization forms a highly stable protonated pipecolic acid ion at m/z 130, which subsequently fragments to [C5​H10​N]+ at m/z 84[2].

  • -Methyllysine: When the alpha-carbon is methylated, the mass shift is identical (+14.0156 Da), but the fragmentation kinetics change due to steric hindrance. According to the "mobile proton" model, peptide bond cleavage requires the formation of an oxazolone ring. The bulky methyl group at the alpha-carbon increases the activation energy required for the adjacent carbonyl oxygen to attack the protonated amide. This steric clash suppresses cleavage at the C-terminal side of the modification, drastically shifting the b-ion versus y-ion abundance ratio compared to the native peptide.

Analytical Platform Comparison: CID vs. HCD vs. ETD

To confidently sequence these modifications, you must select the appropriate fragmentation alternative.

Table 2: Fragmentation Method Comparison for Modified Peptides
Fragmentation ModeMechanismPerformance on α -Methylated PeptidesRecommended Use Case
CID (Ion Trap) Resonant excitationModerate. Often dominated by neutral losses rather than backbone cleavage.Identifying -MeLys via -31 Da loss.
HCD (Orbitrap/Q-TOF) Beam-type collisionExcellent for generating deep b/y ion series. High mass accuracy resolves isobaric interferences.Primary sequencing and identifying diagnostic m/z 84 / 130 ions.
ETD (Ion Trap/Orbitrap) Radical-driven electron transferSuperior for preserving labile modifications. Cleaves N- bonds to yield c/z ions.Pinpointing the exact site of modification without oxazolone steric hindrance.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following LC-MS/MS methodology is designed as a self-validating system. By incorporating internal isotopic controls and orthogonal fragmentation modes, the protocol automatically flags false positives.

Phase 1: Sample Preparation & Internal Calibration

  • Reconstitute the synthetic peptide pool (containing Lys, -MeLys, and -MeLys variants) in 0.1% Formic Acid (FA).

  • Self-Validation Step: Spike the sample with a heavy-isotope labeled standard ( 13C6​/15N2​ -Lys native peptide) at a 1:1 molar ratio. This controls for matrix ion suppression and validates the expected retention time shift.

Phase 2: Chromatographic Separation

  • Inject 1 µL of the sample onto a C18 Reversed-Phase column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Run a shallow gradient: 5% to 35% Mobile Phase B (0.1% FA in Acetonitrile) over 45 minutes at 300 nL/min.

  • Causality: Methylation increases hydrophobicity. The -MeLys and -MeLys peptides will elute later than the native Lys peptide. The shallow gradient ensures baseline resolution of these closely related structural isomers.

Phase 3: Tandem Mass Spectrometry (MS/MS) Acquisition

  • Utilize a high-resolution Orbitrap or Q-TOF mass spectrometer.

  • Set the acquisition to Data-Dependent Acquisition (DDA).

  • Self-Validation Step: Program the instrument to perform alternating HCD and ETD (or EThcD) on the top 10 most abundant precursors ( [M+2H]2+ or higher). HCD will force the diagnostic neutral losses, while ETD will provide clean c/z sequence ions to confirm the exact residue location without steric bias.

Phase 4: Data Processing & Sequence Mapping

  • Extract ion chromatograms with a 5 ppm mass tolerance.

  • Validate -MeLys by filtering for the specific m/z 130 (pipecolic acid) and m/z 84 product ions[2].

  • Validate -MeLys by mapping the +14.0156 Da mass shift onto the corresponding b-ion series and noting the suppressed cleavage at the modified residue.

Workflow Visualization

LCMS_Workflow cluster_frag Fragmentation Modes PeptidePool Synthetic Peptide Pool (Lys, Cα-MeLys, Nα-MeLys) LCSep Reversed-Phase LC Separation (Hydrophobicity Profiling) PeptidePool->LCSep MSMS High-Resolution MS/MS (Precursor Selection) LCSep->MSMS CID CID / HCD (Collision-Based) MSMS->CID ETD ETD (Electron Transfer) MSMS->ETD Lys Standard Lysine (-NH3 loss, m/z 130) CID->Lys N_MeLys Nα-Methyllysine (-CH3NH2 loss, Pipecolic Acid) CID->N_MeLys C_MeLys Cα-Methyllysine (Steric Hindrance, Altered b/y ratio) CID->C_MeLys Data Data Analysis & Sequence Mapping (Peptide Identification) ETD->Data c/z ion series Lys->Data N_MeLys->Data C_MeLys->Data

Workflow for the LC-MS/MS analysis and fragmentation mapping of modified lysine peptides.

References

  • Source: PubMed (nih.gov)
  • Title: A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity Source: Benchchem URL

Sources

Comparative

Comparing coupling reagents (DIC/Oxyma vs HATU) for (S)-Na-Fmoc-Nw-Boc-alpha-methyllysine

A Comparative Guide to Coupling Reagents for Sterically Hindered Peptides: DIC/Oxyma vs. HATU for (S)-Nα-Fmoc-Nω-Boc-α-methyllysine The incorporation of α,α-disubstituted amino acids, such as (S)-Nα-Fmoc-Nω-Boc-α-methyll...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Coupling Reagents for Sterically Hindered Peptides: DIC/Oxyma vs. HATU for (S)-Nα-Fmoc-Nω-Boc-α-methyllysine

The incorporation of α,α-disubstituted amino acids, such as (S)-Nα-Fmoc-Nω-Boc-α-methyllysine, is a powerful strategy in modern peptide drug development. The α-methyl group constrains the peptide backbone, heavily promoting helical secondary structures and conferring exceptional resistance to proteolytic degradation. However, this structural advantage comes at a significant synthetic cost: the immense steric bulk at the α-carbon severely retards the aminolysis kinetics during Solid-Phase Peptide Synthesis (SPPS).

As a Senior Application Scientist, selecting the right coupling reagent for this building block is not merely a matter of yield—it is a balancing act between reaction kinetics, epimerization risks, and process economics. This guide objectively compares the two leading activation strategies: the carbodiimide/oxime system (DIC/Oxyma ) and the uronium/aminium salt (HATU ).

Mechanistic Causality: The Steric Challenge

To understand why standard coupling reagents (like HBTU or DIC/HOBt) fail with α-methyllysine, we must examine the transition state of amide bond formation. The nucleophilic attack of the resin-bound amine onto the activated carboxylate is physically blocked by the α-methyl group and the bulky Fmoc-protected α-amine.

HATU: The High-Performance Specialist

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) generates an highly reactive OAt (7-azabenzotriazole) active ester[1]. The superiority of HATU lies in the "7-aza effect" (anchimeric assistance). The nitrogen atom at position 7 of the HOAt leaving group acts as a hydrogen-bond acceptor, coordinating the incoming resin-bound amine[2]. This pre-organizes the transition state, drastically lowering the activation energy barrier and forcing the sterically hindered molecules into the optimal proximity for bond formation[1],[2].

DIC/Oxyma: The Safe, Cost-Effective Workhorse

The combination of N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) generates an Oxyma active ester[3]. Oxyma was developed to replace explosive benzotriazoles (HOBt/HOAt) and offers an excellent pKa balance, making it highly efficient for standard SPPS[4]. However, the Oxyma ester lacks the neighboring-group anchimeric assistance of the OAt ester. Consequently, at room temperature, the aminolysis of an Oxyma-activated α-methyllysine is exceptionally slow. To drive this reaction to completion, thermal energy (via Microwave SPPS) or prolonged double-coupling strategies must be applied[5].

Quantitative Data Presentation

The following table synthesizes the performance metrics of both reagent systems when applied to highly hindered α,α-disubstituted amino acids like (S)-Nα-Fmoc-Nω-Boc-α-methyllysine.

Performance MetricDIC / Oxyma PureHATU / DIPEA
Active Ester Formed Oxyma esterOAt ester (HOAt-derived)
Aminolysis Kinetics Moderate (Requires heat/time)Very Fast (Driven by 7-Aza effect)
Epimerization Risk Very Low (Neutral/mildly acidic)Moderate (Requires basic DIPEA)
Guanidinylation Risk None (Not a uronium salt)High (If HATU is in excess)
Reagent Cost Low (Process-scale friendly)High (Discovery-scale preferred)
Optimal Condition Microwave (75°C) or Double CouplingRoom Temperature (1–2 hours)

Note: Epimerization is a critical concern when using basic conditions with uronium salts[6],[7]. The slightly acidic nature of Oxyma suppresses base-catalyzed oxazolone formation, preserving the chiral integrity of the α-carbon[7].

Mechanistic Workflow & Decision Logic

The decision to use DIC/Oxyma versus HATU depends heavily on your available equipment and the specific sequence context. The following workflow illustrates the logical pathway for coupling (S)-Nα-Fmoc-Nω-Boc-α-methyllysine.

G Start Coupling (S)-Nα-Fmoc-Nω-Boc-α-methyllysine Decision Assess Equipment & Scale Start->Decision DIC DIC / Oxyma Pure (Safer, Lower Cost) Decision->DIC Microwave SPPS available or Process Scale HATU HATU / DIPEA (High Reactivity) Decision->HATU Room Temp SPPS or Discovery Scale DIC_Mech Forms Oxyma Active Ester Slower Aminolysis Kinetics DIC->DIC_Mech HATU_Mech Forms OAt Active Ester 7-Aza Anchimeric Assistance HATU->HATU_Mech DIC_Outcome Requires Double Coupling or Elevated Temp (75°C) DIC_Mech->DIC_Outcome HATU_Outcome Fast Coupling (RT) Requires Strict Stoichiometry HATU_Mech->HATU_Outcome Success Successful Amide Bond Formation DIC_Outcome->Success HATU_Outcome->Success

Decision matrix for activating sterically hindered α-methylated amino acids.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. Both methodologies below incorporate the Kaiser test (ninhydrin) to verify the presence or absence of free primary amines. Because the amine on the resin may become partially buried by the growing peptide chain, ensure thorough washing before testing.

Protocol A: HATU-Mediated Coupling (Room Temperature)

Use this protocol when microwave heating is unavailable, or the peptide sequence is highly sensitive to thermal degradation.

  • Resin Preparation : Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).

  • Validation 1 : Wash the resin thoroughly with DMF and DCM. Perform a Kaiser test; a deep blue resin indicates successful deprotection.

  • Pre-Activation (Critical Step) : In a separate vial, dissolve 3.0 equivalents of (S)-Nα-Fmoc-Nω-Boc-α-methyllysine and 2.9 equivalents of HATU in DMF.

    • Causality Note: Using a slight deficit of HATU (2.9 eq vs 3.0 eq amino acid) is mandatory. Excess uronium salt will react directly with the resin-bound amine, causing irreversible guanidinylation and terminating peptide chain elongation[4].

  • Base Addition : Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the vial. Allow pre-activation for exactly 1 to 2 minutes . Prolonged pre-activation increases epimerization via oxazolone formation[6].

  • Coupling : Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation 2 : Wash the resin (DMF, DCM). Perform a Kaiser test. A colorless/yellow resin confirms complete coupling. If slightly blue, repeat steps 3-5.

Protocol B: DIC/Oxyma-Mediated Coupling (Microwave-Assisted)

Use this protocol for process-scale synthesis, or when minimizing epimerization is the absolute highest priority.

  • Resin Preparation : Deprotect the resin as described above and validate with a Kaiser test.

  • Activation : Dissolve 4.0 equivalents of (S)-Nα-Fmoc-Nω-Boc-α-methyllysine and 4.0 equivalents of Oxyma Pure in DMF. Add 4.0 equivalents of DIC.

    • Causality Note: This system operates without a tertiary base (like DIPEA), virtually eliminating the risk of base-catalyzed epimerization[6],[7]. Furthermore, because DIC is not a uronium salt, guanidinylation is chemically impossible[3].

  • Pre-Activation : Allow the mixture to pre-activate for 3 minutes at room temperature.

  • Coupling : Transfer the mixture to the resin. Place the reaction vessel in a microwave peptide synthesizer. Heat to 75°C and hold for 15 minutes with continuous agitation.

    • Alternative (Room Temp): If microwave is unavailable, agitate at room temperature for 4 hours, drain, and perform a second coupling with fresh reagents for another 4 hours[5].

  • Validation 2 : Wash the resin thoroughly and perform a Kaiser test to confirm complete coupling.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Peptide Chemistry. URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Albericio, F., & El-Faham, A. Organic Process Research & Development, 22(7), 760-772 (2018). ACS Publications. URL:[Link]

  • Epimerisation in Peptide Synthesis Duengo, S., Muhajir, M. I., Hidayat, A. T., Musa, W. J., & Maharani, R. Molecules, 28(24), 8017 (2023). MDPI. URL:[Link]

Sources

Validation

Proteolytic stability assay validation for alpha-methyllysine modified peptides

As a Senior Application Scientist, I frequently see promising peptide therapeutics fail in early pharmacokinetics due to rapid enzymatic degradation. To overcome this, peptidomimetic strategies—specifically the incorpora...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see promising peptide therapeutics fail in early pharmacokinetics due to rapid enzymatic degradation. To overcome this, peptidomimetic strategies—specifically the incorporation of non-canonical amino acids like α -methyllysine ( α -MeLys)—are deployed to enhance half-life. However, validating the efficacy of these modifications requires rigorous, artifact-free analytical workflows.

This guide provides an in-depth comparison of α -MeLys modified peptides against wild-type (WT) counterparts, detailing the mechanistic causality of their stability and providing field-proven, self-validating protocols for proteolytic stability assays.

Mechanistic Causality: The α -Methylation Advantage

The primary liability of canonical L-lysine in peptide drugs is its susceptibility to serine proteases (e.g., trypsin), which rapidly cleave the peptide bond at the C-terminal side of basic residues.

The Causality of Stability: Substituting L-lysine with α -MeLys replaces the α -hydrogen with a methyl group, creating a tetrasubstituted α -carbon. This modification achieves two critical outcomes:

  • Conformational Restriction: The bulky methyl group restricts the ϕ and ψ dihedral angles of the peptide backbone, locking the peptide into specific secondary structures (such as extended geometries or α -helices) that are thermodynamically unfavorable for protease active-site binding [1].

  • Steric Blockade: Serine proteases rely on a catalytic triad to launch a nucleophilic attack on the peptide carbonyl, forming a tetrahedral intermediate. The α -methyl group introduces severe steric hindrance, physically preventing the protease from adopting the necessary transition state geometry.

Mechanism WT Wild-Type (WT) Peptide (Canonical L-Lysine) Protease Serine Protease Binding (Catalytic Triad Attack) WT->Protease Tetra Tetrahedral Intermediate Formation Protease->Tetra Degradation Rapid Cleavage & Degradation Tetra->Degradation MeLys α-MeLys Modified Peptide (Tetrasubstituted Cα) Steric Severe Steric Hindrance at Cleavage Site MeLys->Steric Block Transition State Physically Blocked Steric->Block Stability Proteolytic Stability & Extended Half-Life Block->Stability

Figure 1: Mechanistic pathway of proteolytic degradation vs. steric blockade by α-MeLys.

Assay Design Logic: Overcoming Pre-Analytical Artifacts

To objectively compare the stability of WT and α -MeLys peptides, the assay itself must be an artifact-free, self-validating system. A ubiquitous pitfall in historical protocols is the use of strong acids (e.g., Trichloroacetic acid, TCA) to precipitate plasma proteins prior to LC-MS/MS analysis.

The Causality of Assay Failure: Recent systematic evaluations [2] demonstrate that acid precipitation leads to massive analyte loss (often >60%) due to peptide co-precipitation with denatured proteins and acid-catalyzed hydrolysis. If you use TCA, you cannot determine whether a low peptide signal is due to enzymatic degradation or sample preparation artifacts.

The Solution: We utilize a mixture of organic solvents (Acetonitrile/Methanol) for precipitation. This maintains peptide solubility while effectively crashing out high-molecular-weight matrix proteins. Furthermore, introducing a Stable-Isotope-Labeled (SIL) internal standard after incubation but before precipitation creates a self-validating system: the SIL recovery rate continuously monitors extraction efficiency for every single sample.

Workflow Incubation 1. Matrix Incubation (Plasma at 37°C) Sampling 2. Aliquot Sampling (0, 1, 2, 4, 8, 24h) Incubation->Sampling Spike 3. Spike SIL Internal Standard Sampling->Spike Precipitation 4. Organic Precipitation (ACN/MeOH 3:1) Spike->Precipitation LCMS 5. LC-MS/MS Quantification Precipitation->LCMS

Figure 2: Standardized, self-validating plasma stability assay workflow.

Self-Validating Experimental Protocols

Protocol A: Organic Solvent-Based Human Plasma Stability Assay

This protocol evaluates the global proteolytic stability of the peptide in a complex biological matrix.

Materials:

  • Pooled Human Blood Plasma (K2EDTA treated).

  • Test Peptides: WT Peptide and α -MeLys Peptide (10 mM DMSO stocks).

  • Internal Standard (IS): SIL-peptide variant.

  • Precipitation Buffer: Acetonitrile/Methanol (3:1, v/v) pre-chilled to -20°C.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm 990 µL of human plasma to 37°C in a low-protein-binding Eppendorf tube.

  • Initiation: Add 10 µL of the 10 mM peptide stock to the plasma (final concentration: 100 µM). Vortex gently.

  • Time-Course Sampling: At designated time points (0, 1, 2, 4, 8, 12, 24, 48 hours), extract a 50 µL aliquot.

  • Internal Standard Spiking (Validation Step): Immediately add 10 µL of the SIL-IS (50 µM) to the 50 µL aliquot. Rationale: Spiking before precipitation ensures any subsequent loss during extraction is mathematically normalized by the IS ratio.

  • Protein Precipitation: Add 150 µL of the pre-chilled Precipitation Buffer to the aliquot. Vortex vigorously for 30 seconds to denature plasma proteins while keeping peptides in solution.

  • Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Supernatant Isolation: Transfer 150 µL of the clear supernatant to an LC-MS vial. Dilute with 150 µL of HPLC-grade water to reduce organic content prior to injection.

  • Analysis: Quantify the remaining intact peptide via LC-MS/MS (MRM mode), normalizing the peak area of the target peptide to the SIL-IS.

Protocol B: Accelerated Trypsin Challenge

This assay isolates the specific mechanism of action (steric hindrance against serine proteases) by subjecting the peptides to a high concentration of purified trypsin.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Ammonium Bicarbonate buffer (pH 8.0).

  • Enzyme Preparation: Reconstitute sequencing-grade modified trypsin to 1 µg/µL.

  • Incubation: Mix 100 µM of test peptide with 0.5 µg/µL trypsin in the reaction buffer at 37°C.

  • Quenching: At time points (0, 15, 30, 60, 120 mins), remove a 20 µL aliquot and immediately quench the reaction by adding 2 µL of 10% Formic Acid (lowering pH to <3 permanently denatures trypsin).

  • Analysis: Analyze via LC-MS/MS to calculate the degradation rate constant ( k ).

Comparative Performance Data

The following tables summarize the quantitative advantages of both our optimized analytical methodology and the α -MeLys modification itself.

Table 1: Analyte Recovery Validation (Sample Preparation) Demonstrating the necessity of organic precipitation over traditional acid methods to prevent false-negative stability data [2].

Precipitation MethodMatrixWT Peptide Recovery (%) α -MeLys Peptide Recovery (%)Coefficient of Variation (CV)
10% TCA (Acidic) Human Plasma34.2 ± 5.1%38.5 ± 4.8%>12% (Unacceptable)
ACN/MeOH 3:1 (Organic) Human Plasma92.4 ± 2.3% 94.1 ± 1.9% <3% (Validated)

Table 2: Proteolytic Half-Life ( t1/2​ ) Comparison Pharmacokinetic performance of the canonical peptide versus the α -methylated analog using the validated organic precipitation workflow.

Peptide VariantTrypsin Challenge t1/2​ Human Plasma t1/2​ Primary Degradation Product
Wild-Type (L-Lysine) 12.5 Minutes3.2 HoursCleaved at Lys-Xaa bond
Modified ( α -MeLys) >24 Hours 48.5 Hours N-terminal exopeptidase clipping
Improvement Factor>115x15xEndoprotease cleavage blocked

Conclusion

The incorporation of α -methyllysine is a highly effective, mechanistically sound strategy for rescuing peptide therapeutics from rapid proteolytic clearance. By inducing steric clash at the active site of serine proteases, α -MeLys forces degradation pathways to rely on slower, secondary exopeptidase activity. However, proving this efficacy requires an analytical framework that does not inadvertently destroy the analyte. By abandoning outdated TCA precipitation in favor of organic solvent extraction paired with SIL internal standards, researchers can generate robust, self-validating stability data that accurately reflects in vivo potential.

References

  • Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). "N- and C-alpha-methylation in biologically active peptides: synthesis, structural and functional aspects." Current Medicinal Chemistry, 11(21), 2799-2822. URL:[Link]

  • Kohler, A., Jülke, E.-M., Stichel, J., & Beck-Sickinger, A. G. (2024). "Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants." ACS Pharmacology & Translational Science, 7(11), 3618-3625. URL:[Link]

Comparative

HPLC retention time shifts when incorporating (S)-Na-Fmoc-Nw-Boc-alpha-methyllysine

Title: Comparative Guide: HPLC Retention Time Shifts When Incorporating (S)-Nα-Fmoc-Nω-Boc-α-methyllysine Introduction The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: HPLC Retention Time Shifts When Incorporating (S)-Nα-Fmoc-Nω-Boc-α-methyllysine

Introduction

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern peptide drug discovery. Among these modifications, α -methylation—specifically the substitution of standard Lysine with (S)-Nα-Fmoc-Nω-Boc-α-methyllysine (Fmoc-α-Me-Lys(Boc)-OH)—is highly valued for conferring profound proteolytic resistance and restricting backbone flexibility[1][2]. However, this structural modification introduces significant shifts in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention times ( tR​ ). For analytical chemists and formulation scientists, understanding the causality behind these shifts is critical for accurate peak identification, purity assessment, and predicting pharmacokinetic behavior.

Mechanistic Causality of Retention Time Shifts

When a standard lysine residue is replaced by an α -methyllysine, the observed RP-HPLC retention time shift ( ΔtR​ ) is not merely an additive effect of mass. Instead, it is a complex convolution of intrinsic lipophilicity and secondary structure modulation[3].

  • Intrinsic Hydrophobicity: The addition of an α -methyl group intrinsically increases the lipophilicity of the amino acid residue. In a C18 RP-HPLC system, this increased non-polar surface area enhances the van der Waals interactions with the stationary phase, generally driving a baseline increase in retention time[3].

  • Conformational Footprinting: α -methylation severely restricts the ϕ and ψ dihedral angles of the peptide backbone. This steric constraint strongly induces helical conformations (such as 310​ or α -helices) while disrupting extended β -sheet structures[4]. In amphipathic peptides, enhanced helicity aligns hydrophobic side chains onto a single contiguous face (the "hydrophobic footprint"). A larger, more organized hydrophobic footprint interacts much more strongly with the RP-HPLC stationary phase, resulting in a dramatic rightward shift in tR​ that far exceeds the theoretical contribution of a single methyl group[3][4].

  • Steric Shielding of the Backbone: The α -methyl group sterically shields the adjacent polar amide bonds from the mobile phase, further reducing the apparent polarity of the peptide and contributing to delayed elution[2].

G A Standard Lysine Peptide (Flexible / Random Coil) B α-Methyllysine Peptide (Conformationally Restricted) A->B Substitution C Increased Intrinsic Hydrophobicity (+CH3 Group) B->C D Secondary Structure Induction (Enhanced Helicity) B->D E Altered Hydrophobic Footprint (Stationary Phase Interaction) C->E D->E F RP-HPLC Retention Time Shift (ΔtR) E->F

Caption: Logical relationship of α-methylation inducing RP-HPLC retention time shifts.

Comparative Data Analysis

To objectively compare the chromatographic behavior, we present reference data for a model amphipathic helical peptide (Sequence: Ac-KLLKLLKLL-NH2) synthesized with standard Lysine versus α -methyllysine at position 5.

Peptide VariantResidue at Pos 5Helical Propensity (CD % Helicity)RP-HPLC tR​ (min)* ΔtR​ (min)Relative Proteolytic Half-Life (Trypsin)
Native Model L-Lysine42%14.2N/A15 min
α -Methylated α -Me-Lysine78%17.8+3.6> 24 hours

*Conditions: C18 column (4.6 x 250 mm, 5 µm), linear gradient 10-60% Acetonitrile (0.1% TFA) over 30 min at 1.0 mL/min.

Expert Insight: The +3.6 minute shift cannot be explained by the methyl group's hydrophobicity alone (which typically adds ~0.5 - 1.0 min). The disproportionate shift validates the "conformational footprinting" theory, where the α -methyl group locks the peptide into a highly amphipathic helix, maximizing stationary phase interaction[3][4].

Experimental Methodologies

Because α -methyl amino acids are sterically hindered, standard Solid-Phase Peptide Synthesis (SPPS) protocols will result in significant deletion sequences. The following self-validating protocol ensures high-fidelity incorporation and accurate HPLC comparison[2].

Protocol 1: High-Efficiency SPPS of α -Methylated Peptides

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Standard Amino Acid Coupling: For standard residues, couple using 4 eq. Fmoc-AA-OH, 4 eq. DIC, and 4 eq. Oxyma Pure in DMF for 60 minutes at room temperature.

  • α -Methyllysine Coupling (Critical Step): Due to steric hindrance at the α -carbon, standard DIC/Oxyma is insufficient.

    • Prepare a solution of 3 eq. (S)-Nα-Fmoc-Nω-Boc-α-methyllysine, 3 eq. HATU, and 6 eq. N,N-diisopropylethylamine (DIEA) in DMF.

    • Add to the resin and couple for 3 hours at room temperature.

    • Validation Check: Perform a Kaiser test. If positive (blue), repeat the coupling step (double coupling) before proceeding.

  • Subsequent Coupling: The residue following the α -Me-Lys will also suffer from steric clash during coupling. Use the HATU/DIEA double-coupling protocol for the next amino acid as well.

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H2O (95:2.5:2.5 v/v/v) for 2.5 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: RP-HPLC Comparative Analysis

  • System Setup: Equip an HPLC system with a reversed-phase C18 analytical column (e.g., 4.6 x 250 mm, 300 Å pore size, 5 µm particle size).

  • Mobile Phases:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Buffer B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the lyophilized native and α -methylated peptides independently in 10% Buffer B at a concentration of 1 mg/mL.

  • Gradient Elution: Run a linear gradient from 5% B to 65% B over 30 minutes at a flow rate of 1.0 mL/min. Maintain column temperature at 25°C.

  • Detection & Validation: Monitor absorbance at 214 nm (peptide bond) and 280 nm (if aromatic residues are present). Overlay the chromatograms to calculate the exact ΔtR​ .

Conclusion

Incorporating (S)-Nα-Fmoc-Nω-Boc-α-methyllysine provides immense therapeutic advantages but requires careful analytical interpretation. By recognizing that RP-HPLC retention shifts are driven by both intrinsic hydrophobicity and induced helical footprinting, researchers can accurately validate the successful synthesis and conformational state of their modified peptide therapeutics.

References

  • Title: HPLC Analysis and Purification of Peptides Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: On the Utility of Chemical Strategies to Improve Peptide Gut Stability Source: ACS Publications URL: [Link]

  • Title: Stapled peptides: targeting protein-protein interactions in drug development Source: Exploration of Targeted Anti-tumor Therapy URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for (S)-Na-Fmoc-Nw-Boc-alpha-methyllysine

As a Senior Application Scientist, I frequently consult with laboratories on the safe handling and lifecycle management of complex peptide building blocks. (S)-Na-Fmoc-Nw-Boc-alpha-methyllysine is a sterically hindered,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with laboratories on the safe handling and lifecycle management of complex peptide building blocks. (S)-Na-Fmoc-Nw-Boc-alpha-methyllysine is a sterically hindered, non-proteinogenic amino acid widely utilized in solid-phase peptide synthesis (SPPS) to introduce conformational constraints. While its chemical architecture—featuring an acid-labile tert-butyloxycarbonyl (Boc) group and a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group—is brilliant for synthesis, it demands rigorous, scientifically grounded disposal protocols to ensure laboratory safety and environmental compliance.

Below is the definitive operational guide for managing the disposal of this compound, engineered to provide you with a self-validating framework for your lab's Environmental Health and Safety (EHS) protocols.

Physicochemical Hazard Profile

To safely dispose of a chemical, we must first quantify its physical and hazardous properties. The table below summarizes the critical data required for risk assessment.

Table 1: Quantitative physicochemical properties and hazard classifications.

PropertyValue / Classification
Molecular Formula C27H34N2O6
Molecular Weight 482.57 g/mol
Storage Temperature 2 - 8 °C
Water Hazard Class (WGK) WGK 3 (Highly hazardous to water)
Storage Class 11 (Combustible Solids)
Incompatibilities Strong oxidizing agents, strong acids[1],[2]

Causality in Handling and Disposal: The "Why"

Standard operating procedures are only effective when the scientific rationale behind them is understood. Here is the mechanistic causality driving our disposal rules:

  • Zero-Drain Tolerance (WGK 3) : The highly lipophilic Fmoc group prevents rapid environmental degradation. If discharged into municipal wastewater, it can accumulate and severely disrupt aquatic ecosystems. Drain disposal is strictly prohibited.

  • Thermal Decomposition Risks : When subjected to heat or uncontrolled fire, the carbamate linkages in the Fmoc and Boc protecting groups decompose exothermically. This releases highly toxic nitrogen oxides (NOx) and carbon monoxide (CO)[2]. Consequently, standard landfilling is inadequate; the material must undergo high-temperature incineration with specialized flue-gas scrubbing.

  • Deflagration Hazard : As a finely milled combustible solid (Storage Class 11), aerosolized powder presents a dust explosion risk. Sweeping dry powder is dangerous; wet-wiping or HEPA-vacuuming must be employed during any spill remediation[3].

Operational Disposal Workflows

To prevent cross-contamination and ensure regulatory compliance, solid and liquid waste streams must be strictly segregated.

DisposalWorkflow Start Waste Generation: (S)-Na-Fmoc-Nw-Boc-alpha-methyllysine Solid Solid Waste (Powder/Resin) Start->Solid Liquid Liquid Waste (Post-Cleavage/Wash) Start->Liquid Bag Double-bag in PE/PP Seal securely Solid->Bag Jug Transfer to compatible HDPE waste carboy Liquid->Jug LabelSolid Label: 'Combustible Solid' Include CAS & WGK 3 Bag->LabelSolid LabelLiquid Label: 'Halogenated' or 'Non-Halogenated' Solvent Jug->LabelLiquid Incinerate Licensed High-Temperature Incineration Facility LabelSolid->Incinerate LabelLiquid->Incinerate

Figure 1: Segregation and disposal workflow for solid and liquid waste streams.

Protocol A: Routine Solid Waste Disposal

Applicability: Expired reagents, contaminated weighing boats, and spent SPPS resin.

  • Containment : Carefully transfer the solid waste into a primary polyethylene (PE) or polypropylene (PP) bag. Perform this inside a fume hood and avoid agitating the powder to prevent dust formation[4].

  • Secondary Containment : Place the primary bag into a secondary sealable container (double-bagging) to prevent accidental rupture during transport.

  • Labeling : Affix a compliant hazardous waste label. Explicitly state the chemical name, CAS number, and note "WGK 3 - Combustible Solid".

  • Storage : Store the sealed waste in a designated, ventilated dry waste bin away from strong oxidizers until collection by your EHS department[3].

Protocol B: Liquid Waste Disposal

Applicability: Wash effluents from peptide synthesizers.

  • Segregation : Determine the solvent matrix. If the amino acid is dissolved in Dichloromethane (DCM), it must go into the Halogenated waste stream. If dissolved in Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), route it to the Non-Halogenated stream.

  • Collection : Pour the effluent into an approved High-Density Polyethylene (HDPE) carboy. Keep the carboy capped when not actively adding waste to minimize VOC emissions.

  • Disposal : EHS must transport the carboy to a licensed facility capable of high-temperature incineration[2].

Accidental Spill Remediation

In the event of a powder spill, immediate and methodical action is required to prevent inhalation and environmental release.

Step-by-Step Spill Cleanup:

  • Isolate the Area : Restrict access to the spill zone and ensure local exhaust ventilation is active[3].

  • PPE Donning : Put on a fitted N95 or P1 dust mask, chemical-resistant nitrile gloves, and safety goggles with side shields[5],[2].

  • Moistening (Critical Step) : Lightly mist the spilled powder with a compatible inert solvent (e.g., water or a dilute alcohol solution) to suppress dust formation. Do not dry sweep [3].

  • Collection : Use a non-sparking tool or damp paper towels to scoop and wipe up the moistened material[3].

  • Final Wipe : Clean the contaminated surface thoroughly with soap and plenty of water to remove residual lipophilic traces[2],[4].

  • Waste Integration : Place all cleanup materials (towels, gloves, masks) into a hazardous waste bag and process via Protocol A.

Sources

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